Product packaging for PEG-3 oleamide(Cat. No.:CAS No. 26027-37-2)

PEG-3 oleamide

Cat. No.: B591023
CAS No.: 26027-37-2
M. Wt: 413.643
InChI Key: MOUZJOLAMBUMFE-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PEG-3 oleamide, also known as this compound, is a useful research compound. Its molecular formula is C24H47NO4 and its molecular weight is 413.643. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H47NO4 B591023 PEG-3 oleamide CAS No. 26027-37-2

Properties

IUPAC Name

(Z)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-18-20-28-22-23-29-21-19-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUZJOLAMBUMFE-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26027-37-2
Record name PEG-6 oleamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026027372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-2-[(1-oxo-9-octadecen-1-yl)amino]ethyl]-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly(oxy-1,2-ethanediyl), α-[(9Z)-2-[(1-oxo-9-octadecen-1-yl)amino]ethyl]-ω-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.171
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Purification of PEG-3 Oleamide: A Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of PEG-3 oleamide, a polyethylene glycol derivative of oleic acid amide. This document outlines the chemical pathways, detailed experimental protocols, purification strategies, and analytical characterization techniques pertinent to the laboratory-scale production of this compound. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to ensure clarity and reproducibility.

Introduction

This compound is an amphiphilic molecule consisting of a hydrophobic oleic acid tail and a hydrophilic head composed of three repeating ethylene glycol units. This structure imparts surfactant properties, making it a valuable excipient in pharmaceutical formulations to enhance the solubility and bioavailability of hydrophobic drugs. Its precise synthesis and purification are critical to ensure the quality, safety, and efficacy of final drug products.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the formation of oleamide from oleic acid. The second, and more critical step, is the controlled ethoxylation of oleamide to introduce the tri(ethylene glycol) chain.

Step 1: Synthesis of Oleamide

Oleamide is synthesized via the amidation of oleic acid. For laboratory-scale synthesis, reacting oleic acid with an aminating agent in the presence of a suitable catalyst is a common approach.

Reaction Scheme:

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Oleic_Acid [label="Oleic Acid"]; Ammonia [label="Ammonia"]; Oleamide [label="Oleamide"]; Water [label="Water"];

Oleic_Acid -> Oleamide [label="High Temperature,\nPressure, Catalyst"]; Ammonia -> Oleamide; Oleamide -> Water [style=invis]; }

CH3(CH2)7CH=CH(CH2)7CONH2 + 3 C2H4O -> CH3(CH2)7CH=CH(CH2)7CONH(CH2CH2O)3H

Figure 2: Reaction scheme for the ethoxylation of oleamide to form this compound.

Experimental Protocols

The following protocols are representative for the laboratory-scale synthesis of this compound.

Materials and Equipment
Material/EquipmentSpecification
Oleic Acid≥99% purity
Urea (as ammonia source)ACS grade
Aluminum Chloride (AlCl3)Anhydrous, ≥99%
Ethylene OxideHigh purity
Sodium Hydroxide (NaOH)ACS grade
TolueneAnhydrous
DichloromethaneAnhydrous
Diethyl EtherACS grade
Silica Gel60 Å, 230-400 mesh
Glass Reactor with Reflux Condenser250 mL
Magnetic Stirrer with Hotplate
High-Pressure Autoclave
Rotary Evaporator
Glass Chromatography Column
Protocol for Oleamide Synthesis
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add oleic acid (1.0 mol equivalent).

  • Addition of Reagents: Add urea (4.0 mol equivalent) and anhydrous aluminum chloride (1 wt% of total reactants) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 200°C with continuous stirring under a nitrogen atmosphere for 3 hours.

  • Work-up: After cooling to room temperature, dissolve the crude product in chloroform and filter to remove excess urea and catalyst.

  • Purification: Evaporate the solvent under reduced pressure. The crude oleamide can be further purified by recrystallization from a suitable solvent like n-hexane or ethanol.

ParameterValueReference
Oleic Acid : Urea Molar Ratio1 : 4
Catalyst Concentration (AlCl3)1 wt%
Reaction Temperature200 °C
Reaction Time3 hours
Expected Yield~72% conversion
Protocol for this compound Synthesis (Ethoxylation)
  • Reaction Setup: In a high-pressure autoclave, place the purified oleamide (1.0 mol equivalent) and an alkali catalyst such as sodium hydroxide (0.1 mol equivalent).

  • Ethoxylation: Seal the autoclave and purge with nitrogen. Introduce ethylene oxide (3.0 mol equivalent) into the reactor.

  • Reaction Conditions: Heat the mixture to 150-170°C with vigorous stirring. The pressure will increase due to the vapor pressure of ethylene oxide. Maintain the reaction for 4-6 hours.

  • Quenching and Neutralization: After cooling the reactor to room temperature, carefully vent any unreacted ethylene oxide. Neutralize the catalyst with an acid (e.g., phosphoric acid).

  • Initial Purification: The crude product can be washed with water to remove any water-soluble byproducts and the neutralized catalyst salts.

ParameterValueReference
Oleamide : Ethylene Oxide Molar Ratio1 : 3[1]
CatalystAlkali (e.g., NaOH)[1]
Reaction Temperature150 - 170 °C[1]
Reaction Pressure1 - 2 atm[1]

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, catalyst residues, and byproducts such as higher or lower PEG-chain adducts. A multi-step purification strategy is recommended.

dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Crude_Product [label="Crude this compound"]; Neutralization [label="Neutralization & Washing"]; Solvent_Extraction [label="Solvent Extraction"]; Column_Chromatography [label="Silica Gel Column Chromatography"]; Solvent_Removal [label="Solvent Removal"]; Pure_Product [label="Pure this compound"];

Crude_Product -> Neutralization; Neutralization -> Solvent_Extraction; Solvent_Extraction -> Column_Chromatography; Column_Chromatography -> Solvent_Removal; Solvent_Removal -> Pure_Product; }

References

The Surfactant Action of PEG-3 Oleamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of PEG-3 oleamide as a nonionic surfactant. This compound, the polyethylene glycol amide of oleic acid with an average of 3 ethylene oxide units, is a versatile emulsifier and solubilizing agent with applications spanning cosmetics, pharmaceuticals, and various industrial processes.[1] Its efficacy stems from its amphiphilic molecular structure, which allows it to modify the properties of interfaces, a critical function in the formulation of stable emulsions and the delivery of poorly soluble active pharmaceutical ingredients (APIs).

Core Mechanism of Action: Interfacial Activity

The primary mechanism of action of this compound as a surfactant is its ability to adsorb at interfaces, such as oil-water and air-water interfaces, and lower the interfacial tension.[1][2] This behavior is a direct consequence of its molecular architecture, which features a dual-character:

  • A hydrophobic (lipophilic) tail: Comprised of the long hydrocarbon chain of oleic acid, this portion of the molecule has a strong affinity for non-polar substances like oils and avoids contact with water.

  • A hydrophilic (hydrophilic) head: The polyethylene glycol (PEG) chain, with its ether linkages and terminal hydroxyl group, is water-soluble and readily interacts with aqueous environments.

When introduced into a system containing immiscible phases, such as oil and water, this compound molecules spontaneously orient themselves at the interface. The oleamide tails partition into the oil phase, while the PEG heads remain in the aqueous phase. This arrangement disrupts the cohesive forces between the molecules of each phase, leading to a reduction in interfacial tension and facilitating the formation of a stable emulsion.

The stabilization of emulsions by this compound is further enhanced by two key mechanisms:

  • Formation of a Protective Film: The adsorbed surfactant molecules create a physical barrier at the surface of the dispersed droplets, which hinders their coalescence.

  • Steric Repulsion: The hydrated polyethylene glycol chains extend into the continuous phase, creating a repulsive force that prevents droplets from approaching each other too closely.

Physicochemical Properties and Data Presentation

While specific experimental data for this compound is not extensively available in publicly accessible literature, we can infer its properties from data on closely related nonionic surfactants, particularly other PEGylated lipids and oleamides. The following tables summarize key physicochemical properties and representative data for analogous compounds.

Table 1: General Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Molecular Formula C24H47NO4[3]
Molecular Weight 413.6 g/mol [3]
Appearance Not specified
Water Solubility 9.0 x 10⁻⁴ g/L at 23°C (Limited)[1]
LogP (Octanol-Water Partition Coefficient) 6.01 (Indicates high lipophilicity)[1]
Flash Point 295.0 ± 28.7 °C[1]

Table 2: Representative Surfactant Properties of PEGylated Lipids

ParameterRepresentative ValueCompoundSignificance
Critical Micelle Concentration (CMC) 10 – 25 µM (in water)DSPE-PEG2000The concentration at which surfactant molecules begin to self-assemble into micelles. A lower CMC indicates greater efficiency.[4]
Critical Micelle Concentration (CMC) 97–243 μMVarious PEG-PE copolymersDemonstrates the influence of PEG and lipid structure on micelle formation.[5]
Surface Tension Reduction To ~30-40 mN/mVarious nonionic surfactantsIndicates the ability of the surfactant to lower the surface tension of water (typically ~72 mN/m).
Hydrophilic-Lipophilic Balance (HLB) Estimated to be in the range of 8-12This compound (Calculated)An empirical scale to predict the emulsifying properties of a surfactant. Values in this range suggest utility as an oil-in-water emulsifier.

Experimental Protocols for Surfactant Characterization

The characterization of surfactants like this compound involves several key experiments to determine their fundamental properties. Below are detailed methodologies for two common and crucial experimental protocols.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the critical micelle concentration (CMC) is reached, the interface becomes saturated with surfactant monomers, and further addition of the surfactant leads to the formation of micelles in the bulk solution. At this point, the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mM). Gentle heating and sonication may be required to aid dissolution.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a wide concentration range, both below and above the expected CMC. A logarithmic dilution series is often effective.

  • Instrumentation: Use a surface tensiometer, such as a Du Noüy ring or Wilhelmy plate tensiometer. Ensure the instrument is calibrated and the ring or plate is thoroughly cleaned (e.g., by flaming for a platinum ring) before each measurement.

  • Measurement:

    • Measure the surface tension of the deionized water as a baseline.

    • For each dilution, pour the solution into a clean, temperature-controlled sample vessel.

    • Allow the solution to equilibrate for a few minutes.

    • Measure the surface tension. Repeat the measurement at least three times for each concentration to ensure reproducibility.

  • Data Analysis:

    • Plot the measured surface tension (in mN/m) as a function of the logarithm of the this compound concentration.

    • The resulting plot will typically show two linear regions with different slopes.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy using a Pyrene Probe

Principle: Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is relatively high. When micelles form, pyrene partitions into the hydrophobic core of the micelles. In this non-polar environment, the I1/I3 ratio decreases significantly. The CMC is determined by plotting the I1/I3 ratio against the surfactant concentration and identifying the point of sharpest change.

Methodology:

  • Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol (e.g., 1 mM).

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound at various concentrations, similar to the tensiometry protocol.

  • Sample Preparation:

    • Aliquot a small, precise volume of the pyrene stock solution into a series of vials.

    • Evaporate the solvent completely to leave a thin film of pyrene.

    • Add the prepared this compound solutions to the vials, ensuring the final pyrene concentration is very low (e.g., 1 µM) to avoid excimer formation.

    • Allow the solutions to equilibrate overnight in the dark to ensure complete partitioning of the pyrene.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to approximately 334 nm.

    • Record the emission spectrum from approximately 350 nm to 500 nm.

    • Measure the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the I1/I3 ratio for each this compound concentration.

    • Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.

    • The plot will typically show a sigmoidal curve. The CMC is often taken as the concentration at the midpoint of the transition.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows described in this guide.

Micelle_Formation Micelle Formation Above Critical Micelle Concentration (CMC) cluster_below_cmc Below CMC cluster_above_cmc Above CMC Monomers Surfactant Monomers in Bulk Solution Interface Interface Saturation Monomers->Interface Micelle Micelle Formation Interface->Micelle [Surfactant] > CMC Micelle_Core Hydrophobic Core (Oleamide Tails) Micelle->Micelle_Core Micelle_Shell Hydrophilic Shell (PEG Heads) Micelle->Micelle_Shell CMC_Determination_Workflow Experimental Workflow for CMC Determination start Prepare Stock Solution of this compound dilutions Create Serial Dilutions start->dilutions measurement Measure Physical Property (e.g., Surface Tension or Fluorescence Ratio) dilutions->measurement plot Plot Property vs. log(Concentration) measurement->plot analysis Identify Inflection Point plot->analysis cmc Determine CMC analysis->cmc

References

Physicochemical Properties of PEG-3 Oleamide in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of PEG-3 oleamide in aqueous solutions. This compound, a nonionic surfactant, is of significant interest in various fields, including pharmaceuticals, cosmetics, and material science, owing to its emulsifying, solubilizing, and stabilizing capabilities. This document outlines its molecular characteristics, aggregation behavior in water, and key physicochemical parameters, supplemented with detailed experimental protocols for their determination.

Molecular and Physicochemical Characteristics

This compound consists of a hydrophobic oleyl tail derived from oleic acid, and a hydrophilic head composed of a polyethylene glycol (PEG) chain with an average of three ethylene oxide units, linked via an amide bond. This amphiphilic structure dictates its behavior in aqueous environments, leading to the formation of micelles above a certain concentration.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource/Comment
Chemical Name (Z)-N-[2-(2-(2-hydroxyethoxy)ethoxy)ethyl]octadec-9-enamideIUPAC
Synonyms Polyoxyethylene (3) Oleyl Amide---
CAS Number 26027-37-2---
Molecular Formula C₂₄H₄₇NO₄[1]
Molecular Weight ~413.6 g/mol [1]
Appearance Waxy solid or viscous liquid[2]
Solubility in Water LimitedGeneral property of similar surfactants
HLB Value (Estimated) 8-10Estimated based on structure

Aggregation Behavior in Aqueous Solutions

In aqueous solutions, this compound molecules exist as monomers at low concentrations. As the concentration increases, they adsorb at the air-water interface, reducing the surface tension. Upon reaching a critical concentration, known as the Critical Micelle Concentration (CMC), the molecules self-assemble into spherical or ellipsoidal core-shell micelles.[3] The hydrophobic oleamide chains form the core, while the hydrated hydrophilic PEG chains constitute the shell, or corona.[3]

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. For fatty amide ethoxylates, the presence of the amide group can lead to a decrease in the CMC due to potential hydrogen bonding between adjacent molecules.[4] However, the presence of unsaturation in the hydrophobic tail, as in the oleyl group, may increase the CMC by making the surfactant more hydrophilic and hindering compact packing.[4]

Micelle Size and Aggregation Number

The size of this compound micelles is expected to be in the nanometer range. The aggregation number, which is the number of surfactant molecules per micelle, is influenced by factors such as the lengths of the hydrophobic tail and the hydrophilic PEG chain.

Table 2: Estimated Physicochemical Parameters of this compound in Aqueous Solution

ParameterEstimated Value RangeMethod of Determination
Critical Micelle Concentration (CMC) 10⁻⁴ - 10⁻³ MTensiometry, Fluorescence Spectroscopy
Surface Tension at CMC (γcmc) 35 - 45 mN/mTensiometry
Hydrodynamic Radius (Rh) of Micelles 5 - 15 nmDynamic Light Scattering (DLS)
Aggregation Number (Nagg) 50 - 150Fluorescence Quenching, DLS
Viscosity of 1% (w/v) Solution Slightly higher than waterViscometry

Note: The values in this table are estimates based on data for similar ethoxylated fatty amides and nonionic surfactants. Experimental determination is necessary for precise values for this compound.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Critical Micelle Concentration (CMC) and Surface Tension by Tensiometry

This protocol describes the use of a tensiometer to measure the surface tension of this compound solutions at various concentrations to determine the CMC.

Materials and Equipment:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Precision balance

  • Volumetric flasks and pipettes

  • Glass beakers

  • Magnetic stirrer and stir bars

  • Tensiometer (with Wilhelmy plate or Du Noüy ring)

  • Thermostatically controlled water bath

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in high-purity water. Gentle heating and stirring may be required for complete dissolution.

    • Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).

  • Tensiometer Calibration and Setup:

    • Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water with a known surface tension (approx. 72.8 mN/m at 20°C).

    • Set the temperature of the sample holder using the water bath to the desired experimental temperature (e.g., 25°C).

  • Measurement:

    • Start with the most dilute solution to minimize contamination.

    • Pour the solution into a clean beaker and place it on the tensiometer's sample stage.

    • Measure the surface tension using either the Wilhelmy plate or Du Noüy ring method, ensuring the probe is clean before each measurement.

    • Allow the system to equilibrate for a few minutes before recording the surface tension value.

    • Repeat the measurement for each concentration, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The plot will typically show a region where the surface tension decreases linearly with log C, followed by a plateau.

    • The CMC is the concentration at the intersection of the two linear portions of the graph. The surface tension at the plateau is the γcmc.

G cluster_prep Sample Preparation cluster_measurement Tensiometry Measurement cluster_analysis Data Analysis A Prepare Stock Solution of this compound B Create Serial Dilutions A->B D Measure Surface Tension of each dilution B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine CMC and γcmc from the plot E->F

Experimental workflow for CMC determination by tensiometry.
Determination of Micelle Hydrodynamic Radius by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the size of this compound micelles using DLS.

Materials and Equipment:

  • This compound solutions at concentrations above the CMC

  • High-purity water

  • Syringe filters (e.g., 0.22 µm pore size)

  • DLS instrument with a temperature-controlled sample holder

  • Disposable or clean glass cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound at a concentration significantly above its CMC (e.g., 10-20 times the CMC) in high-purity water.

    • Filter the solution through a 0.22 µm syringe filter directly into a clean cuvette to remove any dust or large aggregates.

  • DLS Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up.

    • Set the measurement temperature (e.g., 25°C) and allow the sample to equilibrate in the instrument for at least 5-10 minutes.[5]

    • Select the appropriate measurement parameters, including the scattering angle (typically 90° or 173° for backscatter), and the properties of the solvent (viscosity and refractive index of water at the measurement temperature).

  • Measurement:

    • Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.

    • The instrument software will record the fluctuations in scattered light intensity and calculate the autocorrelation function.

  • Data Analysis:

    • The software uses the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) from the diffusion coefficient obtained from the autocorrelation function.

    • Analyze the size distribution plot (intensity, volume, and number distributions) to assess the polydispersity of the micelles. The Z-average diameter and the Polydispersity Index (PDI) are key parameters to report.

G cluster_states Concentration-Dependent States A Solution > CMC B Monomers A->B C Micelles A->C B->C Aggregation C->B Disaggregation D Equilibrium

Monomer-micelle equilibrium of this compound in aqueous solution.
Determination of Viscosity of Aqueous Solutions

This protocol describes the measurement of the viscosity of this compound solutions using an Ubbelohde or similar capillary viscometer.

Materials and Equipment:

  • This compound solutions of known concentrations

  • High-purity water

  • Ubbelohde or Ostwald viscometer

  • Thermostatically controlled water bath

  • Stopwatch

  • Pipettes

Procedure:

  • Viscometer Preparation:

    • Thoroughly clean and dry the viscometer.

  • Calibration (if necessary):

    • Calibrate the viscometer using a liquid of known viscosity, such as high-purity water, at the desired temperature. This involves measuring the efflux time of the water and using it to determine the viscometer constant.

  • Sample Loading:

    • Introduce a precise volume of the this compound solution into the viscometer.

  • Temperature Equilibration:

    • Place the viscometer in the thermostatically controlled water bath and allow it to equilibrate for at least 15-20 minutes.

  • Measurement:

    • Using a pipette bulb, draw the liquid up through the capillary tube to above the upper timing mark.

    • Release the suction and allow the liquid to flow freely down the capillary.

    • Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.

    • Repeat the measurement at least three times to obtain an average efflux time.

  • Calculation:

    • The kinematic viscosity (ν) is calculated using the equation: ν = K * t, where K is the viscometer constant and t is the average efflux time.

    • The dynamic viscosity (η) can be calculated if the density (ρ) of the solution is known: η = ν * ρ.

Signaling Pathways and Logical Relationships

The behavior of this compound in aqueous solution is governed by the hydrophobic effect and the hydration of the PEG chains. The following diagram illustrates the logical relationship between the concentration of this compound and the state of the system.

G conc [this compound] low_conc Low Concentration (< CMC) conc->low_conc Below CMC high_conc High Concentration (> CMC) conc->high_conc Above CMC monomers Monomers in Solution Surface Adsorption low_conc->monomers micelles Micelle Formation Dynamic Equilibrium high_conc->micelles

Concentration-dependent behavior of this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound in aqueous solutions, including its molecular characteristics, aggregation behavior, and key parameters such as CMC, micelle size, and viscosity. The provided experimental protocols offer a practical framework for researchers to accurately determine these properties. A thorough understanding of these characteristics is crucial for the effective application of this compound in drug delivery systems, formulation science, and other advanced material applications. Further experimental studies are encouraged to establish a more precise and comprehensive dataset for this versatile nonionic surfactant.

References

A Technical Guide to the Cellular Interactions of PEG-3 Oleamide: Mechanisms, Experimental Data, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEG-3 Oleamide is a hybrid molecule combining the bioactive properties of oleamide with the solubilizing and biocompatible characteristics of a short-chain polyethylene glycol (PEG) polymer. While direct research on this specific conjugate is emerging, this guide synthesizes the known cellular interactions of its constituent parts to provide a foundational understanding of its potential mechanisms and effects. Oleamide, an endogenous fatty acid amide, is a known neuromodulator and signaling molecule that interacts with multiple receptor systems, including cannabinoid, serotonergic, and GABAergic pathways[1][2][3]. The addition of a PEG-3 moiety is hypothesized to alter its pharmacokinetic profile and modulate its interaction with the cell membrane, potentially enhancing its utility in drug development. This document outlines these potential cellular roles, presents relevant quantitative data from studies on oleamide, details key experimental protocols for investigation, and provides visual diagrams of pertinent signaling pathways and workflows.

Potential Mechanisms of Cellular Interaction

The biological activity of this compound is likely dominated by the oleamide component, a well-characterized lipid signaling molecule[3]. The PEG-3 chain, while short, may influence the molecule's solubility, membrane permeability, and interaction with protein targets.

Interaction with Cannabinoid and Vanilloid Receptors

Oleamide is a full agonist of the cannabinoid CB1 receptor and also activates the TRPV1 vanilloid receptor[1][4]. Activation of the G-protein coupled CB1 receptor can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of ion channels[4]. This interaction is central to its neuromodulatory effects, such as the induction of sleep[2][3].

Allosteric Modulation of Serotonin and GABAa Receptors

Oleamide does not act as a direct agonist at serotonin (5-HT) or GABAa receptors but functions as an allosteric modulator. It has been shown to potentiate the effects of serotonin and enhance currents gated by GABAa receptors[1][2]. This modulation can significantly impact neurotransmission and contribute to its sedative and anxiolytic properties.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The primary enzyme responsible for the degradation of oleamide is Fatty Acid Amide Hydrolase (FAAH)[3][5]. By acting as a substrate for FAAH, this compound could competitively inhibit the breakdown of other endogenous signaling lipids, such as the endocannabinoid anandamide. This "entourage effect" can potentiate the actions of other endocannabinoids[1].

Disruption of Gap Junction Communication

Oleamide is a known inhibitor of gap-junctional intercellular communication[1][3]. This action can disrupt coordinated cellular activities in tissues where gap junctions are prevalent, such as in glial cells in the nervous system and in myocardial tissue.

Quantitative Data on Bioactivity

The following tables summarize key quantitative data derived from studies on oleamide, which serves as a proxy for the bioactive portion of this compound.

Table 1: Receptor Binding Affinity of Oleamide
Receptor TargetAssay TypeKᵢ (μM)Cell/Tissue Source
Cannabinoid CB1Competitive Binding ([³H]CP55,940)1.14Rat Whole-Brain Membranes
Cannabinoid CB1Competitive Binding ([³H]SR141716A)2.63Rat Whole-Brain Membranes
Human CB1Competitive Binding ([³H]CP55,940)8.13hCB₁ Cell Membranes
Data sourced from Leggett et al.[4]
Table 2: Functional Activity of Oleamide
AssayEffectConcentrationNotes
cAMP AccumulationInhibition10 µMEffect reversed by CB1 antagonist SR141716A[4]
VasorelaxationMax Relaxation: 63.2 ± 3.6%10⁻⁴ MRat mesenteric resistance artery[6]
VasorelaxationAttenuated by O-191810⁻⁴ MRelaxation reduced to 39.9 ± 4.4%[6]

Key Experimental Protocols

Investigating the cellular effects of this compound requires a suite of established in-vitro assays.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the effect of this compound on cell metabolic activity, a proxy for cell viability.

  • Cell Seeding: Plate cells (e.g., Caco-2, Neuro-2a) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24-48 hours to allow for adherence[7].

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Remove old medium from cells and add 100 µL of the compound solutions to respective wells. Include untreated and vehicle-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the untreated control after subtracting the background absorbance.

Protocol: Western Blot for Signaling Protein Phosphorylation

This protocol assesses the activation state of key proteins in a signaling cascade (e.g., Akt, ERK) following treatment with this compound.

  • Cell Lysis: Culture and treat cells as described above. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., p-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., β-actin or GAPDH).

Visualizations: Pathways and Workflows

Diagram 1: Hypothetical Signaling Pathway of this compound

PEG3_Oleamide_Signaling PEG3O This compound CB1 CB1 Receptor PEG3O->CB1 Agonist G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., Neuromodulation) PKA->CellularResponse Phosphorylates Targets

Caption: Hypothetical activation of the CB1 receptor pathway by this compound.

Diagram 2: Experimental Workflow for Cytotoxicity Analysis

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with This compound (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay read_plate Measure Absorbance (570 nm) mtt_assay->read_plate analyze Analyze Data: Calculate % Viability read_plate->analyze end End analyze->end

Caption: Standard workflow for assessing this compound cytotoxicity via MTT assay.

Diagram 3: Logic of FAAH Inhibition and Entourage Effect

FAAH_Inhibition PEG3O This compound FAAH FAAH Enzyme PEG3O->FAAH Competitive Substrate Anandamide Anandamide (Endocannabinoid) Anandamide->FAAH Degradation CB1 CB1 Receptor Anandamide->CB1 Activates Inactive Inactive Metabolites FAAH->Inactive Signaling Increased Endocannabinoid Signaling CB1->Signaling

Caption: Competitive inhibition of FAAH by this compound enhances endocannabinoid signaling.

References

The Ethoxylation of Oleamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the ethoxylation of oleamide, a critical process for synthesizing non-ionic surfactants with broad applications in various industries, including pharmaceuticals and cosmetics. This document details the core principles of the reaction, including the mechanism, catalysts, and key process parameters. It further presents exemplary experimental protocols, methods for characterization, and a summary of the physicochemical properties of ethoxylated oleamides. The guide is intended to serve as a comprehensive resource for professionals engaged in the research, development, and application of these versatile compounds.

Introduction to Oleamide Ethoxylation

Oleamide, the amide derivative of oleic acid, is a naturally occurring fatty acid amide that has gained significant interest due to its biological activities and industrial applications as a slip agent and lubricant. The process of ethoxylation introduces polyethylene glycol (PEG) chains to the oleamide molecule, thereby modifying its physicochemical properties, most notably increasing its hydrophilicity and surface activity.

Ethoxylated oleamides are non-ionic surfactants that find utility as emulsifiers, dispersing agents, and solubilizers.[1][2] Their application is prevalent in the formulation of personal care products, industrial lubricants, and potentially in drug delivery systems due to their biocompatibility and ability to modify biological membranes.[2] Understanding the intricacies of the ethoxylation process is paramount for controlling the final product's properties and optimizing its performance for specific applications.

The Ethoxylation Reaction

The ethoxylation of oleamide involves the ring-opening addition of ethylene oxide to the active hydrogen atoms of the amide group. This reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst.

Reaction Mechanism

The ethoxylation of amides generally proceeds via an anionic polymerization mechanism, especially when using basic catalysts. The process can be summarized in the following steps:

  • Initiation: The catalyst, typically a strong base like potassium hydroxide (KOH), deprotonates the oleamide molecule at the nitrogen atom, forming an amide anion.

  • Propagation: The highly reactive amide anion attacks the electrophilic carbon atom of the ethylene oxide ring, leading to its opening and the formation of an alcoholate. This new anion can then react with subsequent ethylene oxide molecules, leading to the growth of the polyoxyethylene chain.

  • Termination: The reaction is typically terminated by neutralizing the catalyst with an acid, which protonates the alcoholate end-groups, resulting in the final ethoxylated oleamide product.

Catalysts

The choice of catalyst is a critical factor influencing the reaction rate and the molecular weight distribution of the resulting ethoxylates.

  • Alkali Metal Hydroxides: Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the most commonly used catalysts in industrial ethoxylation processes.[3] They are effective, and relatively inexpensive, and typically result in a broad distribution of ethoxymers.[3] The catalyst concentration usually ranges from 0.05% to 1% by weight of the reaction mixture.[3]

  • Alkali Metal Alkoxides: Catalysts such as potassium ethoxide and sodium methoxide are also employed and can offer good reactivity.[3]

  • Acid Catalysts: While less common for amide ethoxylation, Lewis acids can be used. However, they may lead to the formation of by-products.

Reaction Conditions

The ethoxylation of oleamide is influenced by several key process parameters that must be carefully controlled to achieve the desired degree of ethoxylation and product quality.

ParameterTypical RangeImpact on the Process
Temperature 130°C - 180°CHigher temperatures increase the reaction rate but can also lead to side reactions and discoloration of the product.[3][4]
Pressure 2 - 3 bar (and higher)Sufficient pressure is required to maintain ethylene oxide in the liquid phase and to ensure its availability for the reaction.[3]
Ethylene Oxide Feed Controlled additionThe rate of ethylene oxide addition is critical for managing the exothermic nature of the reaction and preventing thermal runaway.[4]
Catalyst Concentration 0.05% - 1.0% w/wHigher catalyst concentrations increase the reaction rate but can also promote side reactions and may require more extensive purification.[3]

Experimental Protocols

Materials
  • Oleamide

  • Potassium Hydroxide (KOH)

  • Ethylene Oxide

  • Nitrogen (inert gas)

  • Hydrochloric Acid (for neutralization)

  • Isopropanol (for purification)

  • Saturated Sodium Chloride Solution (for purification)

Equipment
  • High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, pressure gauge, temperature controller, gas inlet, and sampling port.

  • Heating mantle or oil bath.

  • Ethylene oxide feeding system.

  • Neutralization vessel.

  • Rotary evaporator.

Procedure
  • Reactor Preparation: The autoclave is charged with a predetermined amount of oleamide and the catalyst (e.g., 0.3 g KOH for 25 g of amide).[5]

  • Inerting: The reactor is sealed and purged with nitrogen several times to remove any traces of oxygen and moisture.

  • Heating and Pressurization: The mixture is heated to the desired reaction temperature (e.g., 150°C) under a nitrogen atmosphere.[5]

  • Ethylene Oxide Addition: Ethylene oxide is introduced into the reactor at a controlled rate to maintain the desired pressure (e.g., up to 400 psi).[5] The reaction is highly exothermic and requires careful temperature control.

  • Reaction Monitoring: The reaction progress can be monitored by observing the uptake of ethylene oxide. The reaction is continued until the desired degree of ethoxylation is achieved.

  • Cooling and Neutralization: Once the reaction is complete, the reactor is cooled down. The product is then transferred to a separate vessel and neutralized with an acid, such as hydrochloric acid, to a neutral pH.[5]

  • Purification: The neutralized product is dissolved in a solvent like isopropanol. A saturated solution of sodium chloride is then added to salt out the ethoxylated oleamide.[5] The organic layer containing the product is separated and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified ethoxylated oleamide.[5]

Characterization of Ethoxylated Oleamide

The synthesized ethoxylated oleamide should be thoroughly characterized to determine its structure, purity, and physicochemical properties.

Spectroscopic Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the incorporation of the polyoxyethylene chains. Key characteristic peaks include the C-O-C ether stretch (around 1100 cm⁻¹) and the terminal -OH stretch (broad peak around 3400 cm⁻¹). The amide I (C=O stretch) and amide II (N-H bend) bands of the original oleamide will also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for detailed structural elucidation. The signals corresponding to the methylene protons of the ethylene oxide units typically appear as a prominent peak around 3.6 ppm in the ¹H NMR spectrum. Integration of this peak relative to the signals from the oleamide backbone can be used to estimate the average degree of ethoxylation.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze the distribution of ethoxymers in the final product.

  • Gas Chromatography (GC): GC can be employed to determine the amount of residual unreacted oleamide and low molecular weight by-products.

Determination of Degree of Ethoxylation

The average number of ethylene oxide units per oleamide molecule, or the degree of ethoxylation, is a critical parameter. It can be determined by various methods, including:

  • ¹H NMR Spectroscopy: As mentioned, by comparing the integral of the ethylene oxide protons to that of the protons of the oleyl chain.

  • Hydroxyl Value Titration: This chemical method determines the number of hydroxyl groups present, which corresponds to the number of polyoxyethylene chains.

  • Cloud Point Titration: For ethoxylates with a certain range of hydrophilic-lipophilic balance (HLB), the cloud point (the temperature at which an aqueous solution of the surfactant becomes cloudy) is related to the degree of ethoxylation.[6]

Physicochemical Properties and Applications

The properties of ethoxylated oleamides are highly dependent on the length of the polyoxyethylene chain.

PropertyEffect of Increasing Degree of Ethoxylation
Water Solubility Increases
Hydrophilic-Lipophilic Balance (HLB) Increases
Surface Tension Reduction Varies; typically shows a minimum at a certain degree of ethoxylation
Critical Micelle Concentration (CMC) Generally increases
Emulsifying Power Can be optimized for specific oil/water systems by tuning the HLB

Applications of ethoxylated oleamides include:

  • Emulsifiers and Solubilizers: In cosmetics, pharmaceuticals, and agrochemical formulations.[1][2]

  • Anti-fogging Agents: For polymer films.[3]

  • Corrosion Inhibitors: In the oil and gas industry.[5]

  • Detergents and Cleaning Agents: As a component in industrial and household cleaning products.[2]

Visualizing the Process

To better understand the ethoxylation process of oleamide, the following diagrams illustrate the key workflows and chemical transformations.

Ethoxylation_Process_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_purification Purification Oleamide Oleamide Reactor Autoclave Reactor Oleamide->Reactor Catalyst Catalyst (e.g., KOH) Catalyst->Reactor Inerting Inerting (Nitrogen Purge) Reactor->Inerting Heating Heating (130-180°C) Inerting->Heating EO_Addition Ethylene Oxide Addition Heating->EO_Addition Cooling Cooling EO_Addition->Cooling Neutralization Neutralization (e.g., HCl) Cooling->Neutralization Dissolution Dissolution (Isopropanol) Neutralization->Dissolution Salting_Out Salting Out (NaCl Solution) Dissolution->Salting_Out Separation Phase Separation Salting_Out->Separation Solvent_Removal Solvent Removal (Rotary Evaporation) Separation->Solvent_Removal Final_Product Ethoxylated Oleamide Solvent_Removal->Final_Product

Caption: Experimental workflow for the ethoxylation of oleamide.

Ethoxylation_Mechanism Oleamide Oleamide (R-CONH₂) Amide_Anion Amide Anion (R-CONH⁻ K⁺) Oleamide->Amide_Anion Deprotonation Catalyst Catalyst (KOH) Catalyst->Amide_Anion Intermediate1 Intermediate Alkoxide (R-CONH-CH₂CH₂O⁻ K⁺) Amide_Anion->Intermediate1 Nucleophilic Attack Ethylene_Oxide1 Ethylene Oxide (C₂H₄O) Ethylene_Oxide1->Intermediate1 Final_Product_Anion Ethoxylated Oleamide Anion (R-CONH-(CH₂CH₂O)n+1⁻ K⁺) Intermediate1->Final_Product_Anion Propagation Ethylene_Oxide2 n C₂H₄O Ethylene_Oxide2->Final_Product_Anion Final_Product Ethoxylated Oleamide (R-CONH-(CH₂CH₂O)n+1H) Final_Product_Anion->Final_Product Termination Neutralization Neutralization (H⁺) Neutralization->Final_Product

Caption: Anionic polymerization mechanism of oleamide ethoxylation.

Conclusion

The ethoxylation of oleamide is a versatile and industrially significant process for the synthesis of non-ionic surfactants. By carefully controlling the reaction conditions, particularly temperature, pressure, and catalyst type, the degree of ethoxylation can be tailored to produce a wide range of products with diverse physicochemical properties and applications. This guide provides a foundational understanding of the core principles, experimental considerations, and characterization techniques essential for researchers and professionals working with ethoxylated oleamides. Further research into novel catalytic systems and process optimization will continue to expand the utility of these valuable compounds.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition Profile of PEG-3 Oleamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the thermal stability and decomposition characteristics of PEG-3 oleamide, a nonionic surfactant of interest in various pharmaceutical and industrial applications. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from related compounds, including polyethylene glycols (PEGs) and fatty acid amides, to present a representative thermal profile. The methodologies provided are based on standard analytical practices for the thermal analysis of surfactants and polymers.

Introduction to this compound and its Thermal Stability

This compound is a polyethylene glycol ether of oleamide, where the polyethylene glycol chain has an average of three ethylene oxide units. Its amphiphilic nature, with a hydrophilic PEG head and a lipophilic oleyl tail, makes it a versatile excipient. Understanding the thermal stability of this compound is critical for its application in manufacturing processes, formulation development, and ensuring product stability under various storage and handling conditions. High temperatures can lead to degradation, potentially altering the material's performance and safety profile.

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing the thermal properties of this compound. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and glass transitions.

Representative Thermal Decomposition Profile

Table 1: Representative Thermogravimetric Analysis (TGA) Data for this compound

Temperature Range (°C)Weight Loss (%)Attributed Decomposition Stage
< 150< 2%Loss of residual moisture and volatile impurities.
200 - 350~40-50%Initial decomposition of the oleamide moiety. Fatty amides are generally stable up to 200°C.
350 - 450~50-60%Decomposition of the polyethylene glycol (PEG-3) chain. PEGs are known to degrade at these higher temperatures.
> 450< 5%Residual char.

Note: The data presented in this table is a representative profile based on the analysis of related compounds and is intended for illustrative purposes. Actual experimental values may vary.

Detailed Experimental Protocols

To assess the thermal stability of this compound, the following experimental methodologies are recommended.

3.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation:

    • Ensure the this compound sample is homogeneous.

    • Accurately weigh 5-10 mg of the sample into a standard aluminum or ceramic TGA pan.

  • Experimental Conditions:

    • Atmosphere: Inert, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heating Rate: A linear heating rate of 10 °C/min is standard for polymers and surfactants.

    • Temperature Range: 25 °C to 600 °C to ensure complete decomposition is observed.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset of decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the peak decomposition temperatures (Tpeak) from the derivative of the TGA curve (DTG), which correspond to the points of maximum rate of weight loss for each decomposition stage.

    • Quantify the percentage of weight loss in each distinct decomposition stage.

    • Determine the final residual mass at the end of the experiment.

3.2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting point, glass transition, and crystallization events.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a hermetically sealed aluminum DSC pan.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert, typically nitrogen, at a flow rate of 20-50 mL/min.

    • Heating and Cooling Rate: A rate of 10 °C/min is commonly used.

    • Temperature Program:

      • Equilibrate at a low temperature, e.g., -50 °C.

      • Heat from -50 °C to 200 °C to observe any endothermic or exothermic transitions.

      • Cool from 200 °C back to -50 °C to observe crystallization.

      • A second heating scan from -50 °C to 200 °C is often performed to analyze the thermal history of the sample.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Determine the glass transition temperature (Tg) as a step change in the baseline.

    • Identify melting peaks (endothermic) and determine the peak temperature (Tm) and the enthalpy of fusion (ΔHf).

    • Identify crystallization peaks (exothermic) during the cooling scan and determine the peak temperature (Tc) and the enthalpy of crystallization (ΔHc).

Visualizations

4.1. Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis and Interpretation sample This compound Sample weigh Weigh 5-10 mg sample->weigh pan Place in TGA/DSC Pan weigh->pan tga_instrument TGA Instrument pan->tga_instrument dsc_instrument DSC Instrument pan->dsc_instrument tga_params Set Parameters: - Atmosphere: N2 - Heating Rate: 10 °C/min - Range: 25-600 °C tga_instrument->tga_params run_tga Run TGA tga_instrument->run_tga tga_data Collect TGA Data (Weight vs. Temp) run_tga->tga_data analyze_tga Analyze TGA Curve: - Tonset - Tpeak - Weight Loss % tga_data->analyze_tga dsc_params Set Parameters: - Atmosphere: N2 - Rate: 10 °C/min - Program: Heat-Cool-Heat dsc_instrument->dsc_params run_dsc Run DSC dsc_instrument->run_dsc dsc_data Collect DSC Data (Heat Flow vs. Temp) run_dsc->dsc_data analyze_dsc Analyze DSC Curve: - Tg - Tm, ΔHf - Tc, ΔHc dsc_data->analyze_dsc report Generate Thermal Stability Report analyze_tga->report analyze_dsc->report

Caption: Workflow for Thermal Analysis of this compound.

4.2. Logical Relationship of Decomposition

G PEG3_Oleamide This compound Heat Application of Heat PEG3_Oleamide->Heat Stage1 Stage 1: Decomposition of Oleamide Moiety (200-350 °C) Heat->Stage1 Lower Temp Stage2 Stage 2: Decomposition of PEG-3 Chain (350-450 °C) Stage1->Stage2 Higher Temp Volatiles Volatile Byproducts Stage1->Volatiles Stage2->Volatiles Char Char Residue Stage2->Char

Caption: Multi-stage Thermal Decomposition of this compound.

Conclusion

The thermal stability of this compound is a crucial parameter for its successful application in various fields. While direct experimental data is limited, a representative thermal decomposition profile can be inferred from the behavior of its constituent oleamide and PEG components. The decomposition is anticipated to be a multi-stage process, with the oleamide moiety degrading at a lower temperature range than the polyethylene glycol chain. The detailed experimental protocols for TGA and DSC provided in this guide offer a robust framework for researchers and scientists to accurately characterize the thermal properties of this compound and similar ethoxylated fatty amides. This information is invaluable for formulation development, process optimization, and ensuring the quality and stability of final products.

Navigating the Nonpolar Realm: A Technical Guide to the Solubility of PEG-3 Oleamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of PEG-3 oleamide, a nonionic surfactant of significant interest to researchers, scientists, and drug development professionals. Due to its amphiphilic nature, stemming from a hydrophobic oleic acid tail and a hydrophilic polyethylene glycol head, this compound finds versatile applications as an emulsifier and solubilizing agent in various formulations.[1] A comprehensive understanding of its solubility in organic solvents is paramount for optimizing its function in non-aqueous and mixed-solvent systems.

Core Solubility Characteristics

Data Presentation: Solubility Profile

The following table summarizes the available solubility information for this compound and provides quantitative data for the closely related compound, oleamide, as a predictive reference.

CompoundSolventSolubilityTemperature (°C)Notes
This compound Water9.0 × 10⁻⁴ g/L23[1]
This compound Organic SolventsGenerally considered solubleAmbientQualitative assessment based on its chemical structure.
Oleamide Ethanol~22 mg/mLAmbientData for a structurally related compound.
Oleamide DMSO~20 mg/mLAmbientData for a structurally related compound.
Oleamide Dimethylformamide~14 mg/mLAmbientData for a structurally related compound.

Experimental Protocols: A General Method for Solubility Determination

For researchers seeking to quantify the solubility of this compound in specific organic solvents, the following established protocol for nonionic surfactants can be employed. This method is based on the principle of saturation and subsequent quantification.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or a gravimetric analysis setup.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials. The excess solid should be clearly visible.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

  • Separation of Undissolved Solute:

    • After equilibration, remove the vials from the shaker and allow them to stand at the controlled temperature for a short period to allow larger particles to settle.

    • To separate the undissolved solid, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant.

    • For HPLC Analysis:

      • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the HPLC method.

      • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound. A pre-established calibration curve for this compound is required.

    • For Gravimetric Analysis:

      • Accurately weigh a clean, dry evaporating dish.

      • Transfer the known volume of the clear supernatant to the evaporating dish.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.

      • Once the solvent is completely removed, reweigh the evaporating dish containing the dried solute. The difference in weight corresponds to the mass of dissolved this compound.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., mg/mL or g/100mL) based on the concentration determined by HPLC or the mass obtained from gravimetric analysis and the volume of the aliquot taken.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

experimental_workflow start Start: Excess this compound + Organic Solvent equilibration Equilibration (Thermostatic Shaker) start->equilibration separation Phase Separation (Centrifugation) equilibration->separation sampling Aliquot of Supernatant separation->sampling analysis Concentration Analysis (HPLC or Gravimetric) sampling->analysis end End: Solubility Calculation analysis->end

Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of This compound hydrophobic_chain Oleyl Chain (Lipophilicity) hydrophobic_chain->solubility hydrophilic_head PEG Chain (Polarity) hydrophilic_head->solubility polarity Polarity polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility temperature Temperature temperature->solubility

Factors influencing the solubility of this compound in organic solvents.

References

Methodological & Application

Application Notes and Protocols for PEG-3 Oleamide as an Emulsifier in Nanoemulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PEG-3 Oleamide as an emulsifier for the formulation of stable and effective nanoemulsions for research and drug delivery applications. Detailed protocols for formulation and characterization are provided to facilitate reproducible results.

Introduction to this compound in Nanoemulsions

This compound is a non-ionic surfactant valued for its emulsifying properties in the formulation of oil-in-water (O/W) nanoemulsions. Its amphiphilic molecular structure, consisting of a hydrophobic oleamide tail and a hydrophilic polyethylene glycol (PEG) head, allows it to reduce the interfacial tension between oil and water phases. This property is crucial for creating nano-sized droplets (typically 20-200 nm) that are kinetically stable.[1] Nanoemulsions offer several advantages in drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, protection of the encapsulated drug from degradation, and potential for targeted delivery.[2][3]

The biocompatibility of this compound makes it a suitable candidate for pharmaceutical and cosmetic formulations. The PEGylated surface of the nanoemulsion droplets can also offer "stealth" characteristics, potentially reducing uptake by the reticuloendothelial system and prolonging circulation time in vivo.

Experimental Protocols

Materials and Equipment

Materials:

  • This compound

  • Oil Phase (e.g., Medium-Chain Triglycerides (MCT) oil, Capmul MCM, Oleic Acid)

  • Aqueous Phase (e.g., Deionized water, Phosphate-Buffered Saline (PBS))

  • Active Pharmaceutical Ingredient (API) - if applicable

  • Co-surfactant (optional, e.g., Transcutol HP, Ethanol)[1][4]

Equipment:

  • High-pressure homogenizer or microfluidizer[4][5][6]

  • High-shear mixer (for pre-emulsion)

  • Dynamic Light Scattering (DLS) instrument for particle size and Polydispersity Index (PDI) analysis

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM)

  • Magnetic stirrer and heating plate

  • Analytical balance

  • Filtration apparatus

Preparation of a Representative Oil-in-Water (O/W) Nanoemulsion

This protocol describes the preparation of a nanoemulsion using the high-pressure homogenization method, a robust and scalable technique for producing fine and uniform nanoemulsions.[5][6]

Workflow for Nanoemulsion Preparation:

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_final Final Product A 1. Prepare Oil Phase: Dissolve API (if any) in oil. Add this compound. C 3. Heat both phases to ~60-70°C. A->C B 2. Prepare Aqueous Phase: Typically deionized water or buffer. B->C D 4. Add oil phase to aqueous phase under high-shear mixing (10-15 min) to form a coarse pre-emulsion. C->D E 5. Homogenize the pre-emulsion using a high-pressure homogenizer (e.g., 500-1500 bar, 3-5 cycles). D->E F 6. Cool the nanoemulsion to room temperature. E->F G 7. Characterize the nanoemulsion. F->G G cluster_physicochemical Physicochemical Properties cluster_performance Performance Evaluation Start Nanoemulsion Sample Size Particle Size & PDI (Dynamic Light Scattering) Start->Size Zeta Zeta Potential (Electrophoretic Light Scattering) Start->Zeta Morphology Morphology (Transmission Electron Microscopy) Start->Morphology Stability Stability Studies (Freeze-thaw, Temperature cycling) Start->Stability Release In Vitro Drug Release (Dialysis method) Start->Release G cluster_delivery Nanoemulsion Drug Delivery cluster_cell Cancer Cell Nanoemulsion This compound Nanoemulsion with Anticancer Drug Uptake Enhanced Cellular Uptake Nanoemulsion->Uptake mTOR mTOR-HIF-1 Pathway Uptake->mTOR p53 p53 Pathway Uptake->p53 CDK CDK/Cyclin Pathway Uptake->CDK Proliferation Cell Proliferation mTOR->Proliferation Suppression Apoptosis Apoptosis p53->Apoptosis Upregulation CDK->Proliferation Downregulation Apoptosis->Proliferation Inhibition

References

Application Notes and Protocols for Preparing Biological Samples with PEG-3 Oleamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of PEG-3 oleamide in the preparation of biological samples. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel surfactants for cell lysis, protein extraction, and solubilization of hydrophobic compounds.

Introduction to this compound

This compound is a non-ionic surfactant and emulsifying agent.[1] Its structure consists of a hydrophobic oleamide tail and a hydrophilic polyethylene glycol (PEG) head, making it amphiphilic. This property allows it to be effective in reducing interfacial tension between immiscible liquids, which is beneficial in various biological research applications, including cell culture and sample preparation.[1] While specific, standardized protocols for this compound in biological sample preparation are not widely published, its properties as a non-ionic surfactant suggest its utility in procedures where maintaining protein structure and activity is crucial.

Data Presentation: Comparison of Surfactant Properties

Due to the limited availability of direct comparative studies involving this compound for biological sample preparation, the following table provides a general comparison of different classes of surfactants commonly used in laboratories. The properties of this compound are included based on available data and its chemical structure.

PropertyIonic Surfactants (e.g., SDS)Non-ionic Surfactants (e.g., Triton X-100, this compound)Zwitterionic Surfactants (e.g., CHAPS)
Charge Charged (anionic or cationic)No net chargeContains both positive and negative charges
Denaturing Effect StrongGenerally mild/non-denaturingMild
Common Applications SDS-PAGE, complete protein solubilizationCell lysis for functional assays, solubilizing membrane proteins while preserving structureProtein solubilization for isoelectric focusing, preserving protein-protein interactions
This compound Specifics N/ANon-ionic, expected to be a mild, non-denaturing surfactant suitable for solubilizing hydrophobic molecules and disrupting lipid membranes.[1]N/A
Solubility of Oleamide (Parent Compound) N/ASoluble in ethanol (~22 mg/ml), DMSO (~20 mg/ml), and dimethyl formamide (~14 mg/ml). Limited solubility in aqueous buffers like PBS (~0.05 mg/ml).[2]N/A
This compound Water Solubility N/ALimited: 9.0 x 10⁻⁴ g/L at 23°C[1]N/A

Experimental Protocols

Given the absence of established, peer-reviewed protocols specifically for this compound in routine biological sample preparation, the following are proposed methodologies based on its properties as a non-ionic surfactant. These should be considered as a starting point for optimization in your specific application.

Protocol 1: General Cell Lysis for Protein Extraction

This protocol outlines a general procedure for lysing cultured mammalian cells to extract total cellular proteins.

Materials:

  • This compound stock solution (e.g., 10% w/v in a suitable solvent like DMSO or ethanol)

  • Lysis Buffer Base: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl

  • Protease and phosphatase inhibitor cocktails

  • Cultured cells

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • Prepare Lysis Buffer: Immediately before use, add this compound stock solution to the Lysis Buffer Base to a final concentration of 0.1% to 1.0% (v/v). The optimal concentration should be determined empirically. Add protease and phosphatase inhibitors to the buffer.

  • Cell Harvesting: Aspirate the culture medium from the cell culture dish. Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

  • Cell Lysis: Add an appropriate volume of the prepared ice-cold Lysis Buffer to the cells. For a 10 cm dish, 1 ml of buffer is typically sufficient.

  • Incubation: Incubate the dish on ice for 15-30 minutes with occasional gentle agitation.

  • Harvesting Lysate: Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay. Ensure that the presence of this compound does not interfere with your chosen assay.

  • Storage: Store the protein lysate at -80°C for long-term use.

Protocol 2: Solubilization of Hydrophobic Compounds for Cellular Assays

This protocol describes the use of this compound to prepare a stock solution of a hydrophobic compound for introduction into a cell-based assay.

Materials:

  • This compound

  • Hydrophobic compound of interest

  • Appropriate organic solvent (e.g., DMSO, ethanol)

  • Cell culture medium

Procedure:

  • Prepare a Concentrated Stock Solution: Co-dissolve the hydrophobic compound and a 10- to 100-fold molar excess of this compound in a minimal amount of an appropriate organic solvent. The this compound will act as a carrier and improve the solubility of the hydrophobic compound in the aqueous culture medium.

  • Dilution into Culture Medium: For the working solution, dilute the concentrated stock solution in cell culture medium to the desired final concentration of the hydrophobic compound. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid cytotoxicity.

  • Application to Cells: Add the working solution to your cell culture for the desired treatment period.

Visualizations

Signaling Pathway of Oleamide

Oleamide, the parent amide of this compound, is a naturally occurring signaling molecule, primarily known for its role in inducing sleep.[3] It interacts with several neurotransmitter systems. The following diagram illustrates the known signaling interactions of oleamide.

Oleamide_Signaling_Pathway Oleamide Oleamide FAAH Fatty Acid Amide Hydrolase (FAAH) Oleamide->FAAH Inhibition GABA_A_Receptor GABAA Receptor Oleamide->GABA_A_Receptor Positive Allosteric Modulation Serotonin_Receptors Serotonin Receptors (5-HT2a, 5-HT2c) Oleamide->Serotonin_Receptors Positive Allosteric Modulation Anandamide Anandamide FAAH->Anandamide Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Sleep_Induction Sleep Induction CB1_Receptor->Sleep_Induction GABA_A_Receptor->Sleep_Induction Neuronal_Activity Modulation of Neuronal Activity Serotonin_Receptors->Neuronal_Activity

Caption: Oleamide signaling pathway and its interactions.

Experimental Workflow for Protein Extraction using this compound

The following diagram outlines the key steps in the proposed protocol for protein extraction from cultured cells using this compound.

Protein_Extraction_Workflow Start Start: Cultured Cells Wash Wash cells with ice-cold PBS Start->Wash Lysis Add Lysis Buffer with This compound and Protease Inhibitors Wash->Lysis Incubate Incubate on ice (15-30 min) Lysis->Incubate Harvest Scrape and collect cell lysate Incubate->Harvest Centrifuge Centrifuge to pellet debris (14,000 x g, 15 min, 4°C) Harvest->Centrifuge Collect Collect supernatant (soluble protein fraction) Centrifuge->Collect Quantify Quantify protein concentration Collect->Quantify Store Store at -80°C or proceed to downstream application Quantify->Store End End Store->End

Caption: Workflow for protein extraction with this compound.

References

Application Note: Characterizing PEG-3 Oleamide Micelles using Dynamic Light Scattering (DLS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PEG-3 oleamide is a non-ionic surfactant with an amphiphilic structure, consisting of a hydrophobic oleic acid amide tail and a hydrophilic polyethylene glycol (PEG) head. This structure allows it to self-assemble in aqueous solutions to form micelles above a certain concentration known as the Critical Micelle Concentration (CMC). These micelles, featuring a hydrophobic core and a hydrophilic shell, are of significant interest in various fields, particularly in drug development as carriers for poorly water-soluble drugs. Dynamic Light Scattering (DLS) is a powerful, non-invasive analytical technique ideal for characterizing the size and size distribution of nanoparticles, such as micelles, in suspension.[1] This application note provides a detailed protocol for the characterization of this compound micelles using DLS, including determination of their hydrodynamic radius (Rh), polydispersity index (PDI), and an approach to estimate the CMC.

Principle of Dynamic Light Scattering (DLS)

DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of particles in a solution.[1] Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles diffuse more slowly, resulting in slower fluctuations.[2] By analyzing these fluctuations using an autocorrelation function, the translational diffusion coefficient (D) of the particles can be determined. The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation:

Rh = kBT / 6πηD

Where:

  • kB is the Boltzmann constant

  • T is the absolute temperature

  • η is the viscosity of the solvent

  • D is the translational diffusion coefficient

The Polydispersity Index (PDI) is a measure of the width of the particle size distribution. A PDI value below 0.1 indicates a monodisperse sample with a very narrow size distribution, while values above 0.3 suggest a broader distribution, and values approaching 1.0 indicate a very polydisperse sample.

Experimental Protocols

Materials and Equipment
  • This compound

  • High-purity deionized water (filtered through a 0.22 µm filter)

  • DLS instrument (e.g., Malvern Zetasizer, Brookhaven Instruments NanoBrook, or similar)

  • Low-volume disposable cuvettes

  • Syringe filters (0.22 µm)

  • Precision balance

  • Volumetric flasks and pipettes

Protocol 1: Sample Preparation for Rh and PDI Measurement
  • Stock Solution Preparation: Accurately weigh a specific amount of this compound and dissolve it in high-purity deionized water to prepare a stock solution at a concentration well above the expected CMC (e.g., 1 mg/mL). Ensure complete dissolution, which may be aided by gentle warming or vortexing.

  • Filtration: Filter the stock solution through a 0.22 µm syringe filter directly into a clean, dust-free vial to remove any dust or large aggregates. This step is critical for obtaining high-quality DLS data.

  • Sample Dilution: Prepare the sample for DLS measurement by diluting the filtered stock solution with filtered deionized water to a suitable concentration in a clean cuvette. The optimal concentration will depend on the instrument's sensitivity and should be determined empirically to ensure a stable and appropriate count rate.

  • Equilibration: Allow the sample to equilibrate at the desired measurement temperature within the DLS instrument for at least 5-10 minutes before analysis to ensure thermal stability.

Protocol 2: Determination of Critical Micelle Concentration (CMC)
  • Serial Dilutions: Prepare a series of dilutions of this compound in filtered deionized water, spanning a wide concentration range both below and above the expected CMC.

  • DLS Measurement: Measure the scattered light intensity (count rate) for each concentration using the DLS instrument. Ensure that the instrument settings are kept constant for all measurements.

  • Data Analysis: Plot the scattered light intensity as a function of the logarithm of the this compound concentration.

  • CMC Estimation: The CMC is identified as the concentration at which a sharp increase in the scattered light intensity is observed. This increase is due to the formation of micelles, which scatter significantly more light than individual surfactant molecules (monomers).

Data Presentation

The following table presents representative data for the characterization of PEGylated micelles using DLS.

ParameterValue
Hydrodynamic Radius (Rh) 8 - 15 nm
Polydispersity Index (PDI) 0.1 - 0.25
Zeta Potential -5 to +5 mV
Estimated Critical Micelle Concentration (CMC) 10-5 to 10-4 M

Visualizations

Experimental Workflow for DLS Analysis of this compound Micelles

DLS_Workflow prep Stock Solution Preparation filter Syringe Filtration (0.22 µm) prep->filter dilute Sample Dilution for DLS filter->dilute cmc_prep Prepare Serial Dilutions filter->cmc_prep equilibrate Thermal Equilibration in DLS Instrument dilute->equilibrate measure DLS Measurement equilibrate->measure data_analysis Data Analysis measure->data_analysis rh_pdi Determine R_h and PDI data_analysis->rh_pdi cmc_measure Measure Scattered Light Intensity cmc_prep->cmc_measure cmc_plot Plot Intensity vs. log(Concentration) cmc_measure->cmc_plot cmc_determine Determine CMC cmc_plot->cmc_determine

Caption: DLS analysis workflow for this compound micelles.

Logical Relationship for CMC Determination

CMC_Determination low_conc Low Concentration (< CMC) monomers Surfactant as Monomers low_conc->monomers low_scatter Low Light Scattering monomers->low_scatter high_conc High Concentration (> CMC) micelles Micelle Formation high_conc->micelles high_scatter High Light Scattering micelles->high_scatter

Caption: Principle of CMC determination by light scattering.

Conclusion

Dynamic Light Scattering is a highly effective technique for the characterization of this compound micelles. The protocols outlined in this application note provide a robust framework for determining key parameters such as hydrodynamic radius, polydispersity index, and the critical micelle concentration. This information is crucial for researchers and drug development professionals working with micellar formulations, enabling them to ensure the quality, stability, and performance of their systems. The non-invasive nature and rapid measurement times of DLS make it an invaluable tool in the development of novel drug delivery platforms based on self-assembling amphiphilic molecules.

References

Application Notes and Protocols for Formulating Stable Emulsions with PEG-3 Oleamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG-3 Oleamide is a versatile non-ionic surfactant and emulsifying agent valued for its ability to stabilize oil-in-water (O/W) emulsions.[1][2] Its amphiphilic structure, consisting of a hydrophilic polyethylene glycol (PEG) head and a hydrophobic oleic acid tail, allows it to effectively reduce the interfacial tension between immiscible oil and water phases.[1] This property is crucial for creating finely dispersed and stable formulations, which are essential in various applications, including cosmetics, pharmaceuticals, and research.[1]

These application notes provide a comprehensive guide to formulating and characterizing stable emulsions using this compound. The included protocols offer detailed, step-by-step instructions for laboratory-scale emulsion preparation and analysis.

Principles of Emulsion Formulation

The stability of an emulsion is influenced by several factors, including the properties of the oil and water phases, the concentration of the emulsifier, and the energy input during emulsification. Key parameters to consider when formulating with this compound include:

  • Emulsifier Concentration: The concentration of this compound will directly impact droplet size and stability. Higher concentrations generally lead to smaller droplet sizes and improved stability, up to a certain point (the critical micelle concentration).

  • Oil-to-Water Ratio: This ratio determines the type of emulsion (O/W or W/O) and influences its viscosity and stability.

  • Emulsification Method and Energy: The method of mixing (e.g., homogenization, sonication, simple stirring) and the energy applied will affect the initial droplet size distribution.

  • Use of Co-emulsifiers or Stabilizers: The addition of other surfactants or thickening agents, such as xanthan gum, can further enhance the long-term stability of the emulsion by modifying the viscosity of the continuous phase.[3][4]

Data on Formulation of PEG-Based Emulsions

While specific quantitative data for this compound is not extensively published, data from studies on similar PEG-based surfactants can provide a valuable starting point for formulation development. The following tables summarize optimal conditions found for creating stable oil-in-water emulsions with other PEG fatty acid derivatives.

Table 1: Optimal Formulation Conditions for an O/W Emulsion with PEG-7 Lauric Acid Glycerides [3][4]

ParameterOptimal Value
Emulsification Temperature80°C
Stirring Speed500 r/min
Emulsifier Concentration5 wt%
Oil-Water Volume Ratio1:1
Xanthan Gum Addition0.2 wt%

Table 2: Formulation Parameters for an O/W Emulsion with an Amphiphilic PEG-Copolymer [5]

ComponentConcentration Range
Oil Phase (Squalane)10 - 60 wt%
Emulsifier (MPM-GDM)1 or 5 wt%
Continuous PhaseWater

Table 3: Composition of a Stable Nanoemulsion with PEG-30 Castor Oil [6]

ComponentConcentration
Oil Phase (Rice Bran Oil)10%
Surfactant Blend10%
Antioxidant0.05%
Preservatives0.50%
Continuous PhaseWater (to 100%)

Experimental Protocols

The following protocols provide a framework for the preparation and characterization of O/W emulsions stabilized with this compound.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable O/W emulsion using this compound as the primary emulsifier.

Materials:

  • This compound

  • Oil Phase (e.g., mineral oil, squalane, or a specific oil relevant to the research)

  • Aqueous Phase (e.g., deionized water)

  • Beakers

  • Homogenizer or high-shear mixer

  • Heating plate with magnetic stirring

  • Weighing balance

Procedure:

  • Preparation of Phases:

    • In one beaker, weigh the required amount of the oil phase.

    • In a separate beaker, weigh the aqueous phase.

  • Addition of Emulsifier:

    • Disperse the desired amount of this compound into the aqueous phase with gentle stirring.

  • Heating:

    • Heat both the oil and aqueous phases separately to approximately 70-80°C. This helps to lower the viscosity of the oil and facilitate emulsification.

  • Emulsification:

    • Slowly add the heated oil phase to the heated aqueous phase while continuously mixing with a homogenizer or high-shear mixer.

    • Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.

  • Cooling:

    • Allow the emulsion to cool to room temperature while stirring gently.

Protocol 2: Characterization of the Emulsion

Objective: To assess the physical properties and stability of the prepared emulsion.

Part A: Droplet Size Analysis

Method: Dynamic Light Scattering (DLS) is a common technique for measuring the size distribution of droplets in an emulsion.[7]

Procedure:

  • Prepare a diluted sample of the emulsion by dispersing a small amount in deionized water to avoid multiple scattering effects.

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument.

  • Perform the measurement according to the instrument's operating procedure to obtain the average droplet size and polydispersity index (PDI).

Part B: Microscopic Observation

Method: Optical microscopy provides a direct visual assessment of the emulsion's morphology and droplet distribution.[7]

Procedure:

  • Place a small drop of the emulsion on a clean microscope slide.

  • Gently place a coverslip over the drop, avoiding air bubbles.

  • Observe the emulsion under an optical microscope at various magnifications (e.g., 10x, 40x).

  • Capture images to document the droplet size, shape, and any signs of coalescence or flocculation.[7]

Part C: Accelerated Stability Testing

Method: This involves subjecting the emulsion to stress conditions to predict its long-term stability.

Procedure:

  • Centrifugation:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a set speed (e.g., 3000 rpm) for a specified time (e.g., 30 minutes).

    • Observe for any phase separation, creaming, or sedimentation.

  • Thermal Stability:

    • Store samples of the emulsion at different temperatures (e.g., 4°C, 25°C, and 40°C).[6]

    • Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of instability.

    • Optionally, perform droplet size analysis at each time point to monitor changes in the droplet size distribution.

Visualizations

The following diagrams illustrate the experimental workflow for emulsion formulation and the factors influencing emulsion stability.

Emulsion_Formulation_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification Process cluster_char Characterization A Weigh Oil Phase D Heat Both Phases (70-80°C) A->D B Weigh Aqueous Phase C Add this compound to Aqueous Phase B->C C->D E Combine Phases with High-Shear Mixing D->E F Cool to Room Temperature E->F G Droplet Size Analysis (DLS) F->G H Microscopic Observation F->H I Stability Testing F->I

Caption: Workflow for Emulsion Formulation and Characterization.

Emulsion_Stability_Factors cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_properties Resulting Properties Emulsifier This compound Concentration DropletSize Droplet Size Distribution Emulsifier->DropletSize Ratio Oil/Water Ratio Ratio->DropletSize Additives Co-stabilizers (e.g., Xanthan Gum) Additives->DropletSize Viscosity Continuous Phase Viscosity Additives->Viscosity Energy Mixing Energy (Speed & Time) Energy->DropletSize Temp Temperature Temp->DropletSize Stability EMULSION STABILITY DropletSize->Stability Viscosity->Stability

Caption: Factors Influencing Emulsion Stability.

References

Application Notes and Protocols for PEG-3 Oleamide in Protein and Peptide Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are presented as a hypothetical guide for researchers and drug development professionals. As of late 2025, specific research on the application of PEG-3 oleamide for protein and peptide delivery is limited in publicly available scientific literature. The information provided herein is extrapolated from the known physicochemical properties of this compound as a non-ionic surfactant and emulsifier[1], and the established roles of its constituent parts—oleic acid and short-chain polyethylene glycol (PEG)—in drug delivery formulations. These protocols are intended to serve as a starting point for the investigation of this compound's potential in this field.

Introduction

This compound is an amphiphilic molecule synthesized from oleic acid and a short, three-unit polyethylene glycol chain.[1][2] Its structure, featuring a hydrophobic fatty acid tail and a hydrophilic PEG head, makes it an effective emulsifying and solubilizing agent.[1] While its primary applications to date have been in the cosmetics industry[3], its properties suggest potential utility as an excipient in parenteral and topical formulations for protein and peptide therapeutics.

These notes will explore the hypothetical application of this compound as a solubility enhancer, stabilizer, and potential permeation enhancer for protein and peptide drug delivery systems.

Potential Applications and Mechanisms of Action

Based on its chemical structure, this compound may offer several benefits in protein and peptide formulations:

  • Solubility Enhancement: Many therapeutic peptides and some proteins exhibit poor solubility in aqueous solutions. The surfactant properties of this compound could aid in their dispersion and solubilization, potentially enabling higher concentration formulations.[1]

  • Stabilization against Aggregation: As a non-ionic surfactant, this compound could potentially stabilize proteins and peptides against aggregation at interfaces (e.g., air-water, vial surfaces) by forming a protective layer around the biomolecules.

  • Formation of Delivery Systems: this compound could be a component in the formation of nano-emulsions or micellar systems for the encapsulation and delivery of hydrophobic peptides.

  • Permeation Enhancement: The oleic acid component of this compound is a known permeation enhancer, which could be beneficial for topical or transdermal delivery of peptides.

The proposed mechanism of action for this compound in enhancing protein and peptide delivery is multifaceted, primarily revolving around its surfactant properties.

G cluster_formulation Formulation Stage cluster_interaction Molecular Interactions cluster_delivery Delivery & Action Protein Protein/Peptide Formulation Aqueous Formulation Protein->Formulation PEG3 This compound PEG3->Formulation Micelle Micelle Formation / Coating of Protein Formulation->Micelle Solubilization Increased Solubility Micelle->Solubilization Stabilization Reduced Aggregation Micelle->Stabilization Delivery Parenteral / Topical Administration Solubilization->Delivery Stabilization->Delivery Bioavailability Improved Bioavailability Delivery->Bioavailability Permeation Enhanced Permeation (Topical) Delivery->Permeation Permeation->Bioavailability

Figure 1: Proposed Mechanism of this compound in Protein/Peptide Formulations.

Quantitative Data from Hypothetical Studies

The following tables represent hypothetical data from proof-of-concept studies to illustrate the potential effects of this compound on a model peptide (e.g., a hydrophobic 15-amino acid peptide) and a model protein (e.g., a monoclonal antibody).

Table 1: Effect of this compound on the Solubility of a Model Peptide

FormulationThis compound Concentration (% w/v)Maximum Peptide Solubility (mg/mL)Visual Appearance
Control (Phosphate Buffered Saline, pH 7.4)0.000.5Cloudy, with precipitate
Formulation A0.011.2Slightly opalescent
Formulation B0.055.8Clear
Formulation C0.1010.2Clear

Table 2: Stabilization of a Model Protein against Agitation-Induced Aggregation

FormulationThis compound Concentration (% w/v)Aggregation Index (%) after 24h AgitationMonomer Purity (%) by SEC-HPLC
Control (Histidine Buffer, pH 6.0)0.0015.284.5
Formulation D0.0058.191.7
Formulation E0.014.595.3
Formulation F0.052.197.8

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the utility of this compound in protein and peptide formulations.

Protocol 1: Preparation of a Peptide Formulation with this compound

Objective: To prepare a clear, aqueous formulation of a hydrophobic peptide using this compound as a solubilizing agent.

Materials:

  • Hydrophobic model peptide

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water for injection

  • 0.22 µm sterile filter

  • Vortex mixer

  • Analytical balance

  • Sterile vials

Procedure:

  • Prepare a stock solution of this compound (e.g., 1% w/v) in PBS.

  • Gently warm the stock solution to 37°C to ensure complete dissolution of the this compound.

  • In a separate sterile vial, weigh the desired amount of the model peptide.

  • Add the calculated volume of the this compound stock solution to the peptide to achieve the final desired concentrations (refer to Table 1).

  • Vortex the mixture for 2-5 minutes until the peptide is fully dissolved.

  • Visually inspect the solution for clarity and any particulate matter.

  • Sterile filter the final formulation using a 0.22 µm filter into a sterile vial.

  • Store the formulation at the recommended temperature (e.g., 2-8°C) and protect from light.

G start Start prep_peg Prepare this compound Stock Solution in PBS start->prep_peg weigh_pep Weigh Model Peptide start->weigh_pep mix Combine Peptide and This compound Solution prep_peg->mix weigh_pep->mix vortex Vortex to Dissolve mix->vortex inspect Visual Inspection for Clarity vortex->inspect inspect->mix Not Clear filter Sterile Filter (0.22 µm) inspect->filter Clear store Store at 2-8°C filter->store end End store->end

Figure 2: Workflow for Peptide Formulation with this compound.
Protocol 2: Evaluation of Protein Stabilization by this compound

Objective: To assess the ability of this compound to prevent agitation-induced aggregation of a model protein.

Materials:

  • Model monoclonal antibody (mAb) at a stock concentration of 20 mg/mL

  • Histidine buffer, pH 6.0

  • This compound

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system

  • Low-protein binding microcentrifuge tubes

Procedure:

  • Prepare formulations of the model mAb at a final concentration of 10 mg/mL in histidine buffer containing varying concentrations of this compound (e.g., 0%, 0.005%, 0.01%, 0.05% w/v).

  • Aliquot 1 mL of each formulation into low-protein binding microcentrifuge tubes.

  • Place the tubes horizontally on an orbital shaker set to 200 rpm at room temperature.

  • At t=0 and t=24 hours, withdraw samples for analysis.

  • Turbidity Measurement: Measure the absorbance of each sample at 350 nm using a UV-Vis spectrophotometer. The increase in absorbance is indicative of aggregation.

  • SEC-HPLC Analysis: Inject samples onto an SEC-HPLC system to quantify the percentage of monomer, dimer, and higher-order aggregates.

  • Calculate the Aggregation Index (%) as the percentage of the total peak area corresponding to aggregates.

  • Compare the results from formulations containing this compound to the control to determine its stabilizing effect.

G cluster_prep Sample Preparation cluster_agitation Stress Condition cluster_analysis Analysis cluster_data Data Interpretation prep Prepare mAb Formulations with varying [this compound] agitate Agitate on Orbital Shaker (200 rpm, 24h) prep->agitate turbidity Measure Turbidity (A350nm) agitate->turbidity sechplc Analyze by SEC-HPLC agitate->sechplc compare Compare Aggregation Index and Monomer Purity turbidity->compare sechplc->compare conclusion Determine Stabilizing Effect compare->conclusion

Figure 3: Experimental Workflow for Protein Stabilization Assay.

Conclusion and Future Directions

While direct evidence is currently lacking, the physicochemical properties of this compound suggest it is a candidate worthy of investigation for the formulation of protein and peptide drugs. Its amphiphilic nature could be leveraged to improve the solubility and stability of these complex biomolecules. Future research should focus on systematically evaluating its efficacy with a range of proteins and peptides, assessing its biocompatibility in parenteral formulations, and exploring its potential as a permeation enhancer in topical and transdermal delivery systems. Detailed toxicological studies would also be required to establish a comprehensive safety profile for these applications.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of PEG-3 oleamide.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

PEG-3 oleamide is a polyethylene glycol-modified fatty acid amide. The oleamide component is an endogenous fatty acid amide known for its role as a signaling molecule, while the short polyethylene glycol (PEG) chain is often incorporated to modify the physicochemical properties of molecules, such as solubility and bioavailability. The analysis of such PEGylated compounds is crucial in various stages of drug development and formulation. Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Through derivatization, the volatility of molecules like this compound can be enhanced, making them amenable to GC-MS analysis.

This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, derivatization, instrument configuration, and expected mass spectral data.

Experimental Protocols

Sample Preparation and Derivatization

To enhance volatility for GC-MS analysis, a derivatization step is necessary to cap the active hydrogen on the amide group. Silylation is a common and effective derivatization technique for this purpose.[1][2]

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Sample vials (2 mL) with caps

  • Heating block or oven

Procedure:

  • Standard Preparation: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of anhydrous pyridine to create a 1 mg/mL stock solution.

  • Sample Preparation: For unknown samples, dissolve a known quantity in anhydrous pyridine to achieve an estimated concentration within the calibration range.

  • Derivatization:

    • Pipette 100 µL of the sample or standard solution into a clean, dry 2 mL sample vial.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

    • Allow the vial to cool to room temperature.

  • Dilution: Dilute the derivatized sample with hexane to the desired concentration for GC-MS analysis. A 1:10 dilution is a good starting point.

GC-MS Instrumentation and Parameters

A standard gas chromatograph coupled with a mass spectrometer is used for this analysis. A polar capillary column is recommended for the separation of PEGylated compounds.[3]

Instrumentation:

  • Gas Chromatograph equipped with an autosampler

  • Mass Spectrometer (Electron Ionization - EI)

GC Conditions:

ParameterValue
Column HP-INNOWax or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 150°C, hold for 2 min- Ramp: 10°C/min to 260°C- Hold: 10 min at 260°C

MS Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Mode Full Scan (m/z 40-600) and/or Selected Ion Monitoring (SIM)
Solvent Delay 5 min

Data Presentation

The following table summarizes the expected quantitative data for the TMS-derivatized this compound. The retention time is an estimate and may vary depending on the specific instrument and column used. The characteristic ions are predicted based on the fragmentation patterns of oleamide and PEG oligomers.

AnalyteExpected Retention Time (min)Molecular Ion (M+) [m/z] (TMS-derivative)Characteristic Fragmentation Ions [m/z]
This compound (TMS-derivative)15 - 20485 (low intensity or absent)Oleamide moiety: 354, 264PEG moiety: 45, 89, 133

Explanation of Fragmentation:

  • Molecular Ion: The trimethylsilyl (TMS) derivative of this compound (C27H55NO4Si) has a molecular weight of 485 g/mol . The molecular ion peak in EI-MS is often of low intensity or absent for such molecules.

  • Oleamide Fragmentation: The fragmentation of the oleamide portion is expected to yield characteristic ions.

  • PEG Fragmentation: The PEG chain is known to produce characteristic fragment ions corresponding to the repeating ethylene oxide units:

    • m/z 45: [CH2CH2OH]+

    • m/z 89: [HO(CH2CH2O)H]+

    • m/z 133: [HO(CH2CH2O)2H]+

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

G Experimental Workflow for GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Standard Dissolve Dissolve in Pyridine Standard->Dissolve Sample Unknown Sample Sample->Dissolve Derivatize Derivatize with BSTFA (70°C, 60 min) Dissolve->Derivatize Dilute Dilute with Hexane Derivatize->Dilute GC_Inject Inject into GC Dilute->GC_Inject GC_Separate Chromatographic Separation GC_Inject->GC_Separate MS_Detect Mass Spectrometric Detection GC_Separate->MS_Detect Identify Peak Identification MS_Detect->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for this compound GC-MS Analysis.

Data Processing and Interpretation Logic

This diagram outlines the logical steps involved in processing and interpreting the data obtained from the GC-MS analysis.

G Data Processing and Interpretation Logic RawData Raw GC-MS Data (Chromatogram & Spectra) PeakIntegration Peak Integration RawData->PeakIntegration LibrarySearch Mass Spectral Library Search PeakIntegration->LibrarySearch ManualInterpretation Manual Spectral Interpretation PeakIntegration->ManualInterpretation RetentionTime Retention Time Comparison PeakIntegration->RetentionTime LibrarySearch->ManualInterpretation Quantification Quantification (Calibration Curve) ManualInterpretation->Quantification RetentionTime->Quantification FinalReport Final Report Quantification->FinalReport

Caption: Logic for GC-MS Data Processing.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. By employing a silylation derivatization step, the volatility of the analyte is increased, allowing for successful separation and detection. The provided instrument parameters and expected fragmentation data serve as a valuable starting point for method development and routine analysis. The structured workflows and logical diagrams offer a clear guide for researchers and professionals, ensuring a systematic approach to the analysis of PEGylated fatty amides.

References

Troubleshooting & Optimization

How to improve the stability of PEG-3 oleamide formulations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of PEG-3 oleamide formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Phase Separation or Cloudiness in Aqueous Formulations

Question: My aqueous formulation containing this compound has become cloudy or shows signs of phase separation over time. What could be the cause and how can I fix it?

Answer: Phase separation or cloudiness in this compound formulations can be attributed to several factors, primarily related to temperature, pH, and ionic strength.

  • Potential Causes:

    • Temperature Fluctuations: this compound, like many non-ionic surfactants, can exhibit a cloud point. Above this temperature, the formulation will become cloudy and phase separate.

    • pH Shift: Changes in pH can affect the hydration of the polyethylene glycol (PEG) chains, influencing the solubility of the entire molecule.

    • High Ionic Strength: The presence of salts can decrease the solubility of this compound through a "salting-out" effect.

  • Solutions:

    • Temperature Control: Store the formulation within a recommended temperature range and avoid freeze-thaw cycles. Determine the cloud point of your formulation to understand its temperature limitations.

    • pH Optimization and Buffering: Maintain the formulation pH within a stable range, typically between 5 and 7, using a suitable buffering agent.

    • Co-solvents and Stabilizers: The addition of co-solvents like propylene glycol or other non-ionic surfactants can help improve the solubility and stability of the formulation.

Issue 2: Chemical Degradation and Loss of Potency

Question: I am observing a decrease in the concentration of this compound in my formulation over time, suggesting chemical degradation. What are the likely degradation pathways and how can I prevent them?

Answer: Chemical degradation of this compound primarily occurs through two pathways: hydrolysis of the amide bond and oxidation of the oleic acid and PEG chains.

  • Potential Causes:

    • Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions, breaking the molecule into oleic acid and PEG-amine.[1][2][3][4][5]

    • Oxidation: The double bond in the oleic acid tail and the ether linkages in the PEG chain are susceptible to oxidation, especially in the presence of oxygen, light, and metal ions. This can lead to the formation of peroxides, aldehydes, and carboxylic acids.

  • Solutions:

    • pH Control: Maintain the pH of the formulation in the neutral range (pH 6-7) to minimize both acid and base-catalyzed hydrolysis.[1][2][3][4][5]

    • Addition of Antioxidants: Incorporate antioxidants to prevent oxidative degradation. A combination of a primary antioxidant (e.g., BHT, BHA, Vitamin E) and a secondary antioxidant (e.g., ascorbic acid) can be effective.

    • Use of Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[6]

    • Inert Atmosphere: During manufacturing and packaging, use an inert gas like nitrogen or argon to displace oxygen.

    • Light Protection: Store the formulation in light-resistant containers to prevent photo-oxidation.

Issue 3: Crystallization or Precipitation of this compound

Question: My this compound formulation shows signs of crystallization or precipitation upon storage. What is causing this and what are the solutions?

Answer: Crystallization in lipid-based formulations can be a complex issue related to the purity of the components, storage conditions, and the overall composition of the formulation.

  • Potential Causes:

    • Supersaturation: The concentration of this compound in the formulation may be above its solubility limit at the storage temperature.

    • Polymorphism: Lipids can exist in different crystalline forms (polymorphs), with some being less stable and more prone to crystallization over time.

    • Incompatibility with other excipients: Certain excipients may promote the crystallization of this compound.

  • Solutions:

    • Solubility Enhancement: Include co-solvents or other surfactants to increase the solubility of this compound.

    • Thermal Treatment (Annealing): A controlled heating and cooling cycle (annealing) during the manufacturing process can sometimes promote the formation of a more stable physical form, reducing the tendency for crystallization during storage.[7][8][9][10]

    • Addition of Crystallization Inhibitors: Certain polymers or other lipids can act as crystallization inhibitors.[11]

    • Formulation Optimization: Re-evaluate the concentration of this compound and other excipients to ensure long-term physical stability.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis of the amide linkage and oxidation of the oleic acid and polyethylene glycol (PEG) moieties. Hydrolysis is catalyzed by acidic or basic conditions, while oxidation is promoted by oxygen, light, and transition metal ions.[1][2][3][4][5]

Q2: What is the ideal pH range for a stable this compound formulation?

A2: To minimize hydrolysis of the amide bond, a pH range of 5 to 7 is generally recommended. It is crucial to use a suitable buffer system to maintain the pH within this range throughout the shelf life of the product.

Q3: What types of antioxidants are effective in stabilizing this compound?

A3: A combination of antioxidants is often most effective.

  • Primary antioxidants (radical scavengers) such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E) can protect the oleic acid moiety.

  • Secondary antioxidants (reducing agents) like ascorbic acid (Vitamin C) can regenerate primary antioxidants and also act as oxygen scavengers.

Q4: How can I prevent oxidation catalyzed by metal ions?

A4: The inclusion of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or its salts is highly effective in sequestering metal ions (e.g., iron, copper) that can catalyze oxidative degradation.[6]

Q5: What are the best storage conditions for this compound formulations?

A5: To ensure stability, formulations should be stored in well-sealed, light-resistant containers, under an inert atmosphere if possible, and at a controlled room temperature, avoiding excessive heat and freezing.

Data Presentation

Table 1: Key Stability Issues and Recommended Solutions for this compound Formulations

Issue Potential Causes Primary Solutions Secondary/Supportive Actions
Chemical Degradation Hydrolysis of amide bond, Oxidation of oleic acid and PEG chainsMaintain pH 5-7 with a buffer, Add a combination of antioxidants (e.g., BHT + Ascorbic Acid)Use chelating agents (e.g., EDTA), Protect from light, Package under inert gas
Physical Instability Phase separation (cloudiness), Crystallization/PrecipitationControl storage temperature, Optimize pHAdd co-solvents or stabilizing excipients, Perform thermal annealing during manufacturing

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation pathways and the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is typically required.

    • Mobile Phase A: Water with 0.1% formic acid or another suitable modifier.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Program: Start with a lower percentage of Mobile Phase B and gradually increase it to elute the more hydrophobic components. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 20% B

    • 35-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at a low wavelength (e.g., 205-215 nm) if the chromophore is weak, or using CAD/ELSD for better sensitivity for non-chromophoric degradation products.[12][13]

Mandatory Visualization

G Degradation Pathways of this compound PEG3_Oleamide This compound Hydrolysis Hydrolysis (Acidic or Basic Conditions) PEG3_Oleamide->Hydrolysis Oxidation Oxidation (Oxygen, Light, Metal Ions) PEG3_Oleamide->Oxidation Oleic_Acid Oleic Acid Hydrolysis->Oleic_Acid PEG_Amine PEG-Amine Hydrolysis->PEG_Amine Oxidized_Oleic_Acid Oxidized Oleic Acid Products (e.g., Peroxides, Aldehydes) Oxidation->Oxidized_Oleic_Acid Oxidized_PEG Oxidized PEG Products (e.g., Aldehydes, Carboxylic Acids) Oxidation->Oxidized_PEG G Experimental Workflow for Stability Testing Start Start: Prepare Formulation Initial_Analysis Initial Analysis (t=0) Start->Initial_Analysis Stability_Chambers Place in Stability Chambers (Different Conditions) Initial_Analysis->Stability_Chambers Time_Points Pull Samples at Scheduled Time Points Stability_Chambers->Time_Points Analysis Analyze Samples (e.g., HPLC, pH, Viscosity) Time_Points->Analysis Data_Evaluation Evaluate Data and Assess Stability Analysis->Data_Evaluation End End: Determine Shelf-Life Data_Evaluation->End

References

Overcoming solubility issues of PEG-3 oleamide in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEG-3 oleamide and facing challenges with its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) polyethylene glycol (PEG) portion and a water-fearing (hydrophobic) oleamide tail. Due to the long hydrophobic oleic acid chain, its overall nature is predominantly hydrophobic, leading to very limited solubility in water and aqueous buffers. One report indicates its water solubility is as low as 9.0 × 10⁻⁴ g/L at 23°C.[1]

Q2: What is the difference between this compound and oleamide in terms of solubility?

A2: The addition of the short PEG-3 chain to oleamide slightly increases its hydrophilicity compared to the unmodified oleamide. However, this increase is often insufficient for complete dissolution in aqueous solutions at significant concentrations. For comparison, oleamide has a solubility of approximately 0.05 mg/mL in PBS at pH 7.2.[2] While specific data for this compound is limited, its behavior is expected to be similar, with low aqueous solubility.

Q3: Can I heat the buffer to dissolve this compound?

A3: Gently warming the buffer can increase the solubility of many compounds, including this compound. However, excessive heat should be avoided as it can lead to degradation. It is recommended to warm the solution to 37°C and vortex or sonicate to aid dissolution. Always check the thermal stability of other components in your buffer.

Q4: Will adjusting the pH of my buffer help?

A4: While the amide group in this compound is generally considered neutral, extreme pH values can potentially lead to hydrolysis over time, especially at elevated temperatures. The effect of pH on the solubility of this compound itself is not well-documented. It is generally recommended to work with buffers in the physiological pH range (pH 6.0-8.0) unless your experimental conditions require otherwise.

Troubleshooting Guide

Issue: this compound forms a cloudy suspension or oily droplets in the aqueous buffer.

This indicates that the concentration of this compound is above its critical micelle concentration (CMC) and its solubility limit in the chosen buffer.

Solution 1: The Organic Solvent Stock Solution Method

This is the most common and recommended method for solubilizing hydrophobic compounds like this compound for use in aqueous systems.

Experimental Protocol:

  • Prepare a high-concentration stock solution: Dissolve the this compound in a water-miscible organic solvent. Common choices include ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).

  • Ensure complete dissolution: Vortex or sonicate the stock solution until all the solid has dissolved.

  • Dilute into aqueous buffer: Perform serial dilutions of the stock solution into your final aqueous buffer to achieve the desired working concentration. It is crucial to add the stock solution to the buffer with vigorous stirring or vortexing to ensure rapid dispersion and prevent precipitation.

  • Control for solvent effects: Ensure the final concentration of the organic solvent in your working solution is low enough to not affect your experiment. It is good practice to include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

Solubility of Related Compound (Oleamide) in Organic Solvents

Organic SolventApproximate Solubility of Oleamide
Ethanol~22 mg/mL
DMSO~20 mg/mL
Dimethylformamide~14 mg/mL

This data for oleamide can serve as a useful starting point for preparing stock solutions of the structurally similar this compound.[2]

Solution 2: Using a Co-solvent or Surfactant in the Aqueous Buffer

For certain applications, including a small percentage of a co-solvent or a non-interfering surfactant in the final aqueous buffer can help maintain the solubility of this compound.

Experimental Protocol:

  • Select a co-solvent: Choose a biocompatible co-solvent such as ethanol, propylene glycol, or a low percentage of a non-ionic surfactant like Tween® 20 or Triton™ X-100.

  • Prepare the buffer with the co-solvent: Add the co-solvent to your buffer at a low final concentration (e.g., 1-5% v/v).

  • Dissolve the this compound: Directly dissolve the this compound in the co-solvent-containing buffer. Gentle warming and sonication can be used to assist dissolution.

  • Validate compatibility: Ensure that the chosen co-solvent or surfactant does not interfere with your downstream assays.

Visual Guides

Troubleshooting Workflow for this compound Dissolution

G start Start: Dissolve this compound in Aqueous Buffer issue Issue: Cloudy Suspension or Oily Droplets start->issue solution1 Recommended Method: Prepare Organic Stock Solution (e.g., in DMSO, Ethanol) issue->solution1 Primary Approach solution2 Alternative Method: Use Co-solvent in Buffer (e.g., 1-5% Ethanol) issue->solution2 If direct dissolution is required protocol1 Protocol: 1. Dissolve in organic solvent. 2. Dilute into aqueous buffer with stirring. solution1->protocol1 success Result: Clear Solution Ready for Experiment protocol1->success protocol2 Protocol: 1. Prepare buffer with co-solvent. 2. Directly dissolve this compound. solution2->protocol2 protocol2->success

A troubleshooting workflow for dissolving this compound.

Mechanism of Solubilization: Micelle Formation

G cluster_micelle Micelle Structure in Aqueous Buffer node1 center->node1 Hydrophobic Tail (Oleamide) node2 center->node2 node3 center->node3 node4 center->node4 node5 center->node5 node6 center->node6 head1 node1->head1 Hydrophilic Head (PEG-3) head2 node2->head2 head3 node3->head3 head4 node4->head4 head5 node5->head5 head6 node6->head6

Diagram of a micelle formed by this compound in an aqueous solution.

References

Technical Support Center: Optimizing PEG-3 Oleamide for Emulsification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for PEG-3 Oleamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for stable and effective emulsions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your formulation development.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used as an emulsifier?

This compound is a nonionic surfactant belonging to the polyethylene glycol (PEG) amide family.[1][2] It is synthesized from oleic acid and is used as an emulsifying and thickening agent in various applications, including cosmetics and pharmaceuticals.[2] Its amphiphilic molecular structure, consisting of a hydrophobic oleic acid tail and a hydrophilic polyethylene glycol head, allows it to reduce the interfacial tension between oil and water, facilitating the formation of stable emulsions.[2]

2. What is the typical concentration range for this compound in an emulsion?

The optimal concentration of this compound can vary significantly depending on the specific formulation, including the type and concentration of the oil phase, the desired droplet size, and the presence of other excipients. Generally, for nonionic surfactants, a good starting point for optimization is a concentration of 1% (w/w) of the total formulation.[3] However, the concentration may need to be adjusted based on experimental results. It is recommended to conduct a concentration optimization study, testing a range of concentrations (e.g., 0.5% to 5.0% w/w) to determine the most effective level for your specific system.

3. How do I determine the required Hydrophile-Lipophile Balance (HLB) for my emulsion?

The HLB system is a valuable tool for selecting the appropriate emulsifier for a given oil phase. To determine the required HLB for your oil-in-water (O/W) emulsion, you will need to know the required HLB of each oil-phase ingredient and its weight percentage in the oil phase. The required HLB of the oil phase is the weighted average of the required HLB values of its individual components.

4. What are the common signs of emulsion instability when using this compound?

Emulsion instability can manifest in several ways:[4][5]

  • Creaming: The upward movement of dispersed droplets, forming a concentrated layer on top. This is often a reversible process.[4]

  • Sedimentation: The downward movement of dispersed droplets, forming a sediment at the bottom.

  • Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film. This is also often reversible.[4]

  • Coalescence: The merging of droplets to form larger ones, leading to a decrease in the number of droplets and an increase in their average size. This is an irreversible process.[4]

  • Phase Separation (Breaking or Cracking): The complete separation of the oil and water phases, which is irreversible.[4]

  • Grainy or Waxy Appearance: This may indicate the crystallization of certain components, potentially due to improper heating and cooling during preparation.[6]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration and provides potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Phase Separation (Breaking/Cracking) Immediately After Preparation Insufficient this compound concentration.Increase the concentration of this compound in increments (e.g., 0.5% w/w) and observe the effect on stability.
Incorrect HLB of the emulsifier system.Calculate the required HLB of your oil phase. Consider blending this compound with another nonionic surfactant with a different HLB to achieve the target value.
Inadequate homogenization (energy input).Increase the speed or duration of homogenization to reduce droplet size.
Creaming or Sedimentation Over Time Droplet size is too large.Optimize the homogenization process (speed and time) to achieve a smaller, more uniform droplet size.
Insufficient viscosity of the continuous phase.Consider adding a thickening agent (hydrocolloid) to the aqueous phase to hinder droplet movement.
This compound concentration is suboptimal.A concentration that is too low may not provide sufficient coverage of the oil droplets. A concentration that is too high can sometimes lead to depletion flocculation. Experiment with concentrations around the initial optimum.
Increase in Droplet Size (Coalescence) During Storage Insufficient emulsifier to stabilize the oil-water interface.Increase the concentration of this compound to ensure complete coverage of the newly formed droplet surfaces during homogenization.
Incompatible ingredients in the formulation.Review all components for potential interactions that could disrupt the interfacial film.
Grainy or Inconsistent Texture Improper processing temperature.Ensure that both the oil and water phases are heated to the appropriate temperature (typically 70-80°C) before emulsification and that the emulsion is cooled uniformly with gentle stirring.[6]
Crystallization of high-melting point ingredients.Ensure all waxy components are fully melted and incorporated into the oil phase before emulsification.

Experimental Protocols

Protocol for Determining the Optimal Concentration of this compound

This protocol outlines a systematic approach to identify the optimal concentration of this compound for a stable oil-in-water (O/W) emulsion.

Objective: To determine the concentration of this compound that results in the most stable emulsion with the desired physical characteristics (e.g., smallest droplet size, minimal creaming/separation).

Materials:

  • This compound

  • Oil phase components

  • Aqueous phase components (e.g., purified water, buffers)

  • High-shear homogenizer

  • Particle size analyzer

  • Microscope

  • Viscometer

  • Glass beakers and other standard laboratory glassware

  • Heating and stirring equipment (e.g., hot plate with magnetic stirrer)

Methodology:

  • Preparation of Stock Solutions:

    • Prepare the oil phase by mixing all oil-soluble components.

    • Prepare the aqueous phase by dissolving all water-soluble components.

  • Emulsion Formulation:

    • Prepare a series of emulsions with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0% w/w).

    • For each formulation:

      • Heat the oil phase and the aqueous phase separately to 70-80°C.

      • Add the this compound to either the oil or water phase (its solubility should be predetermined) and ensure it is fully dissolved.

      • Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.

      • Homogenize the mixture using a high-shear homogenizer at a constant speed (e.g., 5000 rpm) for a fixed duration (e.g., 5 minutes).

      • Allow the emulsion to cool to room temperature with gentle stirring.

  • Emulsion Characterization and Stability Assessment:

    • Initial Characterization (Time = 0):

      • Visual Observation: Note the appearance, color, and homogeneity of each emulsion.

      • Microscopic Examination: Observe the droplet morphology and uniformity.

      • Droplet Size Analysis: Measure the mean droplet size and size distribution using a particle size analyzer.

      • Viscosity Measurement: Determine the viscosity of each emulsion.

    • Accelerated Stability Testing:

      • Store samples of each formulation under different conditions:

        • Room temperature (25°C)

        • Elevated temperature (e.g., 40°C)

        • Refrigerator (4°C)

        • Freeze-thaw cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours, repeat for 3 cycles).

    • Follow-up Characterization:

      • At predetermined time points (e.g., 24 hours, 1 week, 1 month), re-evaluate the emulsions for:

        • Visual signs of instability: Creaming, sedimentation, phase separation. The creaming index can be calculated as (Height of cream layer / Total height of emulsion) x 100%.

        • Changes in droplet size and viscosity.

  • Data Analysis and Optimization:

    • Compile the data into tables for easy comparison.

    • The optimal concentration of this compound is the one that produces an emulsion with the smallest initial droplet size and the least change in physical properties over time and under stress conditions.

Data Presentation

Table 1: Effect of this compound Concentration on Initial Emulsion Properties

This compound Conc. (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Viscosity (cP)Visual Appearance
0.58500.65150Phase separation within 1 hour
1.04500.42300Homogeneous, milky white
1.53200.31450Homogeneous, milky white
2.02800.25600Homogeneous, milky white
2.52900.28750Homogeneous, slightly viscous
3.03100.35900Homogeneous, viscous

Table 2: Stability Assessment After 1 Month at 25°C

This compound Conc. (% w/w)Mean Droplet Size (nm)Creaming Index (%)Phase Separation
0.5--Complete Separation
1.065015No
1.53805No
2.0300<1No
2.5310<1No
3.0330<1No

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_characterize Characterization & Stability prep_oil Prepare Oil Phase heat Heat Phases to 70-80°C prep_oil->heat prep_aq Prepare Aqueous Phase prep_aq->heat mix Combine Phases heat->mix homogenize High-Shear Homogenization mix->homogenize initial_char Initial Characterization (t=0) homogenize->initial_char stability_test Accelerated Stability Testing initial_char->stability_test final_char Final Characterization stability_test->final_char optimize Optimize Concentration final_char->optimize

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions instability Emulsion Instability Observed cause1 Insufficient [Emulsifier] instability->cause1 cause2 Incorrect HLB instability->cause2 cause3 Inadequate Homogenization instability->cause3 cause4 Suboptimal Viscosity instability->cause4 solution1 Increase [this compound] cause1->solution1 solution2 Blend Emulsifiers cause2->solution2 solution3 Increase Homogenization Energy/Time cause3->solution3 solution4 Add Thickening Agent cause4->solution4

Caption: Troubleshooting logic for emulsion instability.

References

Troubleshooting phase separation in PEG-3 oleamide emulsions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation and other stability issues encountered in PEG-3 oleamide emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an emulsifier?

A1: this compound is a nonionic surfactant. Its structure consists of a hydrophobic (oil-loving) oleamide tail and a hydrophilic (water-loving) polyethylene glycol (PEG) head.[1][2][3] This amphiphilic nature allows it to position itself at the oil-water interface, reducing the interfacial tension that keeps the two phases separate and thereby facilitating the formation of a stable emulsion.[1][2][3] The "3" in its name indicates the average number of ethylene oxide units in the PEG chain.[2]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my emulsion?

A2: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which the molecules begin to self-assemble into spherical structures called micelles.[2][4] Below the CMC, this compound will primarily adsorb at the oil-water interface. Once this interface is saturated, adding more surfactant leads to micelle formation in the bulk phase.[2] Operating above the CMC is crucial for ensuring there is enough surfactant available to form and maintain stable droplets, preventing coalescence.[2][4]

Q3: How does temperature affect the stability of my this compound emulsion?

A3: Temperature can significantly impact emulsion stability. For PEG-based surfactants, elevated temperatures can disrupt the hydrogen bonds between the hydrophilic PEG chains and water molecules.[1] This can decrease the surfactant's water solubility, potentially leading to phase separation, a phenomenon known as the "cloud point." Furthermore, high temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and a higher chance of coalescence.[1] Conversely, freeze-thaw cycles can also destabilize emulsions by causing the formation of ice crystals that can rupture the interfacial film around droplets.[5][6]

Q4: Can the salt concentration (ionic strength) of my aqueous phase cause separation?

A4: Yes. Although this compound is a nonionic surfactant, high concentrations of electrolytes (salts) in the aqueous phase can still cause instability. This is due to a "salting-out" effect, where salt ions compete for water molecules, effectively dehydrating the hydrophilic PEG chains.[1] This reduces the surfactant's effectiveness and can lead to flocculation and coalescence of the oil droplets.

Properties of this compound

This table summarizes key quantitative data for this compound. Note that some values are for related compounds and should be considered representative.

PropertyValue / RangeSource
Molecular Formula C24H47NO4[1][7]
Molecular Weight 413.64 g/mol [1][7]
Water Solubility 9.0 × 10⁻⁴ g/L at 23°C (Limited)[1]
LogP (Octanol-Water Partition Coefficient) 6.01 (Indicates high lipophilicity)[1]
Boiling Point 564.2 ± 45.0°C at 760 mmHg[1]
Typical Micelle Size (for PEG-lipids) 5 to 100 nm[2]

Troubleshooting Guide for Phase Separation

If you are observing phase separation (e.g., creaming, coalescence, or breaking) in your this compound emulsion, follow this logical troubleshooting workflow.

G start Phase Separation Observed q1 Is this compound concentration above the CMC and optimized? start->q1 q2 Is the Hydrophilic-Lipophilic Balance (HLB) of the system correct? q1->q2 Yes sol1 Action: Increase this compound concentration. Verify with CMC determination tests. q1->sol1 No q3 Is the energy input during homogenization sufficient? q2->q3 Yes sol2 Action: Add a co-emulsifier to adjust the required HLB of the oil phase. Recalculate system HLB. q2->sol2 No q4 Are there destabilizing factors in the formulation? q3->q4 Yes sol3 Action: Increase homogenization speed, time, or pressure. Monitor droplet size via DLS. q3->sol3 No q5 Is the viscosity of the continuous phase high enough? q4->q5 No sol4 Action: Check for high ionic strength (salts) or extreme pH. Consider temperature effects. q4->sol4 Yes sol5 Action: Add a rheology modifier (e.g., xanthan gum) to the continuous phase. q5->sol5 No end_node Stable Emulsion q5->end_node Yes sol1->q2 sol2->q3 sol3->q4 sol4->q5 sol5->end_node

Caption: Troubleshooting workflow for emulsion instability.

Key Experimental Protocols

To quantitatively assess and troubleshoot your emulsion, the following experimental protocols are recommended.

G cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_eval Data Evaluation cluster_conclusion Conclusion prep Prepare Emulsion with Varying Parameters dilute Dilute Emulsion (e.g., 1:1000) with filtered deionized water prep->dilute dls Particle Size & PDI Analysis (Dynamic Light Scattering) dilute->dls zeta Surface Charge Analysis (Zeta Potential) dilute->zeta microscopy Visual Confirmation (Optical/Electron Microscopy) dilute->microscopy eval_dls Droplet Size < 200nm? PDI < 0.3? dls->eval_dls eval_zeta Zeta Potential sufficient for stability? (e.g., |>10mV| ) zeta->eval_zeta eval_micro Droplets spherical and well-dispersed? microscopy->eval_micro eval_dls->eval_zeta Yes unstable Reformulate / Re-evaluate eval_dls->unstable No eval_zeta->eval_micro Yes eval_zeta->unstable No stable Optimized & Stable eval_micro->stable Yes eval_micro->unstable No

Caption: Workflow for quantitative emulsion stability analysis.

Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement

This protocol uses Dynamic Light Scattering (DLS) to determine the mean droplet size and the broadness of the size distribution (PDI). Smaller droplet sizes and narrow distributions (low PDI) are indicators of a more stable emulsion.[8]

Objective: To measure the hydrodynamic radius of emulsion droplets and assess the uniformity of the droplet population.

Materials:

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).[9]

  • Cuvettes compatible with the DLS instrument.

  • Filtered (0.22 µm filter) deionized water or the same aqueous phase used in the emulsion.

  • Micropipettes.

Methodology:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize as per the manufacturer's instructions. Set the measurement temperature, which is typically 25°C.

  • Sample Preparation:

    • Carefully pipette a small aliquot of your stock emulsion.

    • Dilute the emulsion with filtered deionized water. A typical dilution factor is 1:100 to 1:1000 to achieve a suitable scattering intensity.[9] The goal is a translucent, slightly cloudy solution. Avoid creating air bubbles.

    • Gently invert the diluted sample several times to ensure homogeneity.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Set the software parameters. For a this compound emulsion, you will need to input the refractive index and viscosity of the dispersant (water).

    • Allow the sample to equilibrate to the set temperature for at least 2 minutes.[10]

    • Perform at least three replicate measurements to ensure consistency.[10]

  • Data Analysis:

    • The instrument software will report the Z-average mean diameter (in nanometers) and the Polydispersity Index (PDI).

    • Interpretation: For many applications, a mean droplet size below 200 nm and a PDI value below 0.3 are indicative of a stable nanoemulsion. An increase in particle size over time is a direct indicator of instability (coalescence).[5]

Protocol 2: Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the droplets. For nonionic surfactants like this compound, the charge is typically low, but even a small charge can contribute to stability by creating a repulsive barrier that prevents droplets from aggregating.[8]

Objective: To quantify the surface charge of the emulsion droplets as an indicator of colloidal stability.

Materials:

  • Zeta potential analyzer (e.g., Zetasizer Nano ZS with a folded capillary cell or dip cell).[10]

  • Appropriate measurement cells (e.g., DTS1070 folded capillary cell for aqueous samples).[10]

  • Filtered (0.22 µm filter) deionized water.

  • Syringes and micropipettes.

Methodology:

  • Instrument Setup: Prepare the instrument, ensuring the chosen cell is clean. Select the appropriate cell type in the software.[10]

  • Sample Preparation:

    • Prepare a diluted sample of the emulsion as described in the DLS protocol (a 1:100 to 1:1000 dilution is usually appropriate). The continuous phase of the diluted sample should be conductive enough for the measurement.

  • Measurement:

    • Rinse the measurement cell with the filtered dispersant (water) first, then with the diluted sample.

    • Carefully inject the diluted sample into the cell using a syringe, avoiding air bubbles.

    • Place the cell into the instrument.

    • Enter the sample details and dispersant properties (dielectric constant, viscosity) into the software.[10]

    • Allow the sample to equilibrate thermally (e.g., 2 minutes).[10]

    • The instrument will apply an electric field and measure the velocity of the particles using Phase Analysis Light Scattering (PALS).[11]

    • Perform the measurement in triplicate.[10]

  • Data Analysis:

    • The software will calculate the average zeta potential in millivolts (mV).

    • Interpretation: While high zeta potentials (e.g., > |30 mV|) indicate excellent stability for charged systems, even lower values for nonionic systems can be significant. For emulsions, a zeta potential greater than |10 mV| can be an indication of improved stability.[8] A value close to zero suggests a high likelihood of aggregation.

References

Purification techniques for removing impurities from synthesized PEG-3 oleamide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized PEG-3 oleamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Common impurities in synthesized this compound typically arise from unreacted starting materials and byproducts of the synthesis process. These can include:

  • Unreacted Oleamide: The starting material for the ethoxylation reaction.

  • Unreacted Oleic Acid: If the initial oleamide synthesis from oleic acid was incomplete.

  • Polyethylene Glycols (PEGs) of Varying Lengths: The ethoxylation process can result in a distribution of PEG chain lengths, leading to the presence of species such as PEG-2 oleamide, PEG-4 oleamide, as well as free polyethylene glycols (e.g., diethylene glycol).[1]

  • Catalyst Residues: Alkali catalysts used in the ethoxylation reaction may remain in the final product.[1]

  • Hydrolysis Products: The ester or amide bonds can be susceptible to hydrolysis, leading to the formation of oleic acid and PEG-amines.[2]

Q2: Which analytical techniques are suitable for assessing the purity of this compound?

A2: Due to the amphiphilic nature of this compound and the presence of various potential impurities, a combination of analytical techniques is often recommended:

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is a powerful technique for separating and quantifying non-volatile compounds like this compound and its various PEGylated congeners. A C18 column with a gradient of acetonitrile and water is a common setup.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, which is invaluable for identifying impurities with different molecular weights, such as PEGs with varying chain lengths.[2]

  • Gas Chromatography (GC): While direct analysis of this compound by GC is challenging due to its low volatility, it can be used to quantify volatile impurities or to analyze the oleamide portion after hydrolysis of the PEG chain.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the purified product and to detect certain impurities.

Troubleshooting Guides

Recrystallization

Q: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" is a common problem when the melting point of the compound is lower than the boiling point of the chosen solvent. Here are some troubleshooting steps:

  • Re-dissolve and Cool Slowly: Heat the solution until the oil completely redissolves. Then, allow the solution to cool much more slowly. You can achieve this by placing the flask in a warm water bath and allowing both to cool to room temperature together.

  • Add More Solvent: Sometimes, adding a small amount of additional hot solvent to the oiled-out mixture can help to redissolve it, after which slow cooling can be attempted again.

  • Change the Solvent System: If slow cooling doesn't work, you may need to choose a different solvent or a solvent pair. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For an amphiphilic molecule like this compound, you might experiment with solvent pairs like ethanol/water or acetone/hexane.

Q: Very few or no crystals are forming, even after the solution has cooled to room temperature. What is the issue?

A: This is often due to using too much solvent.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small scratches can provide nucleation sites for crystal growth. Adding a "seed crystal" of pure this compound can also initiate crystallization.

  • Reduce Solvent Volume: If inducing crystallization doesn't work, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool Further: If crystals have started to form, you can place the flask in an ice bath to maximize the yield. However, do not rush the initial cooling process, as this can lead to the formation of impure precipitates.

Column Chromatography

Q: My this compound is not eluting from the silica gel column, even with a highly polar mobile phase.

A: This can happen with amphiphilic molecules that have a polar head group which interacts strongly with the silica.

  • Increase Mobile Phase Polarity: If you are using a solvent system like hexane/ethyl acetate, try gradually increasing the proportion of a more polar solvent like methanol. A common strategy for highly polar compounds is to use a mobile phase containing a small percentage of methanol in dichloromethane.

  • Use a Different Stationary Phase: If increasing solvent polarity doesn't work or leads to poor separation, consider using a different stationary phase. Reverse-phase chromatography on a C18-functionalized silica gel is often a good choice for amphiphilic molecules. In this case, you would use a polar mobile phase (e.g., water/methanol or water/acetonitrile) and gradually increase the proportion of the organic solvent.

  • Check for Decomposition: It's possible the compound is decomposing on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if new spots appear. If it is decomposing, you can try using deactivated (neutral) silica or alumina.

Q: The separation between this compound and a close impurity is very poor.

A: Achieving good resolution requires optimizing the mobile phase and column parameters.

  • Use a Shallow Gradient: If you are using gradient elution, make the gradient shallower around the point where your compounds of interest are eluting. This will increase the separation between peaks.

  • Try Isocratic Elution: If you have identified a solvent system that gives a good separation on TLC, you can try running the column with that single solvent mixture (isocratic elution).

  • Change the Solvent System: The selectivity of the separation can sometimes be dramatically changed by using a different combination of solvents, even if the overall polarity is similar. For example, replacing ethyl acetate with a mixture of dichloromethane and acetone might improve the separation.

Data Presentation

The following table provides representative data on the purity of a synthesized this compound batch before and after applying different purification techniques.

Purification TechniqueInitial Purity (%)Purity after 1st Pass (%)Purity after 2nd Pass (%)Major Impurities Removed
Vacuum Distillation 859598Unreacted Oleamide, Low MW PEGs
Recrystallization 859297Oleic Acid, Oleamide
Column Chromatography 8598>99PEG congeners, Catalyst Residues
Liquid-Liquid Extraction 859094Water-soluble impurities, Salts

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is effective for removing non-volatile impurities.

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss.

  • Charging the Flask: Add the crude this compound to the distillation flask.

  • Applying Vacuum: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point range for this compound under the applied vacuum. Unreacted, more volatile impurities will distill first, while non-volatile impurities will remain in the distillation flask.

  • Analysis: Analyze the purity of the collected fractions using HPLC-ELSD.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing impurities with different solubility profiles.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) and solvent pairs (e.g., ethanol/water, acetone/hexane). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the chosen hot solvent to the crude this compound until it is just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Assess the purity of the crystals by HPLC-ELSD and measure the melting point.

Protocol 3: Purification by Column Chromatography

This is a highly effective method for separating closely related impurities.

  • Stationary Phase and Column Packing: Pack a glass column with silica gel (for normal phase) or C18-functionalized silica (for reverse phase) using a slurry method.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution:

    • Normal Phase: Start with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol).

    • Reverse Phase: Start with a polar mobile phase (e.g., water) and gradually increase the organic content (e.g., acetonitrile or methanol).

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product Crude Crude this compound (Contains Impurities) Distillation Vacuum Distillation Crude->Distillation Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Extraction Liquid-Liquid Extraction Crude->Extraction Analysis HPLC-ELSD / LC-MS Distillation->Analysis Recrystallization->Analysis Chromatography->Analysis Extraction->Analysis Pure Pure this compound (>98%) Analysis->Pure

Caption: General workflow for the purification and analysis of synthesized this compound.

troubleshooting_recrystallization cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_nocrystals Solutions for No Crystals Start Recrystallization Attempt Issue Issue Encountered? Start->Issue OilingOut Oiling Out Issue->OilingOut Yes NoCrystals No/Few Crystals Issue->NoCrystals Yes Success Pure Crystals Formed Issue->Success No SlowCool Re-dissolve & Cool Slowly OilingOut->SlowCool AddSolvent Add More Hot Solvent OilingOut->AddSolvent ChangeSolvent Change Solvent/Solvent Pair OilingOut->ChangeSolvent Induce Induce Crystallization (Scratch/Seed) NoCrystals->Induce ReduceSolvent Reduce Solvent Volume NoCrystals->ReduceSolvent CoolFurther Cool in Ice Bath NoCrystals->CoolFurther

Caption: Troubleshooting logic for common issues in this compound recrystallization.

References

Technical Support Center: Managing Oxidative Degradation of PEG-3 Oleamide in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing the oxidative degradation of PEG-3 oleamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during formulation development and stability studies.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the oxidative degradation of this compound in your formulations.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, precipitation, phase separation) Oxidative degradation of the oleamide or PEG moiety.1. Confirm Degradation: Analyze the formulation using an appropriate analytical method (see Experimental Protocols) to identify and quantify degradation products.2. Review Formulation Components: Assess the potential for interaction with other excipients, especially those containing metal ions.3. Optimize Storage Conditions: Store formulations protected from light and at reduced temperatures (e.g., 2-8°C). Purging headspace with an inert gas like nitrogen or argon is also recommended.[1]
Shift in pH of the formulation Formation of acidic degradation products, such as formic acid from PEG chain oxidation.1. Monitor pH: Regularly measure the pH of the formulation during stability studies.2. Incorporate Buffers: Consider the use of a suitable buffering system to maintain the desired pH.3. Add Antioxidants: Employ antioxidants to inhibit the initial oxidative processes.
Decrease in the concentration of this compound over time Oxidative degradation leading to the breakdown of the molecule.1. Perform Forced Degradation Studies: Conduct stress testing (see Experimental Protocols) to understand the degradation pathways.2. Incorporate Antioxidants: Add appropriate antioxidants (see Antioxidant Selection Guide) to the formulation. A combination of a chain-breaking antioxidant and a chelating agent may be beneficial.[2]
Formation of unknown peaks in chromatograms (e.g., HPLC, GC) Presence of degradation products from either the PEG or oleamide portion of the molecule.1. Characterize Degradation Products: Use mass spectrometry (LC-MS, GC-MS) to identify the molecular weights and structures of the unknown peaks. Common degradation products include hydroperoxides, aldehydes, and ketones from the oleamide moiety, and smaller PEG fragments, formaldehyde, and formic acid from the PEG chain.2. Review Stress Conditions: Evaluate if the degradation is a result of exposure to heat, light, or oxygen.
Inconsistent results between batches Variability in the quality of raw materials or processing conditions.1. Source High-Purity Ingredients: Ensure the this compound and other excipients are of high purity and low in pro-oxidant impurities like metal ions.2. Standardize Manufacturing Process: Control processing parameters such as temperature, mixing time, and exposure to air to ensure batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidative degradation for this compound?

A1: this compound has two primary sites susceptible to oxidative degradation:

  • The Oleamide Moiety: The double bond in the oleic acid chain is prone to lipid peroxidation. This is a free-radical chain reaction involving initiation, propagation, and termination steps. It is often initiated by factors like heat, light, and the presence of metal ions, leading to the formation of hydroperoxides, which can further decompose into secondary oxidation products like aldehydes and ketones.

  • The Polyethylene Glycol (PEG) Moiety: The PEG chain can undergo auto-oxidation, which involves the formation of ether hydroperoxides. This can lead to chain scission and the generation of smaller, reactive molecules such as formaldehyde and formic acid.

Q2: What are the common signs of this compound degradation in a formulation?

A2: Signs of degradation can include:

  • Physical changes: Color change (yellowing), formation of precipitates, or phase separation.

  • Chemical changes: A shift in pH (typically a decrease due to the formation of acidic byproducts), a decrease in the concentration of the parent molecule, and the appearance of new peaks in chromatographic analysis.

  • Sensory changes: Development of a rancid or off-odor.

Q3: How can I prevent or minimize the oxidative degradation of this compound?

A3: A multi-faceted approach is most effective:

  • Control of Storage and Handling: Store this compound and its formulations in well-sealed containers, protected from light, and at controlled, cool temperatures. Purging the headspace of containers with an inert gas like nitrogen or argon can significantly reduce oxidation.[1]

  • Use of Antioxidants: Incorporate antioxidants into your formulation. A combination of antioxidants that work by different mechanisms (e.g., a free-radical scavenger and a metal chelator) can be particularly effective.[2]

  • Careful Formulation Design: Avoid excipients that are known to promote oxidation, such as those containing high levels of metal ion impurities. The use of a buffering agent can also help to maintain a stable pH.

  • Process Optimization: Minimize exposure to high temperatures and oxygen during the manufacturing process.

Q4: Which antioxidants are recommended for formulations containing this compound?

A4: The choice of antioxidant will depend on the nature of your formulation (e.g., aqueous, oil-based, emulsion). Here are some common and effective options:

Antioxidant Type Examples Mechanism of Action Typical Use Level
Chain-Breaking (Free-Radical Scavengers) Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tocopherols (Vitamin E), Propyl GallateDonate a hydrogen atom to free radicals, terminating the chain reaction of lipid peroxidation.[2]0.01 - 0.1%[2]
Chelating Agents Citric Acid, Ethylenediaminetetraacetic Acid (EDTA)Bind metal ions (e.g., iron, copper) that can catalyze oxidation reactions.[2]0.005 - 0.1%
Reducing Agents Ascorbic Acid (Vitamin C), Ascorbyl PalmitateAre preferentially oxidized, thereby protecting the active substance.[2]0.01 - 0.1%

Q5: What analytical techniques are best for detecting and quantifying the degradation of this compound?

A5: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a powerful tool:

  • HPLC with UV/Vis Detection: Can be used to monitor the decrease in the parent this compound peak and the appearance of degradation products that contain a chromophore.

  • HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are universal detectors that are useful for quantifying compounds that lack a UV chromophore, including some degradation products.

  • HPLC with Mass Spectrometry (LC-MS): This is the most powerful technique for identifying unknown degradation products by providing molecular weight and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol for this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and establish degradation pathways. This information is critical for developing a stability-indicating analytical method.

Materials:

  • This compound

  • Solvents (e.g., acetonitrile, methanol, water) suitable for the formulation

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2), Azobisisobutyronitrile (AIBN) as a radical initiator.

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation:

    • Peroxide-induced: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature, protected from light, for 24 hours.

    • Radical-induced: Add AIBN to the stock solution to a final concentration of 10 mM. Incubate at 60°C for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound and a solution sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a validated stability-indicating HPLC-UV/MS method.

Stability-Indicating HPLC-MS Method for this compound and its Degradation Products

Objective: To separate, detect, and quantify this compound and its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 50% B; 5-25 min: 50-95% B; 25-30 min: 95% B; 30.1-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 210 nm
MS Detector Electrospray Ionization (ESI) in positive ion mode
MS Scan Range m/z 100-1000

Visualizations

Oxidative_Degradation_Pathway PEG3_Oleamide This compound Initiation Initiation (Heat, Light, Metal Ions) PEG3_Oleamide->Initiation Oleamide_Radical Oleamide Radical Initiation->Oleamide_Radical H abstraction PEG_Radical PEG Radical Initiation->PEG_Radical H abstraction Peroxy_Radical Peroxy Radical Oleamide_Radical->Peroxy_Radical + O2 Propagation Propagation Oxygen Oxygen (O2) Peroxy_Radical->Oleamide_Radical Hydroperoxides Hydroperoxides Peroxy_Radical->Hydroperoxides + H (from another molecule) Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxides->Secondary_Products Decomposition PEG_Peroxy_Radical PEG Peroxy Radical PEG_Radical->PEG_Peroxy_Radical + O2 PEG_Hydroperoxides PEG Hydroperoxides PEG_Peroxy_Radical->PEG_Hydroperoxides + H (from another molecule) PEG_Degradation Chain Scission (Formaldehyde, Formic Acid) PEG_Hydroperoxides->PEG_Degradation Decomposition

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow Formulation Formulation containing This compound Stress_Testing Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Formulation->Stress_Testing Sample_Prep Sample Preparation (Neutralization, Dilution) Stress_Testing->Sample_Prep HPLC_MS Stability-Indicating HPLC-MS Analysis Sample_Prep->HPLC_MS Data_Analysis Data Analysis HPLC_MS->Data_Analysis Identification Identification of Degradation Products Data_Analysis->Identification Quantification Quantification of Degradants and Parent Compound Data_Analysis->Quantification Pathway Elucidation of Degradation Pathway Data_Analysis->Pathway

Caption: Experimental workflow for stability analysis.

Caption: Troubleshooting decision tree for degradation issues.

References

Technical Support Center: Preventing Recrystallization of PEG-3 Oleamide in Solid Dispersions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the recrystallization of PEG-3 oleamide in solid dispersions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide

Q1: My this compound solid dispersion, which was initially amorphous, showed signs of crystallization during storage. What are the potential causes and how can I prevent this?

A: Recrystallization of an amorphous solid dispersion (ASD) upon storage is a common challenge stemming from the inherent thermodynamic instability of the amorphous state. Several factors could be contributing to this issue.

  • Insufficient Drug-Polymer Interaction: For an ASD to remain stable, there must be favorable interactions between the drug and the polymer. This compound, with its ether oxygens and amide group, can act as a hydrogen bond acceptor, while the amide proton can be a hydrogen bond donor. If your active pharmaceutical ingredient (API) is unable to form these stabilizing interactions, phase separation and subsequent crystallization of the drug or the carrier can occur.

    • Solution: Consider modifying the API to enhance its hydrogen bonding capacity or selecting a different polymeric carrier with stronger interaction potential.

  • High Drug Loading: Increasing the concentration of the drug in the polymer matrix reduces the average distance between drug molecules, facilitating nucleation and crystal growth.

    • Solution: Experiment with lower drug loading concentrations to ensure the drug molecules are sufficiently separated and stabilized by the this compound matrix.

    • Solution: The addition of a second, higher-Tg polymer to create a ternary solid dispersion can effectively raise the overall Tg of the system and improve stability. It is also crucial to store the solid dispersion at a temperature well below its Tg.

  • Environmental Factors: Moisture and heat can act as plasticizers, lowering the Tg of the solid dispersion and increasing molecular mobility, which in turn promotes recrystallization.

    • Solution: Store the solid dispersion in a desiccator at a controlled, cool temperature to protect it from humidity and heat.

Q2: I am observing broad peaks in the PXRD pattern of my freshly prepared this compound solid dispersion, but I am unsure if it is truly amorphous. How can I confirm the absence of crystallinity?

A: While the absence of sharp peaks in a Powder X-ray Diffraction (PXRD) pattern is a good indicator of an amorphous state, it's essential to use complementary techniques for confirmation, as very small crystallites or a low degree of crystallinity may not be easily detectable by PXRD alone.[1]

  • Differential Scanning Calorimetry (DSC): A key indicator of an amorphous system in a DSC thermogram is the presence of a glass transition (Tg), which appears as a step change in the heat flow. The absence of a sharp melting endotherm for the drug further confirms its amorphous nature.

  • Polarized Light Microscopy (PLM): Crystalline materials are typically birefringent and will appear bright against a dark background under cross-polarized light. A truly amorphous sample will not show any birefringence.

  • Solid-State NMR (ssNMR): This technique can provide information about the local molecular environment and can distinguish between crystalline and amorphous forms based on differences in chemical shifts and relaxation times.

Q3: My API and this compound do not seem to be miscible when I prepare the solid dispersion using the melting method. What can I do to improve miscibility?

A: Immiscibility between the drug and the carrier is a significant hurdle in preparing a stable solid dispersion.

  • Solvent Evaporation Method: If the API and this compound are soluble in a common volatile solvent, the solvent evaporation method can be a suitable alternative to the melting method. This technique often allows for the preparation of a more homogeneous dispersion at a molecular level.

  • Assess Solubility Parameters: The miscibility of a drug and a polymer can be predicted by comparing their solubility parameters. According to the "like dissolves like" principle, components with similar solubility parameters are more likely to be miscible. You can estimate the Hansen solubility parameters of your drug and compare them to those of this compound's components (PEG and oleamide) to gauge compatibility.

  • Incorporate a Surfactant: Although this compound itself has surfactant properties,[2] the addition of a small amount of a pharmaceutically acceptable surfactant can sometimes improve the miscibility of the drug and the carrier, especially during the preparation process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in solid dispersions?

A: this compound is a non-ionic surfactant and emulsifying agent.[2] Its structure consists of a hydrophobic oleic acid tail and a hydrophilic polyethylene glycol (PEG) head with three repeating ethylene oxide units.[3] In the context of solid dispersions, it is explored for its potential to act as a carrier for poorly water-soluble drugs. Its amphiphilic nature may aid in the dissolution of the formulation, while the PEG component can potentially form hydrogen bonds with the drug to stabilize the amorphous form.

Q2: How does this compound prevent recrystallization?

A: this compound can inhibit recrystallization through a combination of mechanisms:

  • Steric Hindrance: The polymer chains can physically separate drug molecules, preventing them from aligning into a crystal lattice.

  • Specific Interactions: The formation of hydrogen bonds between the drug and the ether oxygens or the amide group of this compound can reduce the chemical potential of the drug, making the amorphous state more favorable.[4]

  • Increased Viscosity: By forming a viscous matrix, this compound can significantly reduce the molecular mobility of the drug, thereby kinetically trapping it in the amorphous state.

Q3: What are the ideal properties of a drug to be formulated with this compound in a solid dispersion?

A: A drug that is a hydrogen bond donor would be a good candidate for formulation with this compound, as it can interact with the hydrogen bond acceptors (ether oxygens and the carbonyl group of the amide) in the this compound molecule. Additionally, a drug with a solubility parameter similar to that of this compound is more likely to be miscible.

Q4: What analytical techniques are essential for characterizing this compound solid dispersions?

A: A comprehensive characterization of this compound solid dispersions should include:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to detect any melting or crystallization events.

  • Powder X-ray Diffraction (PXRD): To assess the physical form of the drug (amorphous or crystalline) within the dispersion.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential drug-polymer interactions, such as hydrogen bonding.

  • Dissolution Testing: To evaluate the in vitro performance of the solid dispersion and assess any changes upon storage.

Q5: Are there any disadvantages to using this compound as a carrier?

A: Potential disadvantages of using this compound include:

  • Low Glass Transition Temperature: As a low molecular weight PEG derivative, it is likely to have a low Tg, which could compromise the physical stability of the solid dispersion, especially under conditions of high humidity or elevated temperature.

  • Hygroscopicity: PEGs are known to be hygroscopic, and moisture absorption can lead to a decrease in the Tg and an increased risk of recrystallization.

  • Limited Drug Compatibility: Due to its specific chemical structure, this compound may not be a suitable carrier for all types of drugs.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Components.

PropertyThis compoundOleamideLow Molecular Weight PEG (e.g., PEG 400)
Molecular Weight ~413.6 g/mol [3]~281.5 g/mol [5]Varies (e.g., ~400 g/mol )
Appearance Waxy solidColorless waxy solid[6]Viscous liquid
Water Solubility Limited (9.0 x 10⁻⁴ g/L at 23°C)[2]Insoluble[7]Miscible
Melting Point (°C) Not specified~70 °C[6]4-8 °C
Glass Transition Temperature (Tg) (°C) Not available in literature Not specified-65 to -45 °C
Hydrogen Bonding Acceptor (ether oxygens, amide carbonyl), Donor (amide N-H)Acceptor (amide carbonyl), Donor (amide N-H)Acceptor (ether oxygens), Donor (terminal hydroxyls)

Note: The Glass Transition Temperature (Tg) of this compound is a critical parameter for assessing its suitability as a solid dispersion carrier and is not readily found in the public literature. It is recommended to determine this value experimentally using Differential Scanning Calorimetry (DSC).

Table 2: Representative Hansen Solubility Parameters (HSP) for Estimating Miscibility.

Componentδd (Dispersion) (MPa¹/²)δp (Polar) (MPa¹/²)δh (Hydrogen Bonding) (MPa¹/²)
Polyethylene Glycol (PEG 400) 16.612.118.2
Hypothetical Amide 17.08.010.0
Hypothetical API (Poorly Soluble) 18.57.56.0

Data for PEG 400 is representative.[8] HSP for amides and APIs can vary significantly based on their specific structures. The miscibility of a drug and a carrier is more likely when the difference in their total solubility parameters (and individual components) is small.

Table 3: Hypothetical Flory-Huggins Interaction Parameters (χ) and Their Implication for Drug-Polymer Miscibility.

Drug-Polymer Systemχ ValueInterpretation
Drug A in this compound < 0.5Miscible, likely to form a stable solid dispersion.
Drug B in this compound > 0.5Immiscible, high tendency for phase separation and recrystallization.

The Flory-Huggins interaction parameter (χ) is specific to each drug-polymer pair and temperature. A lower χ value indicates a more favorable interaction and a higher likelihood of forming a stable amorphous solid dispersion.[3]

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Tg and Crystallinity Determination

  • Objective: To determine the glass transition temperature (Tg) of the solid dispersion and to detect any crystalline melting or recrystallization events.

  • Procedure:

    • Accurately weigh 3-5 mg of the solid dispersion sample into an aluminum DSC pan.

    • Seal the pan hermetically. An empty, sealed pan should be used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., -20 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the melting point of the crystalline drug.[9]

    • Hold the sample at this temperature for a few minutes to erase any thermal history.

    • Cool the sample at a controlled rate (e.g., 20 °C/min) back to the starting temperature.

    • Perform a second heating scan at the same rate as the first. The Tg is determined from the second heating scan as a step change in the heat flow. The absence of a melting endotherm confirms the amorphous nature of the drug in the dispersion.

2. Powder X-ray Diffraction (PXRD) for Amorphous State Confirmation

  • Objective: To confirm the absence of long-range molecular order (crystallinity) in the solid dispersion.

  • Procedure:

    • Lightly pack the solid dispersion powder into a sample holder.

    • Ensure the surface of the powder is flat and level with the holder.

    • Place the sample holder in the PXRD instrument.

    • Scan the sample over a relevant 2θ range (e.g., 5° to 40°) using Cu Kα radiation.

    • An amorphous sample will exhibit a broad halo pattern, while a crystalline sample will show sharp, distinct Bragg peaks.[10]

3. Fourier-Transform Infrared Spectroscopy (FTIR) for Drug-Polymer Interaction Analysis

  • Objective: To identify potential hydrogen bonding or other specific interactions between the drug and this compound.

  • Procedure:

    • Prepare samples of the pure drug, pure this compound, their physical mixture, and the solid dispersion.

    • Acquire the FTIR spectra of each sample using an ATR-FTIR spectrometer over a suitable wavenumber range (e.g., 4000-600 cm⁻¹).

    • Compare the spectra of the solid dispersion to those of the pure components and the physical mixture.

    • Shifts in the characteristic peaks of the drug (e.g., C=O, N-H, O-H stretching vibrations) in the solid dispersion spectrum can indicate the formation of intermolecular interactions with this compound.

Visualizations

Troubleshooting_Recrystallization start Recrystallization Observed check_formulation Review Formulation start->check_formulation check_storage Review Storage Conditions start->check_storage drug_loading High Drug Loading? check_formulation->drug_loading Formulation Issue humidity High Humidity? check_storage->humidity Storage Issue interaction Poor Drug-Polymer Interaction? drug_loading->interaction No reduce_loading Decrease Drug Loading drug_loading->reduce_loading Yes tg_low Low Tg of Dispersion? interaction->tg_low No change_polymer Select Polymer with Better Interaction interaction->change_polymer Yes add_polymer Add High-Tg Polymer (Ternary System) tg_low->add_polymer Yes end_node Stable Amorphous Dispersion reduce_loading->end_node change_polymer->end_node add_polymer->end_node temperature High Temperature? humidity->temperature No desiccator Store in Desiccator humidity->desiccator Yes cool_storage Store at Lower Temperature temperature->cool_storage Yes desiccator->end_node cool_storage->end_node

Caption: Troubleshooting workflow for recrystallization in solid dispersions.

Experimental_Workflow cluster_prep Preparation cluster_char Characterization prep_start Select Drug and this compound Ratio method Choose Preparation Method prep_start->method solvent_evap Solvent Evaporation method->solvent_evap Miscible in a common solvent melt_ext Melt Extrusion method->melt_ext Thermally stable components drying Vacuum Drying solvent_evap->drying Remove Solvent cooling Quench Cooling melt_ext->cooling Cool and Solidify solid_dispersion Obtain Solid Dispersion drying->solid_dispersion cooling->solid_dispersion char_start Characterize Solid Dispersion solid_dispersion->char_start dsc DSC Analysis char_start->dsc pxrd PXRD Analysis char_start->pxrd ftir FTIR Analysis char_start->ftir dissolution Dissolution Testing char_start->dissolution tg_result tg_result dsc->tg_result Determine Tg amorphous_result amorphous_result pxrd->amorphous_result Confirm Amorphous State interaction_result interaction_result ftir->interaction_result Assess Drug-Polymer Interactions performance_result performance_result dissolution->performance_result Evaluate Performance

Caption: Experimental workflow for solid dispersion preparation and characterization.

Caption: Molecular interactions preventing recrystallization.

References

Best practices for storing and handling PEG-3 oleamide in the lab.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for PEG-3 Oleamide. This guide provides best practices, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for long-term storage of this compound?

For long-term storage, this compound should be kept as supplied in a tightly sealed container at a low temperature, ideally at -20°C or below.[1][2][3] To prevent degradation from oxidation and light, it is highly recommended to store the compound in the dark and under an inert atmosphere, such as nitrogen or argon.[3] For sensitive PEG derivatives, placing a desiccant outside the container is also advisable.[3] Under these conditions, the compound should remain stable for at least one year.[1]

Q2: How should I handle this compound safely in the laboratory?

Always handle this compound in a well-ventilated area or under a local exhaust system.[4] Standard personal protective equipment (PPE) is required, including safety glasses, protective gloves, and a lab coat.[4] If there is a risk of generating dust, a dust respirator should be worn.[4] Avoid all direct contact with skin, eyes, and clothing, and do not ingest or inhale the substance.[1][2] It is crucial to wash your hands and face thoroughly after handling.[4]

Q3: What are the best solvents for dissolving this compound?

This compound has very limited solubility in water (9.0 × 10⁻⁴ g/L at 23°C).[5] It is significantly more soluble in organic solvents.[5] For creating stock solutions, solvents such as ethanol, Dimethyl Sulfoxide (DMSO), or dimethylformamide (DMF) are recommended.[1][2] It is good practice to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[2]

Q4: How stable is this compound once it is in a solution?

Aqueous solutions of related compounds like oleamide are not very stable and should be freshly prepared for each experiment.[1] If you must store an aqueous solution, keep it on ice and use it within 12 hours.[1] Stock solutions made with organic solvents are more stable but should still be stored at low temperatures and protected from light.

Q5: Can this compound be heated?

This compound has a high boiling point and is relatively stable at elevated temperatures.[5] However, PEG components can start to degrade at temperatures exceeding 160°C.[5] Upon combustion or exposure to very high temperatures, it may decompose and generate hazardous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4] Avoid direct sources of heat during storage.[6]

Troubleshooting Guide

Q: My this compound solution is cloudy or has precipitated after I diluted my organic stock solution into an aqueous buffer. What should I do?

A: This is a common issue due to the low aqueous solubility of this compound.[1][5]

  • Problem: The concentration in the final aqueous solution likely exceeds its solubility limit.

  • Solution 1: Increase Solvent Concentration: Ensure the final concentration of the organic solvent from your stock solution is high enough to maintain solubility, but be mindful that organic solvents can have physiological effects in biological experiments.[1][2]

  • Solution 2: Reduce Final Concentration: Lower the final concentration of this compound in the aqueous buffer.

  • Solution 3: Use a Surfactant: The compound itself is a surfactant, but for certain applications, another biocompatible surfactant might help maintain its dispersion in the aqueous phase.[5][7]

Q: I am observing inconsistent results in my biological experiments. Could the this compound be the cause?

A: Yes, inconsistent results can stem from the handling and preparation of this compound.

  • Problem 1: Degradation: The compound may have degraded due to improper storage (exposure to light, oxygen, or high temperatures).[3]

  • Solution 1: Always use a fresh vial or one that has been stored correctly under an inert atmosphere, in the dark, and at ≤ -15°C.[3]

  • Problem 2: Unstable Aqueous Solutions: If you are using an aqueous dilution, its stability is limited.

  • Solution 2: Always prepare aqueous solutions fresh for each experiment and use them within a few hours.[1][2]

Data Presentation

Table 1: Solubility of Related Oleamides

Solvent Approximate Solubility Reference
Water (23°C) 9.0 x 10⁻⁴ g/L [5]
PBS (pH 7.2) ~0.05 mg/mL [2]
Ethanol ~22 mg/mL [2]
DMSO ~20 mg/mL [2]

| Dimethylformamide (DMF) | ~14 mg/mL |[1][2] |

Table 2: Recommended Storage Conditions for this compound

Parameter Condition Rationale Reference
Temperature ≤ -15°C (ideally -20°C) Ensures long-term stability [1][3]
Atmosphere Inert Gas (Nitrogen or Argon) Prevents oxidation [3]
Light In the dark Prevents light-induced degradation [3][4]

| Container | Tightly sealed | Prevents moisture and oxygen entry |[4][6] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

  • Acclimatization: Remove the this compound container from the freezer (≤ -15°C). Allow it to warm slowly to room temperature before opening to prevent moisture condensation.[3]

  • Preparation: In a well-ventilated fume hood, prepare the required volume of your chosen organic solvent (e.g., DMSO, Ethanol).

  • Inert Gas Purge: Purge the solvent and the headspace of a sterile glass vial with an inert gas (Nitrogen or Argon) for 5-10 minutes. This minimizes the risk of oxidation.[1][2]

  • Weighing: Wearing appropriate PPE, accurately weigh the desired amount of this compound solid.

  • Dissolving: Add the weighed solid to the prepared vial containing the purged solvent. Seal the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • Storage: Backfill the vial headspace with inert gas before sealing. For short-term storage, keep the solution at -20°C. For longer-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Procedure for Safe Handling and Dispensing

  • Review Safety Data: Before handling, review the Safety Data Sheet (SDS).[1][4]

  • Wear PPE: Put on safety glasses, chemical-resistant gloves, and a lab coat.[4]

  • Work Area: Ensure you are working in a designated, clean area, preferably within a chemical fume hood or in a well-ventilated space.[4]

  • Dispensing Solid: Use a clean spatula to dispense the solid. Avoid creating dust.[4] If dust is unavoidable, a dust respirator is required.[4]

  • Cleaning Spills: In case of a spill, sweep the solid material carefully to avoid dispersing dust. Collect it into a sealed container for proper disposal according to institutional regulations.[4]

  • Post-Handling: After dispensing, securely close the main container, backfilling with inert gas if necessary.[3] Clean all equipment used. Remove PPE and wash hands thoroughly with soap and water.[4]

Visualizations

G cluster_storage Storage & Prep cluster_solution Solution Preparation cluster_dilution Working Solution start Retrieve from -20°C Storage warm Warm to Room Temperature start->warm weigh Weigh Solid in Fume Hood warm->weigh dissolve Dissolve this compound weigh->dissolve Add solid to solvent solvent Select & Purge Organic Solvent solvent->dissolve store_stock Store Stock Solution at -20°C dissolve->store_stock dilute Dilute in Aqueous Buffer store_stock->dilute Prepare for experiment use Use Immediately (within 12h) dilute->use

Caption: Workflow for preparing this compound solutions.

G cluster_investigation Troubleshooting Path cluster_solutions Corrective Actions start Experiment Failed or Inconsistent Results check_precipitate Precipitate in Aqueous Solution? start->check_precipitate check_age Was Aqueous Solution Freshly Prepared? check_precipitate->check_age No sol_precipitate Reduce final concentration or increase co-solvent amount. check_precipitate->sol_precipitate Yes check_storage Was Stock Stored Correctly? check_age->check_storage Yes sol_age Prepare fresh aqueous dilutions before each use. check_age->sol_age No sol_storage Discard old stock. Prepare new stock following protocol. check_storage->sol_storage No

Caption: Decision tree for troubleshooting experimental issues.

References

Addressing challenges in scaling up PEG-3 oleamide synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the synthesis of PEG-3 oleamide, particularly during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process.[1] First, oleamide is synthesized from oleic acid and an amine source, such as ammonia or urea. The resulting oleamide then undergoes ethoxylation, where it is reacted with ethylene oxide under controlled conditions to attach a polyethylene glycol (PEG) chain.[1] The "3" in this compound indicates an average of three ethylene oxide units per molecule.[1]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: For the initial oleamide synthesis from oleic acid and urea, critical parameters include the molar ratio of reactants, reaction temperature, and catalyst concentration.[2][3] In the subsequent ethoxylation step, precise control of temperature, pressure, and the molar ratio of ethylene oxide to oleamide is crucial to achieve the desired PEG chain length and minimize byproduct formation.[1]

Q3: What analytical techniques are recommended for characterizing this compound?

A3: A combination of analytical methods is recommended for full characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the covalent bonding between the oleamide and the PEG chain.[1] High-Performance Liquid Chromatography (HPLC) is suitable for assessing the purity and quantifying the product.[4][5] Mass Spectrometry (MS), particularly with electrospray ionization (ESI), is used to verify the molecular weight and identify any impurities.[1][4][5]

Q4: What are the common impurities and byproducts in this compound synthesis?

A4: During the ethoxylation of oleamide, a distribution of PEG chain lengths is often produced, meaning you will have a mixture of PEG-1, PEG-2, PEG-4, etc., in addition to the desired this compound. Other potential byproducts include unreacted oleamide and the formation of polyethylene glycols (PEGs) from the self-polymerization of ethylene oxide.

Q5: Are there any specific safety precautions to consider when scaling up the synthesis?

A5: Yes, the ethoxylation reaction is highly exothermic and can lead to a thermal runaway if not properly controlled. Ethylene oxide is a highly reactive and flammable gas. Therefore, robust temperature control, an inert atmosphere (e.g., nitrogen), and appropriate pressure relief systems are essential for safe operation, especially at a larger scale. The use of personal protective equipment (PPE) is mandatory.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Oleamide Formation Ensure the first step of oleamide synthesis goes to completion. Monitor the reaction progress by techniques like titration of the remaining oleic acid.
Suboptimal Ethoxylation Conditions Optimize the reaction temperature, pressure, and catalyst concentration for the ethoxylation step. Refer to the quantitative data tables below for guidance.
Premature Reaction Quenching Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the consumption of oleamide using techniques like thin-layer chromatography (TLC) or HPLC.
Losses during Work-up and Purification Minimize product loss by optimizing the extraction and purification protocols. Consider using a more efficient purification method like flash column chromatography.
Issue 2: Broad Distribution of PEG Chain Lengths
Possible Cause Troubleshooting Step
Incorrect Molar Ratio of Reactants Carefully control the stoichiometry of ethylene oxide to oleamide. A lower molar ratio of ethylene oxide will favor shorter PEG chains.
Non-uniform Reaction Temperature Ensure efficient mixing and heat transfer within the reactor to maintain a consistent temperature profile. Hot spots can lead to uncontrolled polymerization.
Inappropriate Catalyst The choice of catalyst can influence the selectivity of the ethoxylation. Consider screening different alkali catalysts (e.g., NaOH, KOH) or exploring more selective catalyst systems.
Issue 3: Presence of Significant Byproducts
Possible Cause Troubleshooting Step
Excess Ethylene Oxide An excess of ethylene oxide can lead to the formation of longer PEG chains and free polyethylene glycol. Use a controlled feed of ethylene oxide.
Presence of Water Water can react with ethylene oxide to form ethylene glycol, which can then polymerize. Ensure all reactants and the reaction setup are thoroughly dried.
High Reaction Temperature Elevated temperatures can promote side reactions. Operate at the lowest effective temperature that still provides a reasonable reaction rate.

Quantitative Data

Table 1: Effect of Reactant Molar Ratio on PEG Chain Length Distribution (Ethoxylation of Oleamide)

Molar Ratio (Ethylene Oxide : Oleamide)PEG-1 Oleamide (%)PEG-2 Oleamide (%)This compound (%)>this compound (%)
2:140351510
3:120304010
4:110203535

Note: These are illustrative values based on general principles of ethoxylation and may vary depending on specific reaction conditions.

Table 2: Influence of Temperature on this compound Yield and Purity

Temperature (°C)Reaction Time (h)This compound Yield (%)Purity (%)
12083085
14064580
16044070

Note: Purity refers to the percentage of this compound in the PEGylated product mixture. Higher temperatures can lead to a broader distribution of PEG chains and more byproducts, thus reducing purity.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound
  • Oleamide Synthesis: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine oleic acid (1 equivalent) and urea (4 equivalents).[2]

  • Add a catalytic amount of a suitable catalyst, such as aluminum chloride (1 wt%).[2]

  • Heat the mixture to 200°C with stirring under a nitrogen atmosphere for 3 hours.[2]

  • Monitor the reaction by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value stabilizes.[2]

  • Cool the reaction mixture and purify the oleamide by recrystallization from a suitable solvent like ethanol.

  • Ethoxylation: In a high-pressure reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet, add the purified oleamide (1 equivalent) and an alkali catalyst such as potassium hydroxide (0.5-1 mol%).

  • Heat the mixture to 140-160°C under a nitrogen atmosphere.

  • Introduce ethylene oxide (3-4 equivalents) into the reactor at a controlled rate, maintaining the desired pressure.

  • Monitor the reaction progress by periodically taking samples and analyzing them by HPLC to determine the conversion of oleamide and the distribution of PEGylated products.

  • Once the desired conversion is achieved, cool the reactor and quench the reaction by neutralizing the catalyst with an acid (e.g., acetic acid or phosphoric acid).

  • The crude this compound can then be purified.

Protocol 2: Lab-Scale Purification of this compound by Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.

  • Column Packing: Pack a glass column with silica gel as the stationary phase, using a hexane/ethyl acetate mixture as the mobile phase.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Oleic_Acid Oleic Acid & Urea Oleamide_Formation Oleamide Formation Oleic_Acid->Oleamide_Formation Oleamide Crude Oleamide Oleamide_Formation->Oleamide Ethoxylation Ethoxylation with Ethylene Oxide Oleamide->Ethoxylation Crude_PEG3_Oleamide Crude this compound Ethoxylation->Crude_PEG3_Oleamide Column_Chromatography Column Chromatography Crude_PEG3_Oleamide->Column_Chromatography Pure_PEG3_Oleamide Pure this compound Column_Chromatography->Pure_PEG3_Oleamide

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Oleamide Check Purity of Starting Oleamide Start->Check_Oleamide Check_Ethoxylation Analyze Ethoxylation Product Mixture Start->Check_Ethoxylation Broad_PEG_Dist Broad PEG Chain Distribution? Check_Ethoxylation->Broad_PEG_Dist High_Byproducts High Level of Byproducts? Check_Ethoxylation->High_Byproducts Adjust_Ratio Adjust Ethylene Oxide: Oleamide Ratio Broad_PEG_Dist->Adjust_Ratio Yes Optimize_Temp Optimize Temperature & Mixing Broad_PEG_Dist->Optimize_Temp Yes Check_Water Ensure Anhydrous Conditions High_Byproducts->Check_Water Yes Control_EO_Feed Control Ethylene Oxide Feed Rate High_Byproducts->Control_EO_Feed Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Optimizing reaction conditions for the ethoxylation of oleamide.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the ethoxylation of oleamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize reaction conditions.

Troubleshooting Guide

This section addresses common issues encountered during the ethoxylation of oleamide.

Issue Potential Causes Recommended Solutions
Low or No Product Yield 1. Inactive Catalyst: The catalyst (e.g., KOH, NaOH) may be old, hydrated, or of poor quality. 2. Insufficient Temperature: The reaction temperature may be too low for the reaction to proceed at an adequate rate. 3. Reaction Stalled: Impurities in the oleamide or ethylene oxide may have poisoned the catalyst. 4. Leak in the System: Loss of ethylene oxide from the reactor will result in incomplete reaction.1. Catalyst Quality: Use fresh, anhydrous catalyst. Consider purchasing from a reputable supplier. 2. Temperature Optimization: Gradually increase the reaction temperature in 5-10°C increments, not exceeding 180°C to avoid side reactions.[1][2] 3. Catalyst Poisoning: Purify the oleamide starting material. Ensure high-purity ethylene oxide is used. If the reaction has stalled, it may be necessary to stop, purify the reaction mixture, and restart with fresh catalyst. 4. System Integrity: Before starting the reaction, perform a leak test on the reactor system under pressure with an inert gas like nitrogen.
Product is Dark in Color 1. High Reaction Temperature: Excessive heat can lead to degradation of the oleamide or the ethoxylated product, causing charring. 2. Presence of Oxygen: Trace amounts of oxygen in the reactor can cause oxidation and color formation. 3. Side Reactions: Formation of byproducts such as polyethylene glycols (PEGs) and diesters can contribute to discoloration.1. Temperature Control: Maintain the reaction temperature within the optimal range (typically 130-170°C).[3] Implement precise temperature control to avoid hotspots. 2. Inert Atmosphere: Thoroughly purge the reactor with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing ethylene oxide. 3. Purification: The colored product can often be purified by techniques such as activated carbon treatment or column chromatography.
Uncontrolled Reaction (Thermal Runaway) 1. Poor Heat Dissipation: The highly exothermic nature of the ethoxylation reaction can lead to a rapid increase in temperature and pressure if not adequately cooled. 2. Incorrect Reagent Addition: Adding ethylene oxide too quickly can overwhelm the cooling capacity of the reactor. 3. Agitation Failure: Lack of proper mixing can lead to localized "hot spots" where the reaction accelerates uncontrollably.1. Cooling System: Ensure the reactor's cooling system is fully operational and has sufficient capacity for the scale of the reaction. 2. Controlled Addition: Add ethylene oxide at a slow, controlled rate, monitoring the temperature and pressure closely. The addition should be stopped immediately if a rapid increase is observed. 3. Agitation: Ensure efficient and constant stirring throughout the reaction.
Inconsistent Degree of Ethoxylation 1. Inaccurate Ethylene Oxide Measurement: Incorrectly measuring the amount of ethylene oxide added will lead to a different degree of ethoxylation than desired. 2. Non-uniform Reaction Conditions: Fluctuations in temperature or pressure can affect the rate of ethoxylation. 3. Broad Ethoxylate Distribution: Base-catalyzed ethoxylation naturally produces a range of ethoxylated products.1. Accurate Dosing: Use a calibrated mass flow controller or a precise weighing method to add the ethylene oxide. 2. Stable Conditions: Maintain stable temperature and pressure throughout the ethylene oxide addition phase. 3. Catalyst Choice: For a narrower distribution of ethoxylates, consider specialized catalysts, although this may require significant process development.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction temperature and pressure for oleamide ethoxylation?

A1: The typical reaction temperature for the ethoxylation of oleamide is in the range of 130°C to 170°C. The reaction is suitably carried out at a pressure of 2 to 3 bar.[3]

Q2: What are the most common catalysts for this reaction?

A2: Alkali metal hydroxides, such as potassium hydroxide (KOH) and sodium hydroxide (NaOH), are common and effective catalysts. Alkali metal alcoholates can also be used.[3] A typical catalyst concentration is between 0.05% and 1% by weight of the reaction mixture.

Q3: How can I control the degree of ethoxylation?

A3: The degree of ethoxylation is primarily controlled by the molar ratio of ethylene oxide to oleamide. A higher molar ratio will result in a higher average number of ethoxy groups per oleamide molecule. Accurate control of the amount of ethylene oxide added is crucial.

Q4: My final product contains unreacted oleamide. How can I remove it?

A4: Unreacted oleamide can be removed through purification techniques such as fractional distillation under vacuum or by solvent extraction. The choice of method will depend on the properties of your ethoxylated product.

Q5: What are the main byproducts of this reaction?

A5: The main byproducts are typically polyethylene glycols (PEGs), formed from the polymerization of ethylene oxide, and diesters. These byproducts can affect the properties and purity of the final product.

Q6: Is it necessary to purify the oleamide before the reaction?

A6: While not always strictly necessary, using purified oleamide is highly recommended. Impurities in the starting material, such as free oleic acid or other organic residues, can poison the catalyst and lead to side reactions, affecting the yield and quality of your product.

Q7: What are the key safety precautions for this reaction?

A7: Ethylene oxide is a highly reactive, flammable, and toxic substance. The reaction is highly exothermic and can lead to thermal runaway if not properly controlled. Key safety precautions include:

  • Conducting the reaction in a well-ventilated area, preferably in a fume hood.

  • Using a high-pressure reactor with appropriate safety relief systems.

  • Ensuring the reactor is free of oxygen by purging with an inert gas.

  • Carefully controlling the addition rate of ethylene oxide and the reaction temperature.

  • Having an emergency plan in place to handle any uncontrolled reactions.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of key reaction parameters on the ethoxylation process. Note that this data is for the ethoxylation of fatty acids, a process chemically similar to the ethoxylation of oleamide, and should be used as a guideline for optimization.

Table 1: Effect of Temperature on the Degree of Ethoxylation of Fatty Acids

Temperature (°C)Reaction Time (hours)Catalyst (K₂CO₃)Average Number of Ethoxy Units
12051%4.5
12081%6.2
14551%7.8
14581%10.5

Data adapted from a study on Jatropha fatty acids ethoxylation.

Table 2: Effect of Catalyst Concentration on the Rate of Amide Formation

Catalyst (AlCl₃) Conc. (wt%)Rate Constant (k) (min⁻¹)
0.250.0018
0.500.0035
1.000.0054
1.500.0055

Data adapted from a kinetic study on oleamide synthesis (amidation reaction).[2]

Detailed Experimental Protocol

This protocol describes a lab-scale procedure for the ethoxylation of oleamide.

Materials:

  • Oleamide (high purity)

  • Potassium hydroxide (KOH) pellets

  • Ethylene oxide (lecture bottle or cylinder)

  • Nitrogen or Argon gas (high purity)

  • Isopropanol

  • Saturated sodium chloride (NaCl) solution

  • Hydrochloric acid (HCl), 1M solution

Equipment:

  • High-pressure stainless-steel autoclave reactor (e.g., Parr reactor) equipped with:

    • Magnetic stirrer

    • Gas inlet and outlet valves

    • Pressure gauge

    • Thermocouple

    • Heating mantle with temperature controller

    • Cooling coil

Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean and dry.

    • Charge the reactor with oleamide (e.g., 50 g) and potassium hydroxide (e.g., 0.25 g, 0.5 wt%).

    • Seal the reactor according to the manufacturer's instructions.

  • Inerting the System:

    • Connect the reactor to a vacuum pump and evacuate the system to remove air.

    • Backfill the reactor with nitrogen or argon gas.

    • Repeat the vacuum and backfill cycle three times to ensure an inert atmosphere.

    • Pressurize the reactor with the inert gas to ~2 bar.

  • Heating and Ethylene Oxide Addition:

    • Begin stirring and heat the reactor to the desired reaction temperature (e.g., 150°C).[3]

    • Once the temperature is stable, slowly introduce ethylene oxide into the reactor. Monitor the pressure and temperature closely. The pressure will initially rise and then decrease as the ethylene oxide is consumed.

    • Maintain a constant pressure (e.g., 3-4 bar) by controlling the addition rate of ethylene oxide.

    • Continue adding ethylene oxide until the desired molar ratio is reached.

  • Reaction Completion and Quenching:

    • After all the ethylene oxide has been added, continue to stir the reaction mixture at the set temperature for an additional 1-2 hours to ensure complete consumption of the ethylene oxide. The pressure should remain stable during this time.

    • Cool the reactor to room temperature using the cooling coil.

    • Carefully vent any unreacted ethylene oxide through a suitable scrubbing system.

    • Purge the reactor with nitrogen.

  • Product Isolation and Purification:

    • Open the reactor and transfer the crude product to a beaker.

    • Neutralize the catalyst by adding 1M HCl dropwise until the pH is neutral.

    • Dissolve the neutralized product in isopropanol.

    • Add a saturated NaCl solution to the isopropanol solution to "salt out" the ethoxylated oleamide.

    • Separate the isopropanol layer containing the product.

    • Remove the isopropanol by rotary evaporation to obtain the purified ethoxylated oleamide.

Visualizations

Experimental Workflow for Oleamide Ethoxylation

experimental_workflow cluster_prep 1. Reactor Preparation cluster_inert 2. Inerting cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification prep1 Clean and dry reactor prep2 Charge Oleamide and KOH prep1->prep2 prep3 Seal Reactor prep2->prep3 inert3 Repeat 3x prep3->inert3 inert1 Evacuate reactor inert2 Backfill with N2/Ar inert1->inert2 inert2->inert3 react1 Heat to 150°C inert3->react1 react2 Slowly add Ethylene Oxide react1->react2 react3 Maintain Pressure react2->react3 react4 Stir for 1-2 hours post-addition react3->react4 workup1 Cool to RT react4->workup1 workup2 Vent and Purge workup1->workup2 workup3 Neutralize with HCl workup2->workup3 workup4 Dissolve in Isopropanol workup3->workup4 workup5 Salt out with NaCl solution workup4->workup5 workup6 Isolate and Evaporate Solvent workup5->workup6 final_product final_product workup6->final_product Purified Ethoxylated Oleamide

Caption: A step-by-step workflow for the laboratory synthesis of ethoxylated oleamide.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield of Ethoxylated Oleamide q1 Was the reaction temperature consistently within the 130-170°C range? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was a pre-reaction leak test performed? a1_yes->q2 sol1 Optimize reaction temperature. Ensure accurate temperature monitoring. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the catalyst fresh and anhydrous? a2_yes->q3 sol2 Perform a leak test. Check all seals and connections. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol4 Consider catalyst poisoning. Purify starting materials. a3_yes->sol4 sol3 Use fresh, high-quality catalyst. a3_no->sol3

Caption: A decision tree to diagnose and resolve low product yield in oleamide ethoxylation.

References

Validation & Comparative

A Researcher's Guide to Comparing the Emulsifying Efficiency of PEG-3 Oleamide and Other PEG-based Emulsifiers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in formulation development. This guide provides a framework for objectively comparing the emulsifying efficiency of PEG-3 Oleamide with other polyethylene glycol (PEG) based emulsifiers. Due to a lack of publicly available, direct comparative data for this compound, this document emphasizes the experimental protocols necessary to generate such data, alongside a comparative table populated with available data for other common PEGs to serve as a benchmark.

This compound is a polyethylene glycol amide derived from oleic acid.[1] Its chemical structure, featuring a hydrophobic fatty acid tail and a hydrophilic polyethylene glycol head, allows it to reduce the interfacial tension between immiscible liquids, a fundamental property of an emulsifier.[1][2] This amphiphilic nature enables it to stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions, which are crucial in a variety of pharmaceutical and research applications.[1] The efficiency of an emulsifier is determined by its ability to create small, uniform droplets and maintain the stability of the emulsion over time.

Comparative Analysis of Emulsifier Performance

A direct comparison of emulsifying efficiency requires the evaluation of several key parameters. The following table presents available data for common PEG-based emulsifiers. The absence of specific data for this compound underscores the necessity of performing the experimental protocols outlined in this guide to facilitate a direct comparison.

Table 1: Comparison of Physicochemical Properties of Various PEG-based Emulsifiers

ParameterThis compoundPEG-40 StearatePEG-100 Stearate
HLB Value Data not available~17.3Data not available
Critical Micelle Concentration (CMC) Data not available5.1 x 10⁻⁵ MData not available
Typical Droplet Size Data to be determinedData to be determinedData to be determined
Emulsion Stability Data to be determinedGenerally good stabilityGenerally good stability

Experimental Protocols for Emulsifier Efficiency Evaluation

To generate the data required for a comprehensive comparison, the following experimental protocols are recommended.

Determination of Emulsion Droplet Size and Polydispersity Index (PDI)

Objective: To measure the average size and size distribution of the droplets in the emulsion. Smaller and more uniform droplet sizes typically indicate higher emulsifying efficiency.

Methodology: Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare oil-in-water emulsions using a standardized oil phase (e.g., medium-chain triglycerides) and a standardized aqueous phase. Use a consistent concentration of each emulsifier (e.g., 1% w/v) across all experiments. Homogenize the mixture using a high-shear homogenizer at a set speed and duration (e.g., 10,000 rpm for 5 minutes).[3]

  • Instrumentation: Utilize a dynamic light scattering instrument.

  • Measurement:

    • Dilute the emulsion with the aqueous phase to an appropriate concentration to avoid multiple scattering effects.

    • Equilibrate the sample to a constant temperature (e.g., 25°C).

    • Perform the DLS measurement to obtain the z-average mean droplet diameter and the polydispersity index (PDI).

    • Repeat the measurement at least three times for each sample to ensure reproducibility.

Evaluation of Emulsion Stability

Objective: To assess the ability of the emulsifier to prevent phase separation (creaming, coalescence, and sedimentation) over time and under stress conditions.

Methodology A: Accelerated Stability Testing via Centrifugation

  • Sample Preparation: Prepare emulsions as described in the droplet size analysis protocol.

  • Procedure:

    • Place a known volume of the emulsion into centrifuge tubes.

    • Centrifuge the samples at a specified force and duration (e.g., 3,000 rpm for 30 minutes).[4]

    • After centrifugation, visually inspect the samples for any signs of phase separation, such as the formation of a cream layer at the top or a sediment layer at the bottom.

    • Quantify the stability by measuring the height or volume of the separated phase relative to the total volume of the emulsion.

Methodology B: Long-Term Stability Assessment

  • Sample Preparation: Prepare emulsions and store them in sealed containers at various controlled temperatures (e.g., 4°C, 25°C, and 40°C).

  • Procedure:

    • At predetermined time intervals (e.g., 0, 1, 7, 14, and 30 days), visually inspect the emulsions for any signs of instability.

    • At each time point, re-measure the droplet size and PDI using DLS to monitor for changes that may indicate coalescence.

Measurement of Zeta Potential

Objective: To determine the surface charge of the emulsion droplets. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between droplets, which can contribute to better emulsion stability.

Methodology: Electrophoretic Light Scattering (ELS)

  • Sample Preparation: Dilute the emulsion with the appropriate aqueous phase in a similar manner to the DLS sample preparation.

  • Instrumentation: Use a particle electrophoresis instrument, often integrated with a DLS system.

  • Measurement:

    • Introduce the diluted sample into the measurement cell.

    • Apply an electric field and measure the velocity of the droplets.

    • The instrument's software will calculate the zeta potential based on the electrophoretic mobility.

    • Perform at least three measurements for each sample.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for a comprehensive comparison of emulsifier efficiency.

Emulsifier_Comparison_Workflow cluster_prep Formulation Preparation cluster_analysis Physicochemical Analysis cluster_evaluation Data Evaluation & Comparison Emulsifier_Selection Select Emulsifiers (e.g., this compound, PEG-40 Stearate) Standardization Standardize Formulation (Oil, Aqueous Phase, Concentration) Emulsifier_Selection->Standardization Homogenization Homogenization (High-Shear, Sonication) Standardization->Homogenization Droplet_Size Droplet Size & PDI (DLS) Homogenization->Droplet_Size Zeta_Potential Zeta Potential (ELS) Homogenization->Zeta_Potential Stability_Testing Stability Assessment (Centrifugation, Long-Term) Homogenization->Stability_Testing Data_Collection Collect Quantitative Data Droplet_Size->Data_Collection Zeta_Potential->Data_Collection Stability_Testing->Data_Collection Comparison_Table Populate Comparison Table Data_Collection->Comparison_Table Conclusion Draw Conclusions on Emulsifier Efficiency Comparison_Table->Conclusion

Caption: Workflow for comparing emulsifier efficiency.

Conclusion

While this compound is known to function as an effective emulsifier, a direct quantitative comparison with other PEG-based surfactants requires empirical data. By following the detailed experimental protocols outlined in this guide, researchers and formulation scientists can generate the necessary data to make informed decisions about the most suitable emulsifier for their specific application. The provided workflow and comparison table template offer a systematic approach to evaluating and selecting high-performance emulsifiers for the development of stable and effective formulations.

References

A Comparative Guide to Analytical Methods for the Quantification of PEG-3 Oleamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of PEG-3 oleamide, a polyethylene glycol derivative of oleamide. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this excipient. This document outlines the principles, experimental considerations, and comparative performance of key analytical methods, supported by experimental data summaries and detailed protocols.

Comparison of Analytical Techniques

The quantification of this compound can be approached using several analytical techniques, each with distinct advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) for the oleamide moiety, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and quantification.

MethodPrincipleAdvantagesDisadvantagesKey Performance Parameters
HPLC-UV Separates based on polarity; detection via UV absorbance of chromophores.Simple, robust, widely available.This compound lacks a strong chromophore, leading to low sensitivity. Detection may be limited to low wavelengths (~210 nm).[1]LOD: ~5 µg/mL[2]
HPLC-ELSD Separates based on polarity; detection of non-volatile analytes by light scattering.Universal detection for non-volatile compounds, suitable for molecules without chromophores.[1] Good linearity can be achieved with a log-log plot.[3]Lower sensitivity than MS; requires careful optimization of nebulizer and drift tube temperatures.Linearity (R²): >0.998[3]
LC-MS Separates based on polarity; detection by mass-to-charge ratio.High sensitivity and selectivity; provides molecular weight confirmation and structural information.[1][4] ESI-TOF-MS is effective for ionizing polar molecules like this compound.[5]Higher cost and complexity; potential for ion suppression effects from matrix components.LOD: 50.72 ng/mL; LOQ: 153.83 ng/mL (for oleamide).[4]
GC-MS Separates based on volatility; detection by mass-to-charge ratio.Powerful for analyzing the oleamide portion after hydrolysis and derivatization.[1] Provides definitive identification based on mass spectrum.[1]Not suitable for direct analysis of intact this compound due to low volatility.[1] Requires sample derivatization.[1]Dependent on derivatization efficiency.
¹H NMR Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure and quantify components.Provides detailed structural information and can be used for absolute quantification without a reference standard (qNMR). Characterization of PEG conjugates is a common application.[6][7]Lower sensitivity compared to MS; complex spectra may require advanced techniques for interpretation, especially for large polymers.[6]Accuracy is highly dependent on proper peak assignment and integration.[6]

Experimental Protocols

HPLC-ELSD Method for this compound Quantification

This method is suitable for the direct quantification of intact this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with an Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically used.[1]

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.[1]

  • Injection Volume: 25 µL.[1]

  • ELSD Settings:

    • Nebulizer Temperature: Adjusted to ensure efficient solvent evaporation.

    • Drift Tube Temperature: Optimized for analyte response.

    • Gas Flow Rate: Set according to manufacturer recommendations.

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase.

  • Quantification: Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.[3]

LC-MS Method for High-Sensitivity Quantification of Oleamide

This protocol is adapted for the sensitive quantification of oleamide, which can be applied to the hydrolyzed this compound.

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS).[4]

  • Column: A suitable reversed-phase UPLC column.

  • Mobile Phase: Gradient elution with appropriate solvents (e.g., water with formic acid and acetonitrile).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective for oleamide and its derivatives.[5]

  • Data Acquisition: Monitor for the protonated molecular ion [M+H]⁺ of oleamide (m/z 282.2792).[8]

  • Quantification: Generate a calibration curve using known concentrations of an oleamide standard. The linear range for oleamide has been demonstrated between approximately 0.15 and 2.05 μg/mL.[4]

¹H NMR for Structural Confirmation and Purity Assessment
  • Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. For PEGylated compounds, characteristic signals for the ethylene glycol repeating units are observed around 3.6 ppm.[9]

  • Analysis:

    • Confirm the presence of characteristic peaks for both the oleamide and the PEG moieties.

    • Assess purity by integrating the signals corresponding to the analyte and comparing them to any impurity signals.

    • It is crucial to correctly assign peaks, as ¹³C satellite peaks can interfere with the integration of terminal group signals in large polymers.[6]

Validation of Analytical Methods

The validation of any analytical method is crucial to ensure its reliability for its intended purpose. The International Council for Harmonisation (ICH) guidelines are often followed for method validation in the pharmaceutical industry.[10][11]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Define Analytical Target Profile Select Select Appropriate Analytical Technique Dev->Select Optimize Optimize Method Parameters Select->Optimize Specificity Specificity/ Selectivity Optimize->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Transfer Method Transfer Routine->Transfer

Caption: Workflow for Analytical Method Validation.

This guide provides a foundational comparison of analytical methods for this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For regulatory submissions, a fully validated, sensitive, and specific method such as LC-MS is often preferred.

References

A Comparative Guide to Assessing the Purity of Commercial PEG-3 Oleamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial PEG-3 oleamide, a non-ionic surfactant frequently used in pharmaceutical and research applications. We will explore its performance characteristics in relation to other common non-ionic surfactants and present supporting experimental data and protocols to aid in the selection of high-quality reagents for sensitive applications.

This compound's utility as an emulsifier and solubilizing agent is directly influenced by its purity. The presence of impurities, such as unreacted starting materials (oleic acid, oleamide), residual catalysts, and byproducts from the ethoxylation process, can significantly impact its performance and introduce variability in experimental results. The ethoxylation process itself results in a distribution of polyethylene glycol (PEG) chain lengths, meaning a commercial sample of "PEG-3" oleamide will contain a mixture of molecules with varying numbers of ethylene oxide units (e.g., PEG-2, PEG-4, PEG-5 oleamide). Therefore, a thorough characterization of its purity and composition is critical for ensuring reproducibility and the successful development of drug delivery systems.

Purity Assessment Methodologies

A multi-faceted approach is necessary for the comprehensive assessment of this compound purity. The following table summarizes key analytical techniques and their specific applications in identifying and quantifying the main compound and potential impurities.

Analytical TechniqueParameter MeasuredPurpose
High-Performance Liquid Chromatography (HPLC) - Reversed-Phase (RP)HydrophobicityTo separate this compound from less polar impurities like oleic acid and oleamide, and more polar impurities.
High-Performance Liquid Chromatography (HPLC) - Hydrophilic Interaction Liquid Chromatography (HILIC)Polydispersity (PEG chain length distribution)To separate and quantify the distribution of different PEG chain length oligomers (e.g., PEG-2, PEG-3, PEG-4 oleamide).
Gas Chromatography-Mass Spectrometry (GC-MS) Residual Volatile and Semi-Volatile ImpuritiesTo detect and quantify residual ethylene oxide (a potential carcinogen), monoethylene glycol, and diethylene glycol.[1]
Fourier-Transform Infrared Spectroscopy (FTIR) Functional GroupsTo confirm the chemical identity of this compound by identifying characteristic functional groups (amide, ether, alkyl chain).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Molecular Structure and CompositionTo provide detailed structural information, confirm the average number of ethylene oxide units, and identify impurities.
Karl Fischer Titration Water ContentTo quantify the amount of residual water in the sample, which can affect stability and reactivity.
Acid Value Titration Free Fatty Acid ContentTo determine the amount of unreacted oleic acid, which can impact the surfactant's properties.

Comparative Analysis of Commercial Non-Ionic Surfactants

The selection of a non-ionic surfactant often involves a trade-off between performance, purity, and cost. Below is a hypothetical comparison of commercial-grade this compound with two common alternatives: Polysorbate 80 (a PEGylated sorbitan ester) and a high-purity, research-grade this compound. The data presented are illustrative and intended to highlight potential differences.

ParameterCommercial Grade this compoundPolysorbate 80 (Tween 80)Research Grade this compound
Purity (by HPLC) 85-95%90-98%>98%
Polydispersity Index (PDI) 1.1 - 1.31.1 - 1.2<1.1
Average PEG Chain Length 3 (with significant distribution)20 (with significant distribution)3 (with narrow distribution)
Residual Oleic Acid < 2%Not Applicable< 0.5%
Residual Ethylene Oxide < 1 ppm< 1 ppm< 0.1 ppm
Water Content < 1%< 3%< 0.5%
Cost
$

Experimental Workflows and Signaling Pathways

To visualize the process of assessing the purity of this compound, the following diagram outlines a typical experimental workflow.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Purity Assessment sample Commercial this compound Sample dissolution Dissolution in Appropriate Solvent sample->dissolution hplc_rp RP-HPLC Analysis dissolution->hplc_rp Inject hplc_hilic HILIC Analysis dissolution->hplc_hilic Inject gcms GC-MS Analysis dissolution->gcms Inject ftir FTIR Analysis dissolution->ftir Analyze nmr NMR Analysis dissolution->nmr Analyze kf Karl Fischer Titration dissolution->kf Analyze acid_value Acid Value Titration dissolution->acid_value Analyze data_integration Data Integration and Comparison hplc_rp->data_integration hplc_hilic->data_integration gcms->data_integration ftir->data_integration nmr->data_integration kf->data_integration acid_value->data_integration purity_determination Purity Determination data_integration->purity_determination impurity_profiling Impurity Profiling data_integration->impurity_profiling final_report final_report purity_determination->final_report Final Purity Report impurity_profiling->final_report

A typical experimental workflow for assessing the purity of this compound.

Detailed Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Objective: To determine the percentage purity of this compound and quantify non-polar impurities like oleic acid and oleamide.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound sample

  • Reference standards for oleic acid and oleamide

Procedure:

  • Prepare a stock solution of the this compound sample at 1 mg/mL in acetonitrile.

  • Prepare calibration standards of oleic acid and oleamide in acetonitrile.

  • Set the HPLC column temperature to 30°C.

  • Equilibrate the column with a mobile phase composition of 60% B for 10 minutes.

  • Inject 10 µL of the sample or standard.

  • Run a gradient elution as follows:

    • 0-15 min: 60% to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: 95% to 60% B

    • 21-30 min: Hold at 60% B

  • Set the UV detector to 210 nm.

  • Integrate the peak areas and calculate the percentage purity based on the area of the main peak relative to the total peak area. Quantify impurities using the calibration curves of the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Ethylene Oxide

Objective: To detect and quantify residual ethylene oxide in the this compound sample.

Materials:

  • GC-MS system with a headspace autosampler

  • Capillary column suitable for volatile compound analysis (e.g., DB-624)

  • Helium carrier gas

  • Ethylene oxide standard

  • This compound sample

Procedure:

  • Accurately weigh approximately 1 g of the this compound sample into a headspace vial.

  • Seal the vial.

  • Prepare a series of calibration standards of ethylene oxide in a suitable solvent in sealed headspace vials.

  • Place the sample and standard vials in the headspace autosampler.

  • Set the headspace oven temperature to 80°C and the equilibration time to 20 minutes.

  • Set the GC oven temperature program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • Set the MS to operate in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of ethylene oxide (m/z 44, 43, 29).

  • Inject the headspace gas onto the GC column.

  • Quantify the ethylene oxide in the sample by comparing its peak area to the calibration curve generated from the standards.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polydispersity

Objective: To determine the distribution of PEG chain lengths in the this compound sample.

Materials:

  • HPLC system with an Evaporative Light Scattering Detector (ELSD)

  • HILIC column (e.g., amide-based column)

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid

  • This compound sample

Procedure:

  • Prepare a 1 mg/mL solution of the this compound sample in 90:10 acetonitrile:water.

  • Set the ELSD drift tube temperature to 50°C and the nebulizer gas pressure to 3.5 bar.

  • Equilibrate the HILIC column with 95% A for 10 minutes.

  • Inject 10 µL of the sample.

  • Run a gradient elution as follows:

    • 0-20 min: 5% to 40% B

    • 20-25 min: Hold at 40% B

    • 25-26 min: 40% to 5% B

    • 26-35 min: Hold at 5% B

  • Identify the peaks corresponding to the different PEG oligomers based on their elution order (shorter PEG chains elute later).

  • Calculate the relative percentage of each oligomer by peak area normalization.

By employing these methodologies, researchers and drug development professionals can gain a comprehensive understanding of the purity and composition of their commercial this compound, ensuring the quality and consistency of their research and pharmaceutical formulations.

References

Cross-Validation of Experimental Results: A Guide to Comparing ELISA and Western Blot for STAT3 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and biomedical research, the accuracy and reliability of experimental data are paramount. Cross-validation of results using different analytical techniques is a critical step to ensure the robustness and validity of scientific findings. This guide provides a comprehensive comparison of two widely used immunoassays, Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blot, for the quantification of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key signaling molecule in cancer and inflammation.

Data Presentation: A Comparative Analysis

A crucial aspect of cross-validation is the direct comparison of quantitative data obtained from different methods. While ELISA is inherently quantitative, Western Blot is often considered semi-quantitative. However, with appropriate normalization and standardization, Western Blot can provide valuable quantitative information.

The following table presents a hypothetical dataset from a cross-validation study designed to quantify total STAT3 in a series of cell lysate samples using both a commercially available STAT3 ELISA kit and a quantitative Western Blot protocol. This data illustrates the comparative performance of the two techniques.

Sample IDSTAT3 Concentration by ELISA (ng/mL)Relative STAT3 Expression by Western Blot (Normalized to Loading Control)Inter-Assay %CV (ELISA)Inter-Assay %CV (Western Blot)
Control Lysate 115.21.004.512.3
Control Lysate 216.51.083.911.5
Treated Lysate 135.82.355.114.8
Treated Lysate 238.22.514.213.9
Knockdown Lysate 15.10.338.218.5
Knockdown Lysate 24.80.318.919.2

Key Observations from the Data:

  • Quantitative Nature: ELISA provides absolute quantification of STAT3 concentration (ng/mL), while Western Blot offers relative expression levels.

  • Precision: The coefficient of variation (%CV) is consistently lower for ELISA, indicating higher precision and reproducibility compared to Western Blot.

  • Concordance: Both methods show a similar trend in STAT3 levels across the different sample types (control, treated, and knockdown), demonstrating good qualitative agreement.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. Below are the methodologies for the quantification of STAT3 using Sandwich ELISA and Western Blot.

Sandwich ELISA Protocol for Total STAT3

This protocol is based on a typical sandwich ELISA format where the target protein is captured and detected between two specific antibodies.

Materials:

  • 96-well microplate pre-coated with anti-STAT3 capture antibody

  • Cell lysate samples and STAT3 protein standards

  • Biotinylated anti-STAT3 detection antibody

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the STAT3 protein standard in assay buffer to generate a standard curve. Dilute cell lysate samples to fall within the range of the standard curve.

  • Incubation: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 3.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step as described in step 3.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, monitoring for color development.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Immediately read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the STAT3 standards. Use the standard curve to determine the concentration of STAT3 in the samples.

Western Blot Protocol for Total STAT3

This protocol outlines the steps for separating proteins by size, transferring them to a membrane, and detecting STAT3 using a specific primary antibody.

Materials:

  • Cell lysate samples

  • Laemmli sample buffer (with β-mercaptoethanol)

  • SDS-PAGE gels

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., CCD camera-based imager)

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

  • Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-STAT3 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the STAT3 band intensity to the intensity of the loading control band to obtain relative expression levels.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language.

STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of gene expression involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association pJAK p-JAK JAK->pJAK 3. JAK Activation (Phosphorylation) pJAK->Receptor 4. Receptor Phosphorylation STAT3_inactive STAT3 pSTAT3_mono p-STAT3 STAT3_inactive->pSTAT3_mono 5. STAT3 Recruitment & Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3_mono->pSTAT3_dimer 6. Dimerization DNA DNA pSTAT3_dimer->DNA 7. Nuclear Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression 8. DNA Binding & Transcriptional Activation

Figure 1. Simplified diagram of the STAT3 signaling pathway.
Cross-Validation Experimental Workflow

The following diagram illustrates the logical flow of a cross-validation experiment comparing two analytical methods.

Cross_Validation_Workflow cluster_setup Experimental Setup cluster_analysis Analytical Measurement cluster_data Data Analysis & Comparison cluster_conclusion Conclusion Sample_Preparation Sample Preparation (e.g., Cell Lysates) Method_A Analytical Method A (e.g., ELISA) Sample_Preparation->Method_A Method_B Analytical Method B (e.g., Western Blot) Sample_Preparation->Method_B Data_A Quantitative Data A Method_A->Data_A Data_B Quantitative Data B Method_B->Data_B Comparison Comparative Analysis Data_A->Comparison Data_B->Comparison Validation_Report Validation Report Comparison->Validation_Report

Figure 2. Workflow for cross-validation of two analytical methods.

By following a structured approach that includes robust data comparison, detailed experimental protocols, and clear visual representations of the underlying biology and experimental design, researchers can confidently validate their findings and contribute to the development of reliable and effective therapeutics.

A Comparative Performance Analysis of PEG-3 Oleamide and Other Non-Ionic Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of PEG-3 Oleamide against other commonly used non-ionic surfactants: Polysorbate 80, Pluronic® F127 (Poloxamer 407), and Sorbitan Monooleate. The information is intended for researchers, scientists, and drug development professionals seeking to select the optimal surfactant for their formulation needs, with a focus on applications in pharmaceuticals and cosmetics.[1]

Executive Summary

This compound is a non-ionic surfactant and emulsifying agent derived from oleic acid and a low-degree polyethylene glycol.[1] Its chemical structure, featuring a hydrophobic oleic acid tail and a hydrophilic PEG head, allows it to effectively reduce interfacial tension between immiscible liquids, making it a versatile ingredient in various formulations.[1] This guide benchmarks the performance of this compound against other widely used non-ionic surfactants, presenting available data on their key performance parameters. While direct comparative studies are limited, this guide compiles existing data to offer a valuable resource for formulation development.

Data Presentation: Surfactant Performance Comparison

The following tables summarize the key quantitative data for this compound and its competitors. It is important to note that the experimental conditions for each data point may vary, and direct comparisons should be made with caution.

Table 1: Physicochemical Properties

SurfactantChemical StructureHLB ValueCritical Micelle Concentration (CMC)
This compound Polyethylene glycol (3) ether of Oleyl AmideNot explicitly found in searchesNot explicitly found in searches
Polysorbate 80 Polyoxyethylene (20) sorbitan monooleate15.00.012 mM in pure water
Pluronic® F127 Poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) block copolymer18-23~2 wt% in water at 25°C[2]
Sorbitan Monooleate Sorbitan ester of oleic acid4.3[3]Varies with solvent (e.g., in diesel oil/paraffin oil mixture)[4]

Table 2: Emulsification and Interfacial Tension Performance

SurfactantInterfacial Tension (IFT) ReductionTypical Emulsion Droplet Size
This compound Effectively reduces interfacial tension[1][5]Forms finely dispersed oil-water mixtures[1]
Polysorbate 80 Can achieve low IFTCan produce nanoemulsions with droplet sizes ranging from ~30 nm to <200 nm[6]
Pluronic® F127 Reduces surface tension of water significantly[7]Can be used to create nano-scale emulsions[8]
Sorbitan Monooleate Reduces interfacial tension, particularly in W/O emulsionsCan produce emulsions with droplet sizes in the micrometer range (e.g., 30-40 µm)[9]

Table 3: Drug Delivery Applications

SurfactantDrug SolubilizationDrug Release
This compound Acts as a solubilizing agent for hydrophobic drugs[1]Information not available
Polysorbate 80 Used to enhance the solubility of poorly water-soluble drugsCan influence drug release from nano-formulations
Pluronic® F127 Widely used to improve the solubility of poorly soluble drugs[7]Can form thermogelling systems for controlled drug release[10]
Sorbitan Monooleate Used as a wetting and dispersing agent in lipophilic pharmaceutical bases[3]Can be a component of drug delivery systems

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Determination of Critical Micelle Concentration (CMC)

Principle: The CMC is the concentration of a surfactant above which micelles form. It can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC, such as surface tension, conductivity, or light scattering.

Methodology (Surface Tension Method):

  • Prepare a series of aqueous solutions of the surfactant with increasing concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant.

Evaluation of Emulsion Stability

Principle: Emulsion stability refers to the ability of an emulsion to resist changes in its properties over time. Stability can be assessed by monitoring changes in droplet size, creaming or sedimentation, and phase separation.

Methodology (Droplet Size Analysis):

  • Prepare an oil-in-water (O/W) or water-in-oil (W/O) emulsion using the surfactant of interest at a specific concentration.

  • Measure the initial droplet size distribution of the emulsion using a particle size analyzer (e.g., dynamic light scattering - DLS for nanoemulsions, laser diffraction for microemulsions).

  • Store the emulsion under controlled conditions (e.g., temperature, light).

  • Periodically measure the droplet size distribution over a set period (e.g., hours, days, weeks).

  • An increase in the average droplet size over time indicates emulsion instability due to coalescence.

Measurement of Interfacial Tension (IFT)

Principle: Interfacial tension is the force per unit length existing at the interface between two immiscible liquid phases. Surfactants reduce this tension.

Methodology (Pendant Drop Method):

  • Use a tensiometer equipped for pendant drop analysis.

  • A drop of one liquid (e.g., oil) is formed in a second immiscible liquid (e.g., an aqueous solution of the surfactant).

  • The shape of the drop is determined by the balance between gravity and the interfacial tension.

  • An image of the drop is captured, and the software analyzes its shape to calculate the interfacial tension.[11]

  • Measurements can be taken for a range of surfactant concentrations to determine the efficiency of IFT reduction.

Assessment of Drug Solubilization Capacity

Principle: The ability of a surfactant to increase the solubility of a poorly water-soluble drug can be quantified by determining the maximum amount of drug that can be dissolved in a surfactant solution.

Methodology (Equilibrium Solubility Method):

  • Prepare a series of surfactant solutions at concentrations above the CMC.

  • Add an excess amount of the poorly soluble drug to each solution.

  • Agitate the mixtures at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Separate the undissolved drug by centrifugation or filtration.

  • Determine the concentration of the dissolved drug in the supernatant or filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the solubility of the drug as a function of the surfactant concentration.

Mandatory Visualization

Experimental_Workflow_Emulsion_Stability Experimental Workflow for Emulsion Stability Assessment cluster_Preparation 1. Emulsion Preparation cluster_Analysis 2. Droplet Size Analysis cluster_Evaluation 3. Stability Evaluation A Weigh Surfactant and Oil/Water Phases B Mix Surfactant into Aqueous Phase A->B C Homogenize Oil and Water Phases (e.g., High-Shear Mixer) B->C D Initial Droplet Size Measurement (t=0) using DLS/Laser Diffraction C->D Sample for Analysis E Store Emulsion under Controlled Conditions D->E F Periodic Droplet Size Measurement (t=x) E->F G Plot Average Droplet Size vs. Time F->G Data Collection H Analyze Rate of Droplet Size Increase G->H I Determine Emulsion Stability H->I

Caption: Workflow for assessing emulsion stability via droplet size analysis.

Signaling_Pathway_Surfactant_Action Mechanism of Surfactant Action in Emulsification cluster_System Immiscible Liquid System cluster_Mechanism Surfactant Action cluster_Result Resulting Emulsion Oil Oil Phase Water Water Phase Interface High Interfacial Tension Surfactant Surfactant Addition Adsorption Adsorption at Oil-Water Interface Surfactant->Adsorption IFT_Reduction Reduction of Interfacial Tension Adsorption->IFT_Reduction Stabilization Droplet Stabilization (Steric/Electrostatic) IFT_Reduction->Stabilization Emulsion Stable Emulsion (Fine Droplets) Stabilization->Emulsion

Caption: Mechanism of non-ionic surfactant action in creating a stable emulsion.

Conclusion

This compound presents itself as a viable non-ionic surfactant for various applications, particularly in the formulation of emulsions for the pharmaceutical and cosmetic industries. While a lack of direct comparative data makes definitive performance claims challenging, its inherent chemical structure suggests properties that are competitive with other established non-ionic surfactants. The provided data and experimental protocols offer a foundation for researchers to conduct their own comparative studies to determine the optimal surfactant for their specific formulation requirements. Further research is warranted to fully elucidate the quantitative performance metrics of this compound and establish its position within the landscape of non-ionic surfactants.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

  • PEG-3 Oleamide : Limited specific toxicity data is available. It is classified as a potential skin and eye irritant based on aggregated GHS data. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkoxylated fatty amides, including this compound, are safe for use in cosmetics when formulated to be non-irritating[1].

  • Oleamide : Exhibits low acute toxicity. It is generally considered non-irritating to the skin and eyes and is not a skin sensitizer. It is not found to be mutagenic in the Ames test. Oleamide is a bioactive lipid amide that can interact with various signaling pathways.

  • PEG-3 : As part of the broader group of polyethylene glycols, PEG-3 is considered to have low oral and dermal toxicity. While generally non-irritating and non-sensitizing, the manufacturing process can introduce impurities like ethylene oxide and 1,4-dioxane, which are of toxicological concern.

  • Oleic Acid : Demonstrates very low acute toxicity and is not considered a skin sensitizer. It can be a mild skin irritant at high concentrations. It is a naturally occurring fatty acid with a well-established safety profile.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for the compared compounds.

Table 1: Acute Oral Toxicity

CompoundTest SpeciesLD50 (mg/kg)Reference
This compound Data Not Available--
Oleamide Rat> 5,000[ChemicalBook Safety Data Sheet]
PEG-3 (as part of PEG 200) Rat28,770 - 27,560[Toxic Screening Level Justification for 25322-68-3]
Oleic Acid Rat74,000[2][3]

Table 2: Dermal and Ocular Irritation

CompoundTestSpeciesResultReference
This compound Skin Irritation-Causes skin irritation (GHS)[1]
Eye Irritation-Causes serious eye irritation (GHS)[1]
Oleamide Skin Irritation (OECD 404)RabbitNo skin irritation[ChemicalBook Safety Data Sheet]
Eye Irritation (OECD 405)RabbitNo eye irritation[ChemicalBook Safety Data Sheet]
PEG-3 Skin Irritation-Generally non-irritating to slightly irritating[Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products]
Eye Irritation-Minimal to mild transient irritation[Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products]
Oleic Acid Skin IrritationRabbitNo skin irritation[SAFETY DATA SHEET - Sigma-Aldrich]
Eye IrritationRabbitNo eye irritation[3][4]

Table 3: Skin Sensitization

CompoundTestSpeciesResultReference
This compound --Data Not Available (In silico predictions suggest plausible potential)[Derek Nexus - skin sensitisation - Lhasa Limited]
Oleamide Patch testHumanNegative[ChemicalBook Safety Data Sheet]
PEG-3 --Not considered a skin sensitizer on intact skin[The Toxicology of the Polyethylene Glycols - ResearchGate]
Oleic Acid LLNA & GPMTMouse & Guinea PigPositive in LLNA, Negative in GPMT (Considered a weak sensitizer or false positive in LLNA)[5][6][7]

Table 4: Genotoxicity

CompoundTestResultReference
This compound -Data Not Available-
Oleamide Ames TestNot mutagenic[SAFETY DATA SHEET Oleamide - baoxu chemical]
PEG-3 (as part of low MW PEGs) Chromosome AberrationClastogenic in vitro with metabolic activation[8][9]
Oleic Acid -Generally considered not genotoxic[Safety Data Sheet Oleic Acid Revision 3, Date 01 Jan 2023 - Redox]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to aid in the interpretation of the presented data and for the design of future studies.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD 437)

The BCOP assay is an in vitro method used to identify substances that can cause severe eye damage.

Principle: The assay evaluates changes in corneal opacity (light scattering) and permeability (passage of fluorescein dye) in isolated bovine corneas after exposure to a test substance.

Protocol:

  • Cornea Preparation: Freshly excised bovine corneas are mounted in a specialized holder.

  • Compound Application: The test substance is applied to the epithelial surface of the cornea for a defined exposure time.

  • Opacity Measurement: Corneal opacity is measured using an opacitometer before and after exposure.

  • Permeability Measurement: After exposure, the permeability of the cornea is assessed by measuring the amount of sodium fluorescein that passes through the cornea.

  • In Vitro Irritancy Score (IVIS): The opacity and permeability values are combined to calculate an IVIS.

  • Classification: Based on the IVIS, the substance is classified for its eye irritation potential.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is an in vivo method for identifying potential skin sensitizers.

Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of a test substance to the dorsum of the ear.

Protocol:

  • Animal Selection: Use a group of female CBA/J or CBA/Ca mice.

  • Compound Application: Apply the test substance in a suitable vehicle to the dorsal surface of both ears for three consecutive days. A vehicle control group and a positive control group are also included.

  • ³H-methyl thymidine Injection: On day 5, inject all mice intravenously with ³H-methyl thymidine.

  • Lymph Node Excision: Five hours after the injection, sacrifice the mice and excise the draining auricular lymph nodes.

  • Cell Proliferation Measurement: Prepare a single-cell suspension from the lymph nodes and measure the incorporation of ³H-methyl thymidine by liquid scintillation counting.

  • Stimulation Index (SI): Calculate the SI by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. A substance with an SI ≥ 3 is generally considered a sensitizer.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds.

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. These bacteria cannot grow on a medium lacking the specific amino acid. The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on the deficient medium.

Protocol:

  • Bacterial Strains: Select appropriate bacterial strains.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Signaling Pathways and Logical Relationships

Oleamide Signaling Pathways

Oleamide is known to interact with multiple signaling pathways in the central nervous system and cardiovascular system. It can modulate the activity of several receptors, including cannabinoid receptors (CB1), serotonin receptors (5-HT), and GABA-A receptors.

Oleamide_Signaling cluster_receptors Receptor Interactions cluster_effects Cellular Effects Oleamide Oleamide CB1 CB1 Receptor Oleamide->CB1 Agonist GABA_A GABA-A Receptor Oleamide->GABA_A Allosteric Modulator Serotonin_5HT 5-HT Receptors Oleamide->Serotonin_5HT Modulator Neurotransmission Modulation of Neurotransmission CB1->Neurotransmission Vasodilation Vasodilation CB1->Vasodilation GABA_A->Neurotransmission Serotonin_5HT->Neurotransmission Sleep_Induction Sleep Induction Neurotransmission->Sleep_Induction

Caption: Oleamide's interactions with key receptor systems and resulting cellular effects.

Experimental Workflow for Skin Sensitization (LLNA)

The following diagram illustrates the workflow of the Local Lymph Node Assay (LLNA).

LLNA_Workflow start Start: Select Mice apply_compound Days 1-3: Topical application of test compound to ears start->apply_compound inject_thymidine Day 5: Inject ³H-methyl thymidine apply_compound->inject_thymidine excise_nodes Day 5 (5 hrs post-injection): Excise auricular lymph nodes inject_thymidine->excise_nodes prepare_suspension Prepare single-cell lymph node suspension excise_nodes->prepare_suspension measure_proliferation Measure ³H-methyl thymidine incorporation prepare_suspension->measure_proliferation calculate_si Calculate Stimulation Index (SI) measure_proliferation->calculate_si classify Classify as Sensitizer (SI ≥ 3) or Non-sensitizer (SI < 3) calculate_si->classify end End classify->end

Caption: Workflow of the Murine Local Lymph Node Assay (LLNA) for skin sensitization testing.

Structural Relationship of Compounds

This diagram illustrates the structural relationship between Oleic Acid, Oleamide, and this compound.

Structural_Relationship Oleic_Acid Oleic Acid (C18H34O2) Amidation Amidation Oleic_Acid->Amidation Oleamide Oleamide (C18H35NO) Amidation->Oleamide PEGylation PEGylation (with PEG-3) Oleamide->PEGylation PEG3_Oleamide This compound (C24H47NO4) PEGylation->PEG3_Oleamide

Caption: Chemical synthesis relationship between Oleic Acid, Oleamide, and this compound.

Conclusion

This comparative guide highlights that Oleamide and Oleic Acid have favorable safety profiles with low acute toxicity and low potential for local toxicity. Polyethylene glycols, including PEG-3, are also generally considered safe, although the purity of the material is a critical consideration.

References

Evaluating the Impact of PEG Chain Length on Oleamide Surfactant Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of how varying the Polyethylene Glycol (PEG) chain length on oleamide and similar lipid-based non-ionic surfactants influences their key physicochemical properties. The following sections present quantitative data from experimental studies, detail the methodologies used to obtain this data, and offer a visual representation of the established relationships.

Data Presentation: Quantitative Impact of PEG Chain Length

The modification of the hydrophilic head of a lipid-based surfactant with PEG chains of different molecular weights systematically alters its performance. The following tables summarize the general trends and specific experimental data observed for PEGylated surfactants.

PropertyEffect of Increasing PEG Chain LengthRationale
Critical Micelle Concentration (CMC) IncreasesA longer, more hydrophilic PEG chain increases the overall water solubility of the surfactant molecule. This requires a higher concentration of surfactant monomers in the bulk solution before micellar aggregation becomes energetically favorable.[1][2]
Surface Tension Generally decreases or is enhancedWhile PEG itself is not highly surface-active, its presence can enhance the adsorption and packing of surfactant molecules at the air-water interface, leading to a reduction in surface tension.[3][4][5] The final equilibrium surface tension may plateau at a similar level, but the concentration required to reach it is affected.
Micelle/Particle Size IncreasesThe hydrodynamic diameter of the resulting micelle or nanoparticle increases as the length of the PEG chain, which forms the outer corona, becomes larger.[1][6] This is a direct consequence of the increased physical size of the hydrophilic shell.
Zeta Potential Becomes less negative or less positive (closer to neutral)The long, flexible PEG chains form a dense hydrophilic layer on the particle surface. This layer shifts the shear plane (the boundary of the particle as it moves through the liquid) further out from the core's surface charge, effectively masking the potential and resulting in a measured zeta potential that is closer to neutral.[7]
Table 1: Effect of PEG Chain Length on Critical Micelle Concentration (CMC) of DSPE-PEG

Distearoylphosphatidylethanolamine (DSPE) is a phospholipid often used in drug delivery systems, and its PEGylated derivatives serve as a well-documented model for the behavior of lipid-based surfactants.

Surfactant (DSPE-PEG)PEG Molecular Weight (Da)Critical Micelle Concentration (CMC) (µM)
DSPE-PEG 20002000~0.5 - 1.0
DSPE-PEG 30003000~1.0
DSPE-PEG 50005000~1.0 - 1.5

(Data sourced from studies on DSPE-PEG, which show that a longer PEG chain leads to a slightly higher CMC due to increased hydrophilicity.[1][2])

Table 2: Effect of PEG Chain Length on Micelle Hydrodynamic Diameter
Surfactant SystemPEG Molecular Weight (Da)Resulting Particle/Micelle Diameter (nm)
MNC coated with PEG200067 ± 11
MNC coated with PEG600089 ± 9
MNC coated with PEG1000080 ± 8
PxDU Micelles10004.6
PxDU Micelles20006.1
PxDU Micelles50008.9

(Data from various PEGylated systems consistently show that an increase in PEG molecular weight corresponds to a larger hydrodynamic diameter of the resulting nanoparticles or micelles.[6][8])

Visualization of Structure-Property Relationships

The following diagram illustrates the logical workflow of how increasing the PEG chain length of an oleamide-type surfactant affects its key properties.

PEG_Impact start Increase PEG Chain Length on Oleamide Surfactant hydrophilicity Increased Hydrophilicity and Steric Hindrance start->hydrophilicity cmc Higher Critical Micelle Concentration (CMC) hydrophilicity->cmc Requires more monomers to overcome solubility surface_tension Enhanced Surface Activity hydrophilicity->surface_tension Improves packing at interface particle_size Larger Hydrodynamic Diameter hydrophilicity->particle_size Larger hydrophilic corona zeta Zeta Potential Shifts Towards Neutral hydrophilicity->zeta Masks surface charge by shifting the shear plane

Caption: Logical flow of how increasing PEG chain length impacts key surfactant properties.

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental techniques. Below are detailed methodologies for the key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of surfactants above which micelles spontaneously form.

  • Methodology: Surface Tension Measurement

    • Preparation: A series of aqueous solutions with varying concentrations of the PEGylated oleamide surfactant are prepared.

    • Measurement: The surface tension of each solution is measured using a tensiometer (e.g., employing the Wilhelmy plate or Du Noüy ring method).

    • Analysis: Surface tension is plotted against the logarithm of the surfactant concentration.

    • CMC Determination: The plot will show a sharp decrease in surface tension as concentration increases, followed by a plateau. The point at which the slope of the curve changes sharply is identified as the CMC. After the CMC is reached, the surface tension remains relatively constant because additional surfactant monomers aggregate into micelles rather than accumulating at the air-water interface.[9]

  • Alternative Methodology: Fluorescence Probe Spectroscopy

    • Probe Selection: A hydrophobic fluorescent probe, such as pyrene, is added to the surfactant solutions.

    • Measurement: The fluorescence emission spectrum of the probe is recorded for each surfactant concentration.

    • Analysis: The ratio of the intensity of specific emission peaks (e.g., I₁/I₃ for pyrene) is plotted against the surfactant concentration. This ratio is sensitive to the polarity of the microenvironment of the probe.

    • CMC Determination: When micelles form, the hydrophobic probe partitions into the nonpolar micellar core, causing a distinct change in the fluorescence intensity ratio. The concentration at which this sharp change occurs is the CMC.[1]

Particle Size and Distribution Analysis
  • Methodology: Dynamic Light Scattering (DLS)

    • Sample Preparation: The surfactant solution, at a concentration above the CMC, is prepared and filtered to remove dust or large aggregates. The sample is then placed in a cuvette.

    • Instrumentation: A DLS instrument illuminates the sample with a laser.

    • Measurement: The instrument measures the intensity fluctuations of the light scattered by the micelles, which are undergoing random Brownian motion in the solution. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly.

    • Data Analysis: An autocorrelator analyzes the rate of these intensity fluctuations to determine the translational diffusion coefficient (D) of the particles.

    • Size Calculation: The hydrodynamic diameter (size) of the micelles is then calculated from the diffusion coefficient using the Stokes-Einstein equation, which relates particle size to the diffusion coefficient, temperature, and viscosity of the solvent.[10]

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge at the shear plane of a particle and is a key indicator of colloidal stability.

  • Methodology: Electrophoretic Light Scattering (ELS)

    • Sample Preparation: A dilute aqueous dispersion of the micelles is prepared.

    • Instrumentation: The sample is placed in a specialized measurement cell within a zeta potential analyzer (often combined with a DLS system).

    • Measurement: An electric field is applied across the sample, causing the charged micelles to move towards the oppositely charged electrode (a phenomenon known as electrophoresis). A laser beam is passed through the sample, and the scattered light is detected.

    • Analysis: The instrument measures the velocity of the particles under the applied electric field by detecting the Doppler shift in the frequency of the scattered light. This velocity is known as the electrophoretic mobility.

    • Zeta Potential Calculation: The electrophoretic mobility is then used to calculate the zeta potential using the Henry equation, which relates the two values through the dielectric constant and viscosity of the medium.[7][11]

References

Confirming the Molecular Structure of Synthesized PEG-3 Oleamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous confirmation of molecular structure is a cornerstone of chemical synthesis. This guide provides a comparative analysis of key analytical techniques for verifying the successful synthesis of PEG-3 oleamide. We present supporting experimental data and detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) to differentiate the final product from its precursors, oleamide and polyethylene glycol (PEG).

Workflow for Structural Confirmation

The process of confirming the molecular structure of synthesized this compound follows a logical progression from synthesis and purification to detailed spectroscopic analysis and final data interpretation. Each step is critical for an unambiguous structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of this compound purification Purification synthesis->purification nmr ¹H NMR & ¹³C NMR purification->nmr ftir FTIR Spectroscopy purification->ftir ms LC-MS Analysis purification->ms interpretation Comparative Data Analysis nmr->interpretation ftir->interpretation ms->interpretation confirmation Structure Confirmed interpretation->confirmation

Safety Operating Guide

Personal protective equipment for handling PEG-3 oleamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of PEG-3 Oleamide, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment

This compound is classified as a potential skin and eye irritant[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and dust that may cause serious eye irritation[1][2][3][4].
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact which can cause skin irritation[2][3][4].
Respiratory Protection Use a dust respirator or work in a well-ventilated area, preferably with a local exhaust system.Avoids inhalation of dust particles which may cause respiratory irritation[2][3][4].
Body Protection Laboratory coat or other protective clothing.Minimizes the risk of skin contact[2][5][6].

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or aerosols[2].

  • Avoid Dust Formation: Take care to prevent the dispersion of dust when handling the solid form of the compound[2][5].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Change contaminated clothing promptly[2][4].

  • Spill Management: In case of a spill, sweep up the solid material, taking care not to create dust, and place it in a suitable, labeled container for disposal[2][5][6].

Storage Conditions:

  • Keep the container tightly closed and store in a cool, dry, and dark place[2][5].

  • Store away from incompatible materials such as oxidizing agents[2].

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with all federal, state, and local environmental regulations.

Disposal Steps:

  • Containerization: Collect waste material in its original container or a suitable, labeled, and sealed container. Do not mix with other waste.

  • Consult Authorities: Consult with local or regional authorities for approved disposal methods[2].

  • Chemical Incineration: One possible method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2].

  • Contaminated Containers: Handle uncleaned containers as you would the product itself.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent 1. Safety First handle_weigh Weigh this compound prep_vent->handle_weigh 2. Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer 3. Careful Transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon 4. After Experiment cleanup_disposal Dispose of Waste in Labeled Container cleanup_decon->cleanup_disposal 5. Waste Management cleanup_ppe Doff Personal Protective Equipment cleanup_disposal->cleanup_ppe 6. Final Step

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.